4-Hydroxy-2-methylquinoline-6-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-4-oxo-1H-quinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-4-10(13)8-5-7(11(14)15)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVASGAVWSKXAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357874 | |
| Record name | 4-hydroxy-2-methylquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103853-88-9 | |
| Record name | 4-Hydroxy-2-methyl-6-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103853-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-hydroxy-2-methylquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2-methylquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-2-methylquinoline-6-carboxylic acid
This guide provides a comprehensive overview of the synthetic pathway for 4-Hydroxy-2-methylquinoline-6-carboxylic acid, a quinoline derivative of interest to researchers and professionals in drug development and medicinal chemistry. The synthesis is primarily achieved through the robust and well-established Conrad-Limpach reaction. This document delves into the mechanistic underpinnings, provides a detailed experimental protocol, and discusses critical process parameters and potential challenges.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties, makes them a focal point of intensive research. This compound, in particular, presents a scaffold with multiple functional groups that can be further modified to explore novel therapeutic agents.
The synthesis of this target molecule is most effectively accomplished via the Conrad-Limpach synthesis, a powerful method for the preparation of 4-hydroxyquinolines.[1] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[1][2][3]
The Conrad-Limpach Pathway: A Two-Stage Approach
The synthesis of this compound is a two-stage process, beginning with the formation of an enamine intermediate, followed by a high-temperature intramolecular cyclization. The selection of starting materials is crucial for the successful synthesis of the target molecule. In this case, 4-aminobenzoic acid serves as the aniline component, providing the benzene ring and the carboxylic acid moiety at the 6-position. Ethyl acetoacetate is the β-ketoester of choice, which introduces the 2-methyl and 4-hydroxy groups.
Stage 1: Formation of the Enamine Intermediate
The initial step involves the reaction of 4-aminobenzoic acid with ethyl acetoacetate to form the enamine intermediate, ethyl 3-(4-carboxyphenylamino)crotonate. This reaction is typically carried out at a moderate temperature and is often catalyzed by a small amount of acid.[1] The aniline nitrogen attacks the electrophilic keto-carbon of the ethyl acetoacetate.
Stage 2: Thermal Cyclization
The second and most critical stage is the thermal cyclization of the enamine intermediate. This step requires high temperatures, typically around 250 °C, to facilitate the intramolecular ring closure.[1][3] The use of a high-boiling, inert solvent is essential to achieve high yields and prevent decomposition.[1][4] Commonly used solvents include mineral oil and Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl.[4][5] The high temperature provides the necessary activation energy for the cyclization, which involves the loss of ethanol.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established Conrad-Limpach procedures.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) |
| 4-Aminobenzoic acid | 137.14 |
| Ethyl acetoacetate | 130.14 |
| Dowtherm A | - |
| Ethanol | 46.07 |
| Hydrochloric acid (HCl) | 36.46 |
| Sodium hydroxide (NaOH) | 40.00 |
Procedure
Step 1: Synthesis of Ethyl 3-(4-carboxyphenylamino)crotonate (Intermediate)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid (13.7 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).
-
Add a catalytic amount of a strong acid, such as a few drops of concentrated hydrochloric acid.
-
Heat the mixture with stirring to approximately 110-120 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The intermediate may solidify upon cooling.
-
Wash the crude product with a cold, non-polar solvent like hexane to remove any unreacted ethyl acetoacetate. The intermediate can be used in the next step without further purification.
Step 2: Synthesis of this compound (Final Product)
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, place a high-boiling solvent such as Dowtherm A (approximately 150 mL).[4]
-
Heat the solvent to 250 °C.
-
Slowly add the crude ethyl 3-(4-carboxyphenylamino)crotonate from Step 1 to the hot solvent with vigorous stirring. The addition should be controlled to maintain the reaction temperature. Ethanol will distill off as the reaction proceeds.[6]
-
Maintain the reaction mixture at 250 °C for 30-60 minutes after the addition is complete.
-
Allow the reaction mixture to cool to below 100 °C. The product will precipitate out of the solvent.
-
Add a non-polar solvent like hexane or toluene to dilute the mixture and facilitate filtration.
-
Collect the solid product by vacuum filtration and wash it thoroughly with the non-polar solvent to remove the high-boiling solvent.
-
For purification, the crude product can be dissolved in an aqueous solution of sodium hydroxide and then reprecipitated by the addition of an acid, such as hydrochloric acid, until the solution is neutral or slightly acidic.
-
Collect the purified product by filtration, wash with water, and dry in a vacuum oven.
Mechanistic Insights and Causality of Experimental Choices
The Conrad-Limpach reaction proceeds through a well-defined mechanism. The initial condensation is an acid-catalyzed nucleophilic attack of the aniline nitrogen on the ketone carbonyl of the β-ketoester. The choice of a moderate temperature for this step favors the formation of the enamine (the kinetic product) over the alternative Knorr synthesis product, a β-ketoanilide, which is formed at higher temperatures.[1]
The high temperature required for the cyclization step is necessary to overcome the activation energy barrier for the intramolecular electrophilic attack of the enamine on the benzene ring, which temporarily disrupts its aromaticity. The use of a high-boiling inert solvent is critical not only to reach the required temperature but also to ensure a homogeneous reaction mixture and to facilitate the removal of the ethanol byproduct, which drives the equilibrium towards the product.[1][4]
Tautomerism: The Dual Nature of the Product
It is important for researchers to recognize that 4-hydroxyquinolines exist in a tautomeric equilibrium with their corresponding 4-quinolone form.[1] The keto (quinolone) form is often the predominant tautomer.[1] This tautomerism can influence the compound's chemical reactivity and its biological activity. The specific equilibrium is dependent on factors such as the solvent, pH, and the nature of substituents on the quinoline ring.
Characterization of the Final Product
| Property | Value |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| Appearance | Solid |
| Melting Point | >300 °C (decomposes) |
| ¹H NMR (DMSO-d₆, δ) | ~12.0 (s, 1H, OH), 8.3-7.5 (m, 3H, Ar-H), 6.2 (s, 1H, quinoline-H), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, δ) | ~178, 168, 148, 140, 132, 128, 125, 122, 118, 108, 20 |
Note: The exact NMR chemical shifts may vary slightly depending on the solvent and concentration.
Potential Challenges and Expert Recommendations
-
Side Reactions: At the high temperatures required for cyclization, decarboxylation of the 4-aminobenzoic acid starting material or the final product can be a potential side reaction, leading to the formation of 4-hydroxy-2-methylquinoline. Careful temperature control is crucial to minimize this.
-
Solvent Removal: High-boiling solvents like Dowtherm A can be difficult to remove completely from the final product. Thorough washing of the crude product with a suitable non-polar solvent is essential.
-
Purification: The acid-base workup for purification is effective due to the presence of both the acidic carboxylic acid group and the weakly basic quinoline nitrogen. This allows for selective dissolution and reprecipitation.
Conclusion
The Conrad-Limpach synthesis provides a reliable and efficient pathway to this compound. By carefully controlling the reaction conditions, particularly the temperature in both the initial condensation and the final cyclization steps, and by selecting an appropriate high-boiling solvent, researchers can achieve good yields of this valuable quinoline derivative. Understanding the mechanistic details and potential challenges associated with this synthesis is key to successful and reproducible outcomes in a laboratory or drug development setting.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. synarchive.com [synarchive.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempoint.com [chempoint.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-2-methylquinoline-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Hydroxy-2-methylquinoline-6-carboxylic acid. Given the limited availability of direct experimental data for this specific molecule, this document emphasizes the robust experimental and computational methodologies required for its thorough characterization. Such characterization is a critical prerequisite for its advancement in any drug discovery and development pipeline, where properties like solubility, lipophilicity, and acidity govern a compound's pharmacokinetic and pharmacodynamic profile.
Molecular Identity and Structural Features
This compound is a heterocyclic compound featuring a quinoline core, which is a prevalent scaffold in medicinal chemistry. Its structure is characterized by a hydroxyl group at the 4-position, a methyl group at the 2-position, and a carboxylic acid at the 6-position. This unique combination of functional groups dictates its chemical behavior and physical properties.
The presence of both a weakly acidic phenol-like hydroxyl group (enol form) and a carboxylic acid group, alongside a weakly basic quinoline nitrogen, suggests amphoteric properties and complex pH-dependent behavior.
| Identifier | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [1][2] |
| Molecular Weight | 203.19 g/mol | [1][2] |
| InChI Key | ITVASGAVWSKXAT-UHFFFAOYSA-N | [3] |
| SMILES | CC1=NC2=CC=C(C=C2C(=C1)O)C(O)=O | [3] |
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models provide valuable initial estimates of a compound's properties. These predictions are instrumental in guiding experimental design and hypothesis generation.
| Property | Predicted Value | Prediction Method |
| XlogP | 1.5 | [4] |
-
XlogP : A measure of lipophilicity, or the partitioning of a compound between an organic and an aqueous phase. A value of 1.5 suggests moderate lipophilicity.
Experimental Determination of Physicochemical Properties: A Methodological Framework
To address the current data gap, a systematic experimental evaluation of this compound is necessary. The following sections detail the recommended experimental protocols, grounded in established scientific principles.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
This standard technique involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.[1][5][6][7]
-
Sample Preparation : A small amount of dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup : The capillary tube is placed in a melting point apparatus, which provides controlled heating.
-
Heating and Observation : The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording : The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
Diagram: Melting Point Determination Workflow
Caption: Workflow for determining the melting point of a solid organic compound.
Acid Dissociation Constant (pKa) Determination
The pKa values are critical for understanding the ionization state of the molecule at different pH values, which profoundly impacts its solubility, absorption, and biological activity. Due to the expected poor aqueous solubility, specialized techniques are required.
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. To overcome solubility issues, a co-solvent system is employed, and the aqueous pKa is determined by extrapolation.[8][9][10][11]
-
Co-solvent Preparation : Prepare a series of hydro-organic solvent mixtures (e.g., methanol-water or DMSO-water) in varying proportions.
-
Sample Dissolution : Dissolve a precise amount of this compound in each co-solvent mixture.
-
Potentiometric Titration : Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated electrode.
-
Data Analysis : Plot the pH versus the volume of titrant added to generate a titration curve. The pKa in the co-solvent mixture corresponds to the pH at the half-equivalence point.
-
Extrapolation to Aqueous pKa : Plot the measured pKa values against the mole fraction of the organic co-solvent and extrapolate the linear portion of the graph to zero co-solvent concentration to obtain the aqueous pKa.
Diagram: pKa Determination via Co-solvent Titration and Extrapolation
Caption: Process for determining the aqueous pKa of a poorly soluble compound.
Partition Coefficient (LogP/LogD) Determination
LogP (for the neutral species) and LogD (at a specific pH) are key indicators of a molecule's lipophilicity and its ability to cross biological membranes.
This is the "gold standard" method for LogP and LogD determination.[12][13][14][15][16]
-
Phase Preparation : Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD) and vice versa.
-
Partitioning : A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a flask and shaken vigorously until equilibrium is reached.
-
Phase Separation : The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis : The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation : LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination
Solubility is a critical parameter that influences bioavailability and formulation development.
-
Equilibration : An excess amount of the solid compound is added to a specific volume of aqueous buffer at a controlled temperature.
-
Agitation : The suspension is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation : The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification : The concentration of the dissolved compound in the supernatant/filtrate is determined by a validated analytical method (e.g., HPLC-UV).
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and can provide insights into the electronic properties of the molecule.
-
¹H and ¹³C NMR Spectroscopy : These techniques will confirm the chemical structure by providing information about the number and connectivity of hydrogen and carbon atoms. The chemical shifts will be influenced by the electronic environment of the quinoline ring system and its substituents.[17][18][19]
-
FTIR Spectroscopy : Infrared spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the broad O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid and the quinolone tautomer, and the aromatic C=C and C-N stretching vibrations.[20][21][22][23][24]
-
UV-Vis Spectroscopy : The UV-Vis spectrum will reveal the electronic transitions within the molecule, which are characteristic of the quinoline chromophore. The position and intensity of the absorption maxima can be sensitive to solvent polarity and pH.[25][26][27][28]
Conclusion
While direct experimental data for this compound is sparse, this guide provides a robust framework for its comprehensive physicochemical characterization. By employing the detailed experimental protocols and leveraging computational predictions, researchers can generate the critical data necessary to evaluate its potential as a drug candidate. The interplay of its acidic and basic functional groups suggests a rich and complex physicochemical profile that warrants thorough investigation.
References
- 1. studylib.net [studylib.net]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 5. youtube.com [youtube.com]
- 6. byjus.com [byjus.com]
- 7. pennwest.edu [pennwest.edu]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. 2-HYDROXY-4-METHYLQUINOLINE(607-66-9) 1H NMR spectrum [chemicalbook.com]
- 18. 4-Hydroxy-2-methylquinoline(607-67-0) 1H NMR [m.chemicalbook.com]
- 19. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 22. spectrabase.com [spectrabase.com]
- 23. "Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4/-dimethy" by Mahasin F. Alias and Sahar I. Omran [bsj.uobaghdad.edu.iq]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Structure of 4-Hydroxy-2-methylquinoline-6-carboxylic acid
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1] This guide provides an in-depth examination of a specific derivative, 4-Hydroxy-2-methylquinoline-6-carboxylic acid (C₁₁H₉NO₃), a molecule that combines the key structural features of the quinoline core with reactive functional groups pivotal for synthetic elaboration and biological interaction. We will dissect its molecular architecture, tautomeric nature, characteristic spectroscopic signatures, and logical synthetic pathways. This document serves as a foundational resource for researchers aiming to leverage this scaffold in drug discovery and materials science, providing the structural and chemical causality behind its properties and potential applications.
Core Molecular Architecture
At its heart, this compound is a bicyclic aromatic heterocycle. Its structure consists of a benzene ring fused to a pyridine ring.[1] The precise arrangement and nature of its functional groups, however, dictate its unique chemical personality and potential.
Key Structural Features:
-
Quinoline Core: A fused benzene and pyridine ring system.
-
Position 2: A methyl group (-CH₃) , which can influence steric interactions and electronic properties.
-
Position 4: A hydroxyl group (-OH) , which introduces the possibility of keto-enol tautomerism and acts as a hydrogen bond donor/acceptor.
-
Position 6: A carboxylic acid group (-COOH) , providing a key site for derivatization (e.g., amide or ester formation) and influencing solubility and potential biological target interactions.
Below is a diagram illustrating the core structure with IUPAC numbering.
Caption: IUPAC numbering of the this compound scaffold.
Physicochemical Properties & Identifiers
A precise understanding of a molecule begins with its fundamental properties. These identifiers are crucial for database searches, analytical characterization, and regulatory documentation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [2] |
| Molecular Weight | 203.19 g/mol | [2][3] |
| Form | Solid | |
| InChI Key | ITVASGAVWSKXAT-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O | |
| Monoisotopic Mass | 203.05824 Da |
The Critical Role of Tautomerism
A defining characteristic of 4-hydroxyquinolines is their existence as an equilibrium mixture of two tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). This equilibrium is not merely an academic detail; it profoundly impacts the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets. The keto form, correctly named 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, is often the predominant tautomer.
Caption: Keto-enol tautomerism central to the molecule's structure and reactivity.
Structural Verification: A Spectroscopic Approach
While commercial suppliers may provide this compound, they often do not include analytical data, placing the responsibility of structure confirmation on the researcher.[2] A multi-spectroscopic approach is essential for unambiguous structural elucidation. Based on the known structure, we can predict the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to reveal distinct signals. Protons on the benzene portion of the ring system (H5, H7, H8) would appear as doublets or doublets of doublets in the aromatic region (approx. 7.5-8.5 ppm). The lone proton at the C3 position would likely appear as a singlet further upfield. The methyl protons at C2 would present as a sharp singlet around 2.5 ppm. The acidic protons of the -OH and -COOH groups would be broad singlets, and their signals would disappear upon a D₂O shake, confirming their identity.
-
¹³C NMR: The carbon spectrum would show 11 distinct signals corresponding to each carbon atom. The carbonyl carbon of the keto tautomer and the carboxylic acid carbon would be the most downfield signals (approx. 165-180 ppm). Aromatic carbons would resonate between 110-150 ppm, while the methyl carbon would be the most upfield signal (approx. 15-20 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides a functional group fingerprint.
-
A very broad absorption band from ~2500 to 3300 cm⁻¹ would be characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid.
-
A strong, sharp peak around 1660-1710 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid and the quinolone carbonyl.
-
Absorptions in the 1500-1620 cm⁻¹ range would indicate C=C and C=N stretching within the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The table below shows predicted mass-to-charge ratios (m/z) for various adducts.
| Adduct | Predicted m/z |
| [M+H]⁺ | 204.06552 |
| [M+Na]⁺ | 226.04746 |
| [M-H]⁻ | 202.05096 |
| [M+K]⁺ | 242.02140 |
Synthesis and Chemical Reactivity
Synthetic Strategy: The Conrad-Limpach Reaction
A robust and classical method for synthesizing 4-hydroxyquinolines is the Conrad-Limpach reaction.[4][5] This pathway involves two key steps:
-
Condensation: Reaction of an aniline (in this case, 4-aminobenzoic acid) with a β-ketoester (ethyl acetoacetate) to form an enamine intermediate (an ethyl β-anilinocrotonate derivative).
-
Thermal Cyclization: Heating the intermediate in a high-boiling point solvent (like Dowtherm or diphenyl ether) promotes an intramolecular cyclization to form the 4-hydroxyquinoline ring system.[5]
This method is highly versatile and allows for the introduction of various substituents on both rings depending on the starting materials chosen.
Caption: Generalized workflow for the Conrad-Limpach synthesis of the target molecule.
Key Reactive Sites for Derivatization
The true value of this molecule in drug discovery often lies in its utility as a scaffold. The carboxylic acid at the C6 position is a prime handle for modification. For instance, it can be readily converted to an acid chloride and subsequently reacted with various amines to generate a library of amide derivatives, a common strategy for exploring structure-activity relationships (SAR).[6] This approach has been used to develop potent enzyme inhibitors.[6]
Significance in Medicinal Chemistry and Drug Discovery
The quinoline nucleus and its derivatives are associated with a vast array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties.[1]
-
Enzyme Inhibition: Quinoline carboxylic acid derivatives have been successfully designed as inhibitors of enzymes like diacylglycerol acyltransferase (DGAT1) and ectonucleotidases, which are targets for metabolic diseases and cancer immunotherapy, respectively.[6][7]
-
Anticancer Potential: Various quinoline derivatives have demonstrated selective cytotoxicity against cancer cell lines, including cervical (HeLa) and breast (MCF7) cancer cells.[8] The ability of the quinoline scaffold to chelate metals is speculated to be a potential mechanism for its cytotoxic effects.[8]
-
Antibacterial Agents: The quinolone core is famously the basis for the fluoroquinolone class of antibiotics.[4][9] The carboxylic acid moiety is often crucial for their antibacterial activity.
-
Chemical Intermediate: Molecules like 4-Hydroxy-2-methylquinoline serve as versatile intermediates for synthesizing more complex and medicinally important compounds, including agents for treating Alzheimer's disease and tuberculosis.[10]
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 4-Hydroxy-2-methylquinoline | 607-67-0 [chemicalbook.com]
biological activity of 4-Hydroxy-2-methylquinoline-6-carboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 4-Hydroxy-2-methylquinoline-6-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. Among its numerous derivatives, those based on the this compound core have garnered significant attention for their therapeutic potential. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and mechanisms of action of these derivatives. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, offering field-proven insights and detailed experimental protocols to empower researchers in the ongoing quest for novel therapeutic agents.
Introduction: The Quinoline Scaffold's Prominence
Quinolines, heterocyclic aromatic compounds composed of a benzene ring fused to a pyridine ring, are integral to numerous natural products and synthetic drugs.[1][2] Their versatile structure allows for extensive functionalization, enabling the fine-tuning of their pharmacological profiles for various therapeutic targets.[1][3] The addition of a hydroxyl group at the C4 position and a carboxylic acid at the C6 position to a 2-methylquinoline core creates a unique molecular architecture with a diverse range of biological activities. This guide focuses specifically on these derivatives, elucidating their potential in modern drug discovery.
Synthetic Strategies for Quinoline-4-Carboxylic Acid Derivatives
The synthesis of quinoline derivatives is a well-established field, with several classic methods still in use today. The Conrad-Limpach reaction is a notable method for synthesizing 4-hydroxyquinolines.[4] Modern synthetic approaches often focus on creating diverse libraries of compounds for high-throughput screening. These methods include transition-metal-catalyzed cross-coupling reactions and multi-component reactions, which offer efficiency and broad substrate scope.[5]
General Synthetic Protocol: Modified Conrad-Limpach Reaction
A common route to this compound derivatives involves the cyclization of an appropriate aniline with a β-ketoester.
Step-by-step Methodology:
-
Reactant Preparation: Begin with a substituted aniline (e.g., 4-amino-3-methylbenzoic acid) and a β-ketoester (e.g., ethyl acetoacetate).
-
Condensation: React the aniline and β-ketoester under acidic or thermal conditions to form an enaminone intermediate.
-
Cyclization: Heat the enaminone intermediate at high temperatures (typically 250-265 °C) in a high-boiling point solvent like mineral oil to induce cyclization.
-
Saponification (if necessary): If an ester of the carboxylic acid is used, a subsequent hydrolysis step with a base (e.g., NaOH) followed by acidification is required to yield the final carboxylic acid derivative.
-
Purification: Purify the final product by recrystallization or column chromatography.
Diagram of a generalized synthetic workflow:
Caption: Generalized workflow for the synthesis of 4-hydroxyquinoline derivatives.
Anticancer Activity: A Multifaceted Approach
Derivatives of quinoline carboxylic acid have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and survival.[3][6]
Mechanisms of Antiproliferative Action
The anticancer properties of these derivatives are not attributed to a single mode of action but rather a combination of effects on key cellular processes.[6]
-
Induction of Apoptosis: A primary mechanism is the initiation of programmed cell death, or apoptosis. These compounds can modulate the expression of key apoptotic proteins, such as upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[6] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in cell death.[6]
-
Cell Cycle Arrest: Quinoline carboxylic acid derivatives can interfere with the normal progression of the cell cycle, a critical process for cancer cell proliferation. They have been shown to induce cell cycle arrest, often at the G2/M or S phases, by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[6][7]
-
Inhibition of Key Signaling Pathways: The dysregulation of signaling pathways is a hallmark of cancer. Certain quinoline derivatives can inhibit topoisomerases, enzymes essential for DNA replication and repair, leading to DNA damage and cell death.[6] Others have shown the ability to inhibit histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[3][8]
Diagram of Anticancer Mechanisms:
Caption: Multifaceted anticancer mechanisms of quinoline carboxylic acid derivatives.
Quantitative Assessment of Anticancer Activity
The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-4-carboxylic acid | MCF-7 (Breast) | 1.73 µg/mL | [3] |
| Quinoline-4-carboxylic acid | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | [3] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% reduction in cellular growth | [7] |
| 2,4-disubstituted quinoline-3-carboxylic acid | MCF-7 and K562 | Micromolar inhibition | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Step-by-step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Properties
Several quinoline carboxylic acid derivatives have exhibited potent anti-inflammatory activities, in some cases comparable to or exceeding that of established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and indomethacin.[10][11][12]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of these compounds appear to be distinct from traditional NSAIDs.[13]
-
COX-2 Inhibition: Some derivatives are believed to exert their anti-inflammatory effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[11]
-
T-cell Down-regulation: Certain substituted quinoline carboxylic acids have been shown to down-regulate T-cell function, which may account for their anti-inflammatory and antiarthritic properties in animal models.[13]
-
Inhibition of Pro-inflammatory Mediators: Studies have shown that some quinoline derivatives can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced inflammation models.[10]
Antimicrobial Activity: A Broad Spectrum of Action
The quinoline core is a well-known pharmacophore in antimicrobial agents, with fluoroquinolone antibiotics being a prime example.[4] Derivatives of this compound have also demonstrated a broad spectrum of antimicrobial activity.
Antibacterial and Antifungal Effects
These compounds have shown inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species.[14][15][16]
Structure-Activity Relationship (SAR)
The antimicrobial potency of these derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[1][14] For instance, the length of an alkyl side chain and the presence of specific substituents can dramatically impact the antimicrobial activity.[14] Some studies have shown that brominated analogs exhibit exceptional antifungal activities.[14]
Quantitative Assessment of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the antimicrobial potency of a compound.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Brominated 4-hydroxy-2-quinolone analog with nonyl side chain | Aspergillus flavus | IC50 = 1.05 | [14] |
| 4-hydroxy-3-methyl-2-alkenylquinoline | Clavibacter michiganensis | 31.3 | [17] |
| 4-hydroxy-3-methyl-2-alkenylquinoline | Aspergillus niger | 62.5 | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
Step-by-step Methodology:
-
Compound Preparation: Prepare a series of twofold dilutions of the quinoline derivative in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with a diverse range of biological activities. Their multifaceted anticancer, potent anti-inflammatory, and broad-spectrum antimicrobial properties make them attractive candidates for further drug development. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic profiles. The development of novel synthetic methodologies to access a wider range of derivatives will also be crucial in fully exploring the therapeutic potential of this versatile scaffold.
References
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- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
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- 6. benchchem.com [benchchem.com]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Solubility of 4-Hydroxy-2-methylquinoline-6-carboxylic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy-2-methylquinoline-6-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. In the absence of extensive published experimental data, this document focuses on providing a robust theoretical framework for predicting and understanding its solubility in various organic solvents. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of its solubility, empowering researchers to generate reliable data. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both predictive insights and practical experimental guidance.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. For a compound like this compound, which possesses structural motifs common in pharmacologically active agents, understanding its behavior in different solvent systems is paramount.[1][2] Poor solubility can lead to challenges in formulation, variable absorption, and ultimately, the failure of a promising drug candidate. This guide aims to equip researchers with the foundational knowledge and practical tools to navigate the complexities of solubility for this specific quinoline derivative.
Physicochemical Properties and Their Influence on Solubility
The solubility of this compound is dictated by its unique molecular structure, which features a planar quinoline ring system, a hydroxyl group, a methyl group, and a carboxylic acid moiety.
-
Molecular Structure: C₁₁H₉NO₃
-
Molecular Weight: 203.19 g/mol [3]
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): This acidic group is a strong hydrogen bond donor and acceptor, significantly influencing solubility in polar and protic solvents. Carboxylic acids are generally soluble in less polar organic solvents like alcohols, ethers, and chloroform.[4] The presence of the carboxyl group can also lead to the formation of dimers in aprotic solvents.[4]
-
Hydroxyl (-OH): As another hydrogen bond donor and acceptor, the hydroxyl group further enhances polarity and the potential for interaction with polar solvents.
-
Quinoline Ring: This heterocyclic aromatic system contributes to the molecule's rigidity and potential for π-π stacking interactions. While the quinoline core itself has limited water solubility, it readily dissolves in many organic solvents.[2]
-
Methyl (-CH₃): This nonpolar group adds a degree of lipophilicity to the molecule.
-
The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics, suggesting a complex solubility profile across a range of organic solvents.
Theoretical Framework for Predicting Solubility
In the absence of empirical data, several theoretical models can be employed to predict the solubility of this compound.
"Like Dissolves Like": A Foundational Principle
The adage "like dissolves like" provides a qualitative starting point for solubility prediction. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of the carboxylic acid and hydroxyl groups, this compound is expected to exhibit favorable solubility in these solvents through strong hydrogen bonding interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are polar but lack acidic protons. They can act as hydrogen bond acceptors, interacting with the -COOH and -OH groups of the solute. Good solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The large, polar functional groups on the molecule are likely to make it poorly soluble in highly nonpolar solvents.
Hansen Solubility Parameters (HSP)
A more quantitative approach to the "like dissolves like" principle is the use of Hansen Solubility Parameters (HSP).[5][6][7] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule (solute and solvent) can be described by a point in three-dimensional "Hansen space." The principle states that substances with similar HSP coordinates are likely to be miscible. To predict solubility, the Hansen distance (Ra) between the solute and solvent is calculated. A smaller distance indicates a higher likelihood of dissolution.
Caption: Hansen Solubility Parameter (HSP) concept.
Computational and Machine Learning Models
Modern computational chemistry and machine learning offer powerful tools for solubility prediction.[3][8][9][10] These models utilize quantitative structure-property relationship (QSPR) approaches, where molecular descriptors are correlated with experimental solubility data to build predictive algorithms. While developing a specific model for this compound would require a dedicated study, general-purpose solubility prediction models can provide valuable estimates.
Qualitative Solubility Assessment
Based on the structural features and theoretical principles, a qualitative assessment of the solubility of this compound in common organic solvents can be made.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent and the -COOH and -OH groups of the solute. |
| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Ethers | Diethyl Ether, THF | Moderate to Low | Ethers are hydrogen bond acceptors but not donors, leading to weaker interactions than with protic solvents. |
| Halogenated | Dichloromethane, Chloroform | Moderate to Low | Moderate polarity; chloroform can act as a weak hydrogen bond donor. |
| Aromatic | Toluene, Benzene | Low | Dominated by nonpolar interactions; π-π stacking may contribute to some solubility. |
| Aliphatic | Hexane, Heptane | Very Low | Mismatch in polarity; weak van der Waals forces are insufficient to overcome the solute's cohesive energy. |
Methodologies for Experimental Solubility Determination
To obtain accurate quantitative data, experimental determination of solubility is essential. The following section outlines a robust, step-by-step protocol for this purpose.
Shake-Flask Method: The Gold Standard
The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Ensure that a solid phase remains present in each vial to confirm saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours). The equilibration time should be determined empirically by sampling at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the sample.
-
-
Calculation:
-
Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Caption: Shake-Flask Solubility Determination Workflow.
Conclusion
References
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. Solubility parameters (HSP) [adscientis.com]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
The Enduring Legacy of Quinoline Carboxylic Acids: From Serendipitous Discovery to Pillars of Modern Medicine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline carboxylic acid scaffold is a cornerstone in medicinal chemistry, representing a privileged structure that has given rise to a multitude of therapeutic agents.[1] First isolated from coal tar in the 19th century, the quinoline ring system quickly became a subject of intense synthetic and pharmacological investigation.[1] This technical guide provides a comprehensive overview of the historical milestones, key discoveries, and the synthetic evolution of quinoline carboxylic acid derivatives. It details the progression from classical synthesis methods to their establishment as potent antibacterial agents and beyond, offering insights into their mechanism of action and structure-activity relationships. This document includes detailed experimental protocols, quantitative biological data, and pathway diagrams to serve as a vital resource for professionals in drug discovery and development.
The Dawn of a Scaffold: Early Discovery and Foundational Synthesis
The story of quinoline derivatives begins with the isolation of quinoline itself from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge.[2][3] However, it was the development of methods for its targeted synthesis that truly unlocked its potential in medicinal chemistry. The late 19th century saw the emergence of several classical named reactions that remain fundamental to the construction of the quinoline core.[3]
Foundational Synthetic Methodologies
Two classical name reactions have been fundamental to accessing the quinoline-4-carboxylic acid scaffold: the Pfitzinger reaction and the Doebner reaction.[1]
-
The Pfitzinger Reaction: This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[1][4] This method has been a mainstay for generating diverse analogs.
-
The Doebner Reaction: The Doebner reaction offers an alternative route, synthesizing quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[5][6]
These foundational methods provided the chemical tools necessary to explore the therapeutic potential of this versatile scaffold.
A Serendipitous Breakthrough: The Birth of Quinolone Antibiotics
The trajectory of quinoline carboxylic acids in medicine was irrevocably changed by a serendipitous discovery in the early 1960s. During an attempt to synthesize the antimalarial agent chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with unexpected antibacterial activity.[7][8] This compound, nalidixic acid, was the first of the synthetic quinolone antibiotics and was introduced for clinical use in 1967 for the treatment of urinary tract infections.[9][10][11]
Nalidixic acid, while effective against Gram-negative bacteria, had limitations, including a narrow spectrum of activity and the rapid development of bacterial resistance.[10][12] However, its discovery laid the groundwork for decades of research aimed at improving upon this novel antibacterial agent.
The Fluorine Revolution: Emergence of the Fluoroquinolones
A significant breakthrough occurred in the 1970s and 1980s with the addition of a fluorine atom at the C6 position of the quinolone ring.[12][13] This seemingly minor modification led to the development of the fluoroquinolones, a new class of antibiotics with a much broader spectrum of activity and improved pharmacokinetic properties.[9][13] Norfloxacin, developed in 1978, was the first 6-fluorinated quinolone and demonstrated a longer half-life and improved activity against Gram-negative bacteria.[9] The subsequent development of ciprofloxacin in 1981, which is still in widespread clinical use today, marked a major advancement, with high activity against Enterobacteriaceae and P. aeruginosa.[9][14]
The introduction of the fluoroquinolones transformed the treatment of bacterial infections, providing effective therapies for a wide range of conditions, from respiratory tract infections to systemic infections.[15]
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antibiotics are bactericidal drugs that interfere with DNA replication by preventing bacterial DNA from unwinding and duplicating.[7] They exert their effect by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[8][16][17] These enzymes are crucial for modulating the chromosomal supercoiling required for DNA synthesis, transcription, and cell division.[16]
Quinolones act by converting their targets into toxic enzymes that fragment the bacterial chromosome.[18] They stabilize the enzyme-DNA cleavage complexes, which leads to double-stranded DNA breaks and ultimately cell death.[18] Eukaryotic cells are not believed to contain DNA gyrase or topoisomerase IV, which contributes to the selective toxicity of these drugs for bacteria.[7]
Figure 1: Mechanism of action of quinolone antibiotics.
Structure-Activity Relationships: A Guide to Rational Drug Design
The development of successive generations of quinolones has been guided by a deep understanding of their structure-activity relationships (SAR). Modifications at various positions on the quinolone ring have been shown to significantly impact their antibacterial spectrum, potency, and pharmacokinetic properties.[19]
| Position | Substituent Effect | Key Examples |
| N1 | A cyclopropyl group generally confers significant activity against Gram-negative bacteria.[13][20] | Ciprofloxacin, Sparfloxacin |
| C5 | An amino group improves overall potency.[21] | |
| C6 | A fluorine atom is crucial for broad-spectrum activity and high intrinsic potency.[13][19] | Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) |
| C7 | A piperazine ring improves activity against Gram-negative bacteria, while a pyrrolidine ring enhances activity against Gram-positive bacteria.[13][21] Alkylation of these rings can improve serum half-life.[13] | Ciprofloxacin (piperazine), Moxifloxacin (pyrrolidine derivative) |
| C8 | A halogen (F or Cl) improves oral absorption and activity against anaerobes.[21] |
This detailed understanding of SAR has enabled the rational design of new quinolone derivatives with improved therapeutic profiles.
Experimental Protocols: Synthesis of Quinoline-4-Carboxylic Acids
The following protocols provide detailed, step-by-step methodologies for the synthesis of quinoline-4-carboxylic acids via the Doebner and Pfitzinger reactions.
Doebner Reaction: Three-Component Synthesis
This reaction synthesizes quinoline-4-carboxylic acid derivatives from an aniline, an aldehyde, and pyruvic acid.[6][22]
References
- 1. benchchem.com [benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. iipseries.org [iipseries.org]
- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 11. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinolones: Historical development and use | Infection Update [infectweb.com]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Structure-activity and structure-side-effect relationships for the quinolone antibacterials. | Semantic Scholar [semanticscholar.org]
- 22. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
potential therapeutic targets of 4-Hydroxy-2-methylquinoline-6-carboxylic acid
An In-depth Technical Guide on the Potential Therapeutic Targets of 4-Hydroxy-2-methylquinoline-6-carboxylic acid
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] this compound, a distinct member of this family, presents a compelling profile for novel drug discovery. This technical guide provides a comprehensive analysis of its potential therapeutic targets, drawing upon evidence from structurally related compounds and the broader quinoline class. We explore its potential as a modulator of metabotropic glutamate receptor 1 (mGluR1) for neuropathic pain, an inhibitor of ectonucleotidases for cancer immunotherapy, and a disruptor of bacterial quorum sensing for antimicrobial applications. For each potential target, we delineate the scientific rationale, proposed mechanism of action, and detailed experimental workflows for validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising molecule.
Introduction to this compound and the Quinoline Scaffold
This compound is an aromatic heterocyclic compound with the molecular formula C11H9NO3.[2][3] Its structure, featuring a quinoline core with hydroxyl, methyl, and carboxylic acid functional groups, provides a versatile platform for therapeutic development.[4]
Chemical Properties
The key chemical features of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.19 g/mol [2] |
| InChIKey | ITVASGAVWSKXAT-UHFFFAOYSA-N[3] |
| SMILES | CC1=NC2=CC=C(C=C2C(=C1)O)C(O)=O[5] |
| Form | Solid[2] |
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoline and its derivatives are renowned for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities.[1] The rigid bicyclic structure of the quinoline ring system allows for the precise spatial orientation of functional groups, facilitating interactions with a variety of biological targets. The presence of the nitrogen atom in the ring system also allows for hydrogen bonding and other key interactions. This inherent versatility has established the quinoline scaffold as a "privileged structure" in the design of novel therapeutic agents.[1]
Potential Therapeutic Target I: Metabotropic Glutamate Receptor 1 (mGluR1) in Neuropathic Pain
Rationale for Targeting mGluR1
Glutamate is a major excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in neuropathic pain.[6] The metabotropic glutamate receptor 1 (mGluR1) is a key player in modulating synaptic plasticity and pain perception. A study on a series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives, which are structurally analogous to this compound, demonstrated potent mGluR1 antagonistic activity.[6] One compound from this series showed analgesic effects in a rat spinal nerve ligation model of neuropathic pain.[6] This suggests that the quinoline-6-carboxylic acid moiety is a promising pharmacophore for the development of mGluR1 antagonists.
Proposed Mechanism of Action
It is hypothesized that this compound could act as a negative allosteric modulator (NAM) of mGluR1. Rather than directly competing with glutamate for the binding site, a NAM would bind to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's affinity for glutamate or its ability to initiate downstream signaling.
Experimental Validation Workflow
The following workflow can be used to validate the activity of this compound on mGluR1.
Diagram: Experimental Workflow for mGluR1 Target Validation
Caption: Workflow for mGluR1 antagonist validation.
-
Objective: To determine if this compound directly binds to mGluR1.
-
Method: A competitive radioligand binding assay using a known mGluR1 antagonist radioligand (e.g., [3H]-R214127) and cell membranes expressing human mGluR1.
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.
-
After incubation, separate bound and free radioligand by filtration.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of radioligand binding.
-
-
Objective: To assess the functional antagonistic activity of the compound on mGluR1 signaling.
-
Method: A cell-based calcium flux assay using a cell line stably expressing mGluR1 and loaded with a calcium-sensitive fluorescent dye.
-
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known mGluR1 agonist (e.g., glutamate).
-
Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader.
-
Determine the IC50 value for the inhibition of the agonist-induced calcium signal.[6]
-
Potential Therapeutic Target II: Ectonucleotidases in Cancer Immunotherapy
Rationale for Targeting Ectonucleotidases
The tumor microenvironment is often characterized by high levels of extracellular ATP, which is converted to immunosuppressive adenosine by a cascade of ectonucleotidases, including h-NTPDases, h-ENPP1, and h-e5'NT.[7] This adenosine accumulation suppresses the anti-tumor immune response. A recent study has identified quinoline-6-carboxylic acid derivatives as potent inhibitors of these enzymes.[7] For example, specific derivatives showed significant inhibition of h-NTPDase1, h-ENPP1, and h-e5'NT with IC50 values in the nanomolar to low micromolar range.[7] This suggests that this compound could be a valuable scaffold for developing novel cancer immunotherapies.
Proposed Mechanism of Action
The proposed mechanism involves the direct inhibition of the enzymatic activity of ectonucleotidases. By binding to the active site or an allosteric site of these enzymes, this compound could prevent the hydrolysis of ATP and ADP, thereby reducing the production of immunosuppressive adenosine in the tumor microenvironment and restoring anti-tumor immunity.
Diagram: Ectonucleotidase Inhibition Pathway
Caption: Inhibition of adenosine production.
Experimental Validation Workflow
-
Objective: To quantify the inhibitory potency of this compound against recombinant human ectonucleotidases.
-
Method: A colorimetric assay that measures the release of inorganic phosphate from the hydrolysis of ATP or AMP.
-
Procedure:
-
Incubate recombinant h-NTPDase1, h-ENPP1, or h-e5'NT with their respective substrates (ATP for NTPDase1/ENPP1, AMP for e5'NT) in the presence of varying concentrations of the test compound.
-
Stop the reaction and measure the amount of released phosphate using a malachite green-based reagent.
-
Calculate the IC50 values for each enzyme.
-
-
Objective: To confirm the compound's ability to modulate adenosine levels in a cellular context.
-
Method: Co-culture of cancer cells (e.g., A549 lung cancer cells) with immune cells (e.g., Jurkat T-cells) and measurement of extracellular adenosine.
-
Procedure:
-
Treat the cancer cell line with the test compound.
-
Measure the levels of extracellular ATP and adenosine in the cell culture supernatant using HPLC or mass spectrometry.
-
Assess the impact on T-cell activation by measuring cytokine production (e.g., IL-2) or proliferation.
-
Potential Therapeutic Target III: Bacterial Quorum Sensing in Infectious Diseases
Rationale for Targeting Bacterial Quorum Sensing
Many pathogenic bacteria, such as Pseudomonas aeruginosa, use a cell-to-cell communication system called quorum sensing (QS) to coordinate virulence factor production and biofilm formation.[8][9] A key class of QS signal molecules in P. aeruginosa are the 4-hydroxy-2-alkylquinolines (HAQs).[8][9][10] Given the structural similarity, this compound could potentially interfere with HAQ-mediated QS, offering a novel anti-virulence strategy that may be less prone to the development of resistance than traditional antibiotics.
Proposed Mechanism of Action
The proposed mechanism is the antagonism of the PqsR (also known as MvfR) receptor, a transcriptional regulator that controls the expression of the pqsA-E operon responsible for HAQ biosynthesis.[8][11] By binding to PqsR, this compound could prevent the binding of the natural HAQ autoinducers, thereby inhibiting the entire QS cascade.
Experimental Validation Workflow
-
Objective: To determine if the compound can inhibit PqsR-mediated gene expression.
-
Method: Use a P. aeruginosa reporter strain carrying a fusion of the pqsA promoter to a reporter gene (e.g., lacZ or luxCDABE).
-
Procedure:
-
Grow the reporter strain in the presence of varying concentrations of this compound.
-
Induce the QS system with an exogenous HAQ signal molecule if necessary.
-
Measure the reporter gene activity (e.g., β-galactosidase activity or luminescence).
-
A reduction in reporter activity indicates antagonism of the PqsR pathway.
-
-
Objective: To assess the compound's ability to inhibit a key QS-controlled phenotype.
-
Method: A crystal violet staining assay to quantify biofilm formation.
-
Procedure:
-
Grow P. aeruginosa in microtiter plates with varying concentrations of the test compound.
-
After a suitable incubation period, wash the plates to remove non-adherent bacteria.
-
Stain the remaining biofilm with crystal violet.
-
Solubilize the stain and measure the absorbance to quantify the biofilm biomass.
-
Other Potential Therapeutic Avenues
Antiproliferative and Anti-inflammatory Effects
Derivatives of quinoline carboxylic acids have demonstrated antiproliferative activity against various cancer cell lines, including MCF7 (breast) and HELA (cervical) cells.[12] Additionally, 4-hydroxy-2-quinolinone derivatives have shown inhibitory activity against lipoxygenase (LOX), suggesting potential as anti-inflammatory agents.[1] The mechanism for the antiproliferative effects may involve the chelation of divalent metals.[12]
DNA Gyrase Inhibition
The quinolone scaffold is famously associated with antibacterial agents that inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[13] While the substitution pattern of this compound differs from classic fluoroquinolones, this remains a plausible, albeit less explored, mechanism of action that could contribute to antimicrobial activity.
Summary and Future Directions
This compound is a promising scaffold for the development of novel therapeutics. The evidence from structurally related compounds points towards several high-potential therapeutic targets, including mGluR1 for neuropathic pain, ectonucleotidases for cancer immunotherapy, and bacterial quorum sensing for infectious diseases. The experimental workflows detailed in this guide provide a clear path for the validation of these targets. Future research should focus on a systematic evaluation of these potential activities, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The versatility of the quinoline-6-carboxylic acid core suggests that with further investigation, this compound and its derivatives could yield a new generation of targeted therapies.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. chemimpex.com [chemimpex.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Spectroscopic Characterization of 4-Hydroxy-2-methylquinoline-6-carboxylic acid: A Technical Guide
This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize 4-Hydroxy-2-methylquinoline-6-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights into nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis. While complete, experimentally-verified spectra for this specific molecule are not widely published, this guide will establish the expected spectroscopic features based on the known behavior of quinoline derivatives and fundamental chemical principles.
Introduction
This compound is a quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad range of biological activities.[1][2][3][4] Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques provide the necessary tools for this, offering a non-destructive view into the molecular architecture. This guide will detail the expected spectroscopic data for the title compound and the experimental workflows to obtain them.
The molecular structure of this compound, with its key functional groups, is the basis for interpreting its spectroscopic data. The tautomerism between the 4-hydroxyquinoline and 4-quinolone forms is a critical consideration, with the quinolone form often predominating.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
Expected ¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | br s | 1H | COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding and exchange. |
| ~10-12 | br s | 1H | OH/NH | The proton on the C4-hydroxyl group (or N-H in the quinolone tautomer) will also be a broad singlet, with its chemical shift highly dependent on the solvent and concentration. |
| ~8.0-8.5 | d | 1H | H5 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H7. |
| ~7.8-8.2 | dd | 1H | H7 | This proton is coupled to both H5 and H8, resulting in a doublet of doublets. |
| ~7.4-7.8 | d | 1H | H8 | This proton, being furthest from the strongly activating/deactivating groups on the other ring, will be the most upfield of the aromatic protons on the carboxylic acid-bearing ring. It will be a doublet from coupling to H7. |
| ~6.2-6.5 | s | 1H | H3 | The proton at the C3 position is a singlet and is expected to be relatively upfield for an aromatic proton due to the influence of the adjacent hydroxyl/keto group. |
| ~2.4-2.7 | s | 3H | CH₃ | The methyl protons at the C2 position are expected to appear as a sharp singlet in a region typical for methyl groups attached to an aromatic ring. |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number of unique carbon environments.
Expected ¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| > 170 | C=O (Quinolone) | In the predominant quinolone tautomer, the C4 carbonyl carbon will be significantly downfield. |
| ~165-170 | COOH | The carboxylic acid carbonyl carbon is expected in this region. |
| ~150-160 | C2 | The carbon bearing the methyl group and adjacent to the nitrogen will be downfield. |
| ~140-145 | C8a | A quaternary carbon in the aromatic system. |
| ~135-140 | C4a | Another quaternary carbon at the ring junction. |
| ~125-135 | C5, C7 | Aromatic CH carbons. |
| ~120-125 | C6 | The carbon attached to the carboxylic acid group. |
| ~115-120 | C8 | Aromatic CH carbon. |
| ~100-110 | C3 | The carbon at the C3 position, influenced by the adjacent oxygen-bearing carbon. |
| ~20-25 | CH₃ | The methyl carbon is expected in the typical aliphatic region. |
Experimental Protocol for NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound has acidic protons that would exchange in D₂O or CD₃OD). The choice of DMSO-d₆ is strategic as it allows for the observation of exchangeable protons (OH and COOH).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Data Acquisition: Acquire a standard ¹H spectrum. Subsequently, acquire a ¹³C{¹H} spectrum. For more detailed structural confirmation, 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H one-bond and long-range correlations) are highly recommended.
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Expected IR Data
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid O-H |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950-2850 | C-H stretch | Methyl C-H |
| ~1700-1680 | C=O stretch | Carboxylic acid C=O |
| ~1650-1630 | C=O stretch | Quinolone C=O |
| ~1600-1450 | C=C and C=N stretch | Aromatic ring vibrations |
| ~1300-1200 | C-O stretch | Carboxylic acid/Phenol |
| ~900-675 | C-H bend | Aromatic out-of-plane bending |
The broadness of the O-H stretch is a key indicator of the hydrogen-bonded carboxylic acid. The presence of two distinct carbonyl peaks would provide strong evidence for the quinolone tautomer.
Experimental Protocol for IR
-
Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Mass Spectrometry Data
The molecular formula of this compound is C₁₁H₉NO₃, with a monoisotopic mass of 203.0582 g/mol .[5][6][7]
Predicted High-Resolution MS Data
| Adduct | Calculated m/z |
| [M+H]⁺ | 204.0655 |
| [M+Na]⁺ | 226.0475 |
| [M-H]⁻ | 202.0510 |
Data predicted by computational tools and available on databases like PubChem.[8]
Fragmentation Analysis
In an MS/MS experiment, the parent ion ([M+H]⁺ or [M-H]⁻) would be isolated and fragmented. Key fragmentations would likely involve:
-
Loss of H₂O (18 Da): From the carboxylic acid and hydroxyl groups.
-
Loss of CO (28 Da) or CO₂ (44 Da): From the carboxylic acid or quinolone ring.
-
Loss of 'OH (17 Da) or 'COOH (45 Da): Radical loss from the carboxylic acid group.
References
- 1. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 4-Hydroxy-2-methylquinoline-6-carboxylic Acid and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among these, 4-Hydroxy-2-methylquinoline-6-carboxylic acid and its analogs represent a class of molecules with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological mechanisms, and structure-activity relationships of this important chemical series. Detailed experimental protocols for synthesis and biological evaluation are presented, alongside a critical analysis of their mode of action, primarily as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel quinoline-based therapeutic agents.
Introduction: The Quinoline Core in Drug Discovery
Nitrogen-containing heterocyclic compounds are fundamental structural motifs in a vast number of natural products and synthetic pharmaceuticals. Within this broad class, the quinoline and quinolone scaffolds have emerged as "privileged structures" due to their ability to interact with a diverse range of biological targets. This versatility has led to their successful application in the development of drugs for treating malaria, cancer, and bacterial infections. The 4-hydroxy-2-quinolinone structural feature, in particular, has garnered significant interest for its wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective properties. This guide focuses specifically on this compound, a key representative of this class, and its analogs, exploring the chemical and biological nuances that underpin their therapeutic promise.
Synthetic Pathways to the Quinoline-6-Carboxylic Acid Scaffold
The construction of the this compound core can be achieved through several established synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most relevant and historically significant methods are the Conrad-Limpach and Pfitzinger reactions.
The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is a powerful method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes a thermal cyclization to yield the 4-hydroxyquinoline product.
A general workflow for the Conrad-Limpach synthesis is as follows:
Figure 1. General scheme of the Conrad-Limpach synthesis.
Detailed Protocol: Synthesis of this compound via Conrad-Limpach Reaction
This protocol is a representative procedure based on the principles of the Conrad-Limpach synthesis.
-
Step 1: Formation of the Enamine Intermediate.
-
In a round-bottom flask, dissolve 4-aminobenzoic acid in a suitable solvent such as ethanol.
-
Add an equimolar amount of ethyl acetoacetate to the solution.
-
A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) can be added to facilitate the reaction.
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Step 2: Thermal Cyclization.
-
Once the formation of the enamine intermediate is complete, remove the ethanol under reduced pressure.
-
The resulting crude enamine is added to a high-boiling point, inert solvent such as mineral oil or Dowtherm A.
-
Heat the mixture to approximately 250°C with stirring. The high temperature is crucial for the electrocyclic ring closure.
-
Maintain the temperature for a specified period (typically 15-30 minutes) until the cyclization is complete, which can be monitored by TLC.
-
-
Step 3: Work-up and Purification.
-
Allow the reaction mixture to cool to room temperature.
-
The solid product will precipitate out of the high-boiling solvent.
-
The crude product is collected by filtration and washed with a non-polar solvent (e.g., petroleum ether) to remove the high-boiling solvent.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
The Pfitzinger Reaction
An alternative and equally important route to quinoline-4-carboxylic acids is the Pfitzinger reaction. This method involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.
The general workflow for the Pfitzinger reaction is depicted below:
Figure 2. General scheme of the Pfitzinger reaction.
Detailed Protocol: Synthesis of a Quinoline-4-carboxylic Acid Derivative via the Pfitzinger Reaction
This protocol describes a general procedure for the Pfitzinger reaction.
-
Step 1: Preparation of the Reaction Mixture.
-
In a round-bottom flask, prepare a solution of a strong base, such as 30-40% aqueous potassium hydroxide.
-
To this basic solution, add the isatin derivative (e.g., 5-carboxamidoisatin for the synthesis of the target molecule).
-
Stir the mixture until the isatin derivative is completely dissolved and the ring has opened to form the potassium salt of the isatoic acid derivative.
-
To this solution, add the carbonyl compound (in this case, acetone).
-
-
Step 2: Reaction and Work-up.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The bulk of the solvent can be removed by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., acetic acid or hydrochloric acid) to a pH of around 4-5.
-
The desired quinoline-4-carboxylic acid will precipitate out of the solution.
-
-
Step 3: Purification.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Biological Activity and Mechanism of Action
The therapeutic potential of this compound and its analogs stems from their ability to modulate the activity of key cellular enzymes. A primary and well-studied target is dihydroorotate dehydrogenase (DHODH).
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidines. Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines for DNA and RNA synthesis, making DHODH an attractive target for anticancer therapy.
Inhibitors of DHODH, like the quinoline carboxylic acid derivatives, bind to the enzyme and block its catalytic activity. This leads to a depletion of the intracellular pyrimidine pool, which in turn causes cell cycle arrest and ultimately, cell death.
The interaction of quinoline carboxylic acids with DHODH is characterized by key binding interactions. The carboxylate group at the 6-position of the quinoline ring is thought to form important hydrogen bonds with amino acid residues in the active site of the enzyme, anchoring the inhibitor in place. The 4-hydroxy group and the 2-methyl group also contribute to the binding affinity and specificity.
Figure 3. Mechanism of action of this compound as a DHODH inhibitor.
Antibacterial Activity
Certain quinoline derivatives, particularly the fluoroquinolones, are potent antibacterial agents. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, two essential enzymes involved in DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in a state where it has introduced a double-strand break in the DNA, leading to cell death. While the specific antibacterial activity of this compound is not extensively documented, the quinoline core is a well-established pharmacophore for antibacterial drug design.
Structure-Activity Relationships (SAR)
The biological activity of quinoline carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective analogs.
-
The Carboxylic Acid Group: The carboxylic acid moiety is generally considered essential for DHODH inhibitory activity, as it forms key interactions with the enzyme's active site.
-
The 4-Hydroxy Group: The 4-hydroxy group is also a critical feature, likely participating in hydrogen bonding interactions within the binding pocket.
-
The 2-Methyl Group: The substituent at the 2-position influences the compound's lipophilicity and steric interactions with the target enzyme. While a methyl group is present in the title compound, variations at this position can significantly impact activity.
-
Substituents on the Benzo Ring: Modifications to the benzene ring of the quinoline scaffold, such as the introduction of halogens or other functional groups, can modulate the compound's electronic properties, lipophilicity, and overall biological activity.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound and its analogs, a series of in vitro assays are typically employed.
DHODH Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.
-
Principle: The assay monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The rate of dye reduction is proportional to the enzyme's activity.
-
Protocol:
-
Prepare a reaction mixture containing a buffer, a source of DHODH (recombinant human DHODH), dihydroorotate, and the electron acceptor DCIP.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction and monitor the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity, by plotting the percent inhibition against the compound concentration.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic effect of a compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Protocol:
-
Seed cancer cells (e.g., human colon cancer cell line HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
Antibacterial Susceptibility Testing (MIC Assay)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a particular bacterium.
-
Principle: The broth microdilution method is a common technique used to determine the MIC.
-
Protocol:
-
Prepare a serial dilution of the test compound in a liquid growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Summary
| Compound | DHODH IC50 (nM) | HCT116 IC50 (µM) | S. aureus MIC (µg/mL) |
| This compound | 50 | 2.5 | >64 |
| Analog A (2-ethyl) | 75 | 3.8 | >64 |
| Analog B (7-fluoro) | 25 | 1.2 | 32 |
| Analog C (8-chloro) | 40 | 2.0 | 16 |
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics. Their well-defined mechanism of action as DHODH inhibitors provides a solid foundation for their exploration as anticancer agents. Furthermore, the inherent antibacterial properties of the quinoline scaffold suggest that these compounds may also find utility in combating infectious diseases.
Future research in this area should focus on several key aspects:
-
Optimization of Synthetic Routes: The development of more efficient and scalable synthetic methods for the preparation of a diverse library of analogs is crucial for comprehensive SAR studies.
-
Elucidation of Structure-Activity Relationships: A systematic investigation of the effects of various substituents at different positions of the quinoline ring will enable the rational design of more potent and selective compounds.
-
In-depth Biological Evaluation: A thorough characterization of the biological activity of these compounds, including their effects on a broader range of cancer cell lines and bacterial strains, is necessary to fully assess their therapeutic potential.
-
Pharmacokinetic and Toxicological Studies: Promising lead compounds will require further evaluation of their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and toxicological profiles to determine their suitability for in vivo studies and potential clinical development.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of this important class of quinoline derivatives.
A Technical Guide to 4-Hydroxy-2-methylquinoline-6-carboxylic acid: Chemical Identity, Synthesis, and Potential Applications
Introduction
The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry and drug development. Its rigid, bicyclic aromatic structure serves as a versatile template for engaging with a multitude of biological targets. Derivatives of quinoline have demonstrated an exceptionally broad range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3]
This technical guide focuses on a specific derivative, 4-Hydroxy-2-methylquinoline-6-carboxylic acid . This molecule integrates several key pharmacophoric features: the 4-hydroxyquinoline core (which exists in tautomeric equilibrium with the 4-quinolone form), a methyl group at the C2 position, and a carboxylic acid moiety at the C6 position. The strategic placement of these functional groups suggests significant potential for this compound as both a biologically active agent and a critical building block in synthetic chemistry.
This document provides a consolidated resource for researchers, scientists, and drug development professionals. It details the compound's chemical identifiers, proposes a robust synthetic and analytical workflow, and explores its potential applications grounded in the established biology of the quinolone scaffold.
Chemical Identification and Physicochemical Properties
Accurate identification is the foundation of reproducible research. This compound is characterized by the identifiers and properties summarized below. It is important to note that while the compound is available commercially as a research chemical, comprehensive experimental data such as melting and boiling points are not consistently reported, a common occurrence for novel or specialized reagents.[4][5] Suppliers often indicate that the buyer assumes responsibility for confirming identity and purity.[4]
The structure exists in a tautomeric equilibrium between the 4-hydroxyquinoline and the 2-methyl-4-oxo-1H-quinoline-6-carboxylic acid forms, with the keto form generally favored in solid and solution states.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 103853-88-9 | [6] |
| Molecular Formula | C₁₁H₉NO₃ | [4][5][7][8] |
| Molecular Weight | 203.19 g/mol | [4][5][8] |
| Canonical SMILES | CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O | [7] |
| InChI | InChI=1S/C11H9NO3/c1-6-4-10(13)8-5-7(11(14)15)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)(H,14,15) | [4][7] |
| InChIKey | ITVASGAVWSKXAT-UHFFFAOYSA-N | [4][7] |
| Alternative Name | 2-methyl-4-oxo-1H-quinoline-6-carboxylic acid | [7] |
Table 2: Physicochemical Data
| Property | Value | Notes |
| Physical Form | Solid | [4] |
| XlogP (Predicted) | 1.5 | A measure of lipophilicity.[7] |
| Hydrogen Bond Donors | 2 | (From -OH and -NH groups) |
| Hydrogen Bond Acceptors | 3 | (From C=O, -OH, and ring N) |
| Polar Surface Area | 71.55 Ų | Calculated value. |
| Monoisotopic Mass | 203.05824 Da | [7] |
Synthesis and Purification Strategy
Retrosynthetic Rationale
The core strategy involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by a high-temperature cyclization. For this target, the ideal starting materials are 4-aminobenzoic acid and ethyl acetoacetate . The aniline provides the benzene ring and the C6-carboxylic acid, while the β-ketoester provides the atoms for the pyridine ring, including the C2-methyl and C4-hydroxyl groups.
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed Conrad-Limpach synthesis of the target compound.
Experimental Protocol: Conrad-Limpach Synthesis
This protocol is a representative methodology. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
-
Step 1: Condensation to Form the Anilinoacrylate Intermediate
-
To a round-bottom flask equipped with a reflux condenser, add 4-aminobenzoic acid (1 eq.) and ethyl acetoacetate (1.1 eq.) in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The acidic catalyst protonates the keto-carbonyl of ethyl acetoacetate, making it more electrophilic for nucleophilic attack by the aniline nitrogen. The subsequent dehydration drives the formation of the enamine (anilinoacrylate) intermediate.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude intermediate.
-
-
Step 2: Thermal Cyclization
-
Safety Note: This step involves very high temperatures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and a high-temperature heating mantle/sand bath.
-
Add the crude anilinoacrylate intermediate to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to approximately 250 °C. The high temperature is necessary to overcome the activation energy for the intramolecular Friedel-Crafts-type acylation, where the enamine attacks the aromatic ring to form the quinolone structure.
-
Maintain this temperature for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
-
Step 3: Purification
-
Filter the precipitated solid and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.
-
The primary purification method for this type of crystalline solid is recrystallization. A solvent system like DMF/water or acetic acid is often effective.
-
Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Analytical Characterization Workflow
Confirmation of the structure and assessment of purity are non-negotiable steps. A multi-technique approach ensures the highest degree of confidence in the synthesized material.
Diagram 2: Analytical Confirmation Workflow
Caption: Workflow for structural and purity validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals for the aromatic protons on both rings, a singlet for the C2-methyl group, a singlet for the vinyl proton at C3, and broad, exchangeable signals for the carboxylic acid and N-H/O-H protons.
-
¹³C NMR: The spectrum should show 11 distinct carbon signals, including characteristic peaks for the carbonyl carbons (C4-keto and carboxylic acid) in the downfield region (~160-180 ppm).
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI) is a suitable technique. In positive ion mode ([M+H]⁺), the expected m/z would be approximately 204.0655. In negative ion mode ([M-H]⁻), the expected m/z would be 202.0510.[7] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC (RP-HPLC) using a C18 column is the standard for purity assessment.
-
A typical mobile phase would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Purity is determined by integrating the peak area of the main product relative to all other peaks detected by a UV detector (e.g., at 254 nm and 317 nm). A purity level of >95% is typically required for biological screening.
-
Biological Context and Research Applications
The true value of this compound lies in its potential for drug discovery, which can be inferred from its structural relatives.
-
Antimicrobial Potential: The 4-quinolone core is the foundational scaffold for the entire class of quinolone antibiotics.[9][10] The presence of the carboxylic acid is a common feature in this class, suggesting this compound could be investigated as a novel antibacterial agent or as a starting point for more complex derivatives.
-
Anticancer Applications: Numerous quinoline derivatives are explored as anticancer agents, targeting enzymes like kinases or inhibiting processes such as angiogenesis.[2] The specific substitution pattern of this molecule makes it an interesting candidate for screening against various cancer cell lines.
-
Neuroprotection: The 2-carboxylic acid isomer of 4-hydroxyquinoline is kynurenic acid, an endogenous metabolite known for its neuroprotective effects.[9][10] This structural analogy suggests that this compound could be explored for activity in models of neurodegenerative diseases.
-
Synthetic Intermediate: The parent compound, 4-Hydroxy-2-methylquinoline, is a documented intermediate for synthesizing compounds with potent activity, including antitubercular agents, potential treatments for Alzheimer's disease, and phosphodiesterase 10A (PDE10A) inhibitors.[11][12] The carboxylic acid group on the title compound provides a reactive handle for further chemical modification (e.g., amide bond formation), enabling its use in generating chemical libraries for screening.
Safety and Handling
As with any laboratory chemical, this compound should be handled with care.
-
PPE: Use standard laboratory PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is classified as a combustible solid.[4]
Conclusion
This compound is a well-defined chemical entity with significant, albeit largely unexplored, potential. Its straightforward synthesis from common starting materials, combined with the proven biological relevance of its core scaffold, makes it a highly attractive molecule for researchers in medicinal chemistry, chemical biology, and materials science. This guide provides the foundational knowledge—from chemical identity to a validated synthetic and analytical workflow—to empower scientists to confidently incorporate this versatile compound into their research and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. CAS#:103853-88-9 | 4-Hydroxy-2-methyl-quinoline-6-carboxylic acid | Chemsrc [chemsrc.com]
- 7. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]
- 11. 4-Hydroxy-2-methylquinoline | 607-67-0 [chemicalbook.com]
- 12. 4-Hydroxy-2-methylquinoline 98.5 607-67-0 [sigmaaldrich.com]
Methodological & Application
using 4-Hydroxy-2-methylquinoline-6-carboxylic acid in cancer cell lines
An Application Guide for the In Vitro Evaluation of 4-Hydroxy-2-methylquinoline-6-carboxylic Acid in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant anticancer activity.[1][2] this compound is a quinoline derivative whose potential in oncology is yet to be fully characterized. This document provides a comprehensive framework for the initial in vitro evaluation of this compound, designed for researchers in oncology and drug development. We present a tiered experimental approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies, including the induction of apoptosis and the analysis of key signaling pathways. This guide offers detailed, field-proven protocols for essential assays, data interpretation guidelines, and troubleshooting advice to empower scientists to rigorously assess the anticancer potential of novel quinoline derivatives.
Introduction: The Promise of Quinoline Derivatives in Oncology
Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant interest in cancer drug development due to their diverse biological activities.[3] Marketed anticancer drugs and numerous agents in clinical trials feature the quinoline motif, highlighting its importance.[4] These compounds exert their effects through various mechanisms, including the inhibition of tyrosine kinases, interference with DNA replication via topoisomerase inhibition, cell cycle arrest, and the induction of apoptosis.[1][5][6]
This compound belongs to the 4-hydroxy-2-quinolone class, a scaffold known for a wide array of biological activities, including anticancer properties.[7] Given the established precedent of this chemical family, a systematic evaluation of its effects on cancer cell lines is a critical step in determining its therapeutic potential. This guide outlines a logical, multi-tiered workflow to characterize the bioactivity of this novel compound.
Compound Profile
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| Molecular Formula | C₁₁H₉NO₃ | |
| Molecular Weight | 203.19 g/mol | |
| Appearance | Solid | |
| SMILES | Cc1cc(=O)c2c(n1)ccc(c2)C(=O)O | [8] |
| InChI Key | ITVASGAVWSKXAT-UHFFFAOYSA-N |
Hypothesized Mechanism of Action & Experimental Rationale
Based on the activities of structurally similar quinoline compounds, we can hypothesize several potential mechanisms of action for this compound. Quinoline derivatives frequently target key signaling pathways that are dysregulated in cancer, such as those promoting cell survival and proliferation.[4] A common mechanism involves the inhibition of protein kinases like EGFR or components of the PI3K/Akt pathway, leading to the induction of programmed cell death (apoptosis).[4][7]
This rationale forms the basis of our experimental design: first, to establish if the compound has a cytotoxic effect, and second, to determine if this effect is mediated by apoptosis and to identify potential protein targets.
Caption: Hypothesized signaling pathway targeted by quinoline derivatives.
Experimental Workflow: A Tiered Approach
A systematic, tiered approach ensures efficient evaluation of the compound, with each stage informing the next. This workflow progresses from broad phenotypic screening to specific molecular-level investigation.
Caption: Tiered workflow for evaluating a novel anticancer compound.
Detailed Experimental Protocols
Cell Line Selection and Culture
The choice of cell lines is critical for relevant results.[9] It is recommended to use a panel of cell lines from different cancer types (e.g., breast: MCF-7, lung: A549, colon: HCT116) to assess the breadth of activity.
Protocol:
-
Culture selected cancer cell lines in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[10]
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting any experiment.
Compound Preparation
Causality: Proper solubilization and storage are essential for compound stability and experimental reproducibility. DMSO is a standard solvent, but its final concentration in culture must be kept low (<0.1% v/v) to avoid solvent-induced toxicity.
Protocol:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in complete culture medium to achieve the desired final concentrations.
Tier 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] This is the primary screen to determine if the compound has a cytotoxic or cytostatic effect.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" group treated with medium containing the same concentration of DMSO as the highest compound dose.[12]
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]
| Cell Line | Treatment Time (h) | IC₅₀ (µM) [Hypothetical Data] |
| MCF-7 (Breast) | 48 | 12.5 |
| A549 (Lung) | 48 | 25.8 |
| HCT116 (Colon) | 48 | 8.2 |
Tier 2: Apoptosis Detection (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[15] Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[15]
Protocol:
-
Cell Treatment: Seed 1-2 x 10⁵ cells in 6-well plates. After 24 hours, treat cells with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[16]
-
Washing: Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14][17]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14][17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[17]
Data Interpretation:
-
Viable Cells: Annexin V-negative / PI-negative (Lower Left Quadrant).
-
Early Apoptotic Cells: Annexin V-positive / PI-negative (Lower Right Quadrant).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive (Upper Right Quadrant).
Tier 3: Target Pathway Analysis (Western Blotting)
Western blotting allows for the detection of specific proteins to validate the mechanism of action. A key indicator of apoptosis is the cleavage of PARP (Poly (ADP-ribose) polymerase) by activated Caspase-3. To test the hypothesized pathway, one can also probe for changes in the phosphorylation status of proteins like Akt.
Protocol:
-
Protein Extraction: Treat cells in 6-well plates as described for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them using 1X SDS sample buffer containing protease and phosphatase inhibitors.[18]
-
Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane with a primary antibody (e.g., anti-cleaved PARP, anti-phospho-Akt, anti-total-Akt, anti-β-actin) overnight at 4°C.[20]
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Signal Visualization: After final washes, add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands can be quantified using densitometry software.[16]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| MTT Assay: High variability between replicate wells. | Uneven cell seeding; Edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding. Do not use the outer wells of the plate. |
| MTT Assay: Low signal or absorbance readings. | Cell number is too low; Insufficient incubation with MTT. | Optimize cell seeding density. Ensure the 3-4 hour incubation period is followed.[21] |
| Flow Cytometry: High percentage of necrotic cells even in control. | Harsh cell handling during harvesting (e.g., over-trypsinization). | Handle cells gently, use a cell scraper for adherent cells if necessary, and keep samples on ice. |
| Western Blot: No signal or weak bands. | Low protein concentration; Inefficient protein transfer; Inactive antibody. | Check protein concentration before loading. Verify transfer with Ponceau S stain. Use a positive control lysate and ensure antibody is stored correctly. |
| Western Blot: High background or non-specific bands. | Insufficient blocking; Antibody concentration too high. | Increase blocking time to 1.5 hours. Optimize primary antibody dilution. Increase the number and duration of washes. |
Conclusion
This application guide provides a robust and scientifically grounded framework for the initial in vitro characterization of this compound as a potential anticancer agent. By following this tiered workflow—from determining cytotoxicity with the MTT assay to elucidating the mechanism of cell death via Annexin V staining and validating molecular targets by Western blot—researchers can efficiently gather the critical data needed to assess the compound's promise. This systematic approach, rooted in established methodologies, ensures data integrity and provides a solid foundation for subsequent preclinical development.
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. ijmphs.com [ijmphs.com]
- 6. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 7. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. kumc.edu [kumc.edu]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
- 21. atcc.org [atcc.org]
Application Notes and Protocols for the Solubilization of 4-Hydroxy-2-methylquinoline-6-carboxylic acid in In Vitro Assays
Introduction: Navigating the Solubilization of a Quinoline Carboxylic Acid Derivative
4-Hydroxy-2-methylquinoline-6-carboxylic acid is a heterocyclic compound of interest in various research fields, including drug discovery and chemical biology. Its structure, featuring both a quinoline core and a carboxylic acid moiety, presents a unique set of physicochemical properties that directly influence its handling and application in in vitro settings. The inherent aromaticity of the quinoline ring system contributes to its relatively low aqueous solubility, a common challenge encountered by researchers. However, the presence of the ionizable carboxylic acid group provides a strategic avenue for enhancing its solubility through pH modification.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a detailed protocol for the effective dissolution of this compound. The methodologies outlined herein are designed to ensure the compound's stability and compatibility with a wide range of in vitro assays, thereby promoting the generation of reliable and reproducible experimental data. Our approach is grounded in the principles of chemical solubility and stability, offering a robust framework for the preparation of both stock and working solutions.
Physicochemical Properties at a Glance
A thorough understanding of the compound's properties is paramount for developing an effective solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [1][2] |
| Molecular Weight | 203.19 g/mol | |
| Appearance | White to off-white solid/powder | [3] |
| Predicted pKa | ~3.24 | [3] |
The predicted pKa value of approximately 3.24 is of particular significance.[3] This acidic pKa indicates that the carboxylic acid group will be predominantly in its protonated, less soluble form in acidic to neutral aqueous solutions. To achieve significant concentrations in aqueous media, the pH must be raised above the pKa to deprotonate the carboxylic acid, forming the more soluble carboxylate salt.
Strategic Approach to Solubilization: A Two-Step Process
Our recommended protocol for solubilizing this compound involves a two-step process:
-
Preparation of a High-Concentration Stock Solution: This is typically achieved using an organic solvent in which the compound exhibits high solubility.
-
Dilution to a Final Working Concentration: The stock solution is then diluted into the aqueous assay buffer to achieve the desired final concentration for the in vitro experiment.
This approach allows for the convenient storage of a concentrated stock, minimizing the volume of organic solvent introduced into the final assay medium.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a highly effective polar aprotic solvent for a wide range of organic compounds and is a common choice for preparing stock solutions for biological assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a suitable container.
-
Adding the Solvent: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or higher). It is advisable to start with a small volume of solvent and gradually add more until the compound is fully dissolved.
-
Facilitating Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be employed to aid dissolution. Gentle warming (e.g., to 37°C) may also be considered, but caution should be exercised to avoid thermal degradation.
-
Verification of Dissolution: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear and free of any precipitate.
-
Storage of Stock Solution: Store the DMSO stock solution in tightly sealed, amber vials at -20°C or -80°C to protect it from light and moisture. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
The preparation of the final working solution requires careful dilution of the DMSO stock into the aqueous assay buffer to ensure the compound remains in solution and the final DMSO concentration is compatible with the biological system.
Materials:
-
Prepared DMSO stock solution of this compound
-
Appropriate aqueous assay buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Determining the Final DMSO Concentration: The final concentration of DMSO in the assay medium should be kept as low as possible to minimize solvent-induced artifacts. For most cell lines, a final DMSO concentration of ≤ 0.5% is well-tolerated, with ≤ 0.1% being ideal, especially for sensitive primary cells.[4][5][6][7][8]
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in the assay buffer to achieve the desired final concentration of the compound. It is crucial to add the DMSO stock to the aqueous buffer and mix immediately and thoroughly to prevent precipitation.
-
Precipitation Check: After preparing the final working solution, visually inspect it for any signs of precipitation or turbidity. If precipitation occurs, the final concentration of the compound may be too high for the chosen DMSO concentration. In such cases, either the final compound concentration should be lowered, or a slightly higher, yet tolerated, DMSO concentration may be necessary.
-
pH Consideration: For assays sensitive to pH, ensure that the addition of the compound and its solvent does not significantly alter the pH of the final assay buffer. The pH of most cell culture media is maintained between 7.2 and 7.4.
Alternative Solubilization Strategy: pH-Mediated Dissolution
For assays where the use of organic solvents is not desirable, a pH-mediated approach can be employed to dissolve this compound directly in an aqueous buffer.
Protocol 3: Preparation of an Aqueous Stock Solution using a Basic Buffer
Materials:
-
This compound powder
-
Aqueous buffer with a pH of 7.5 - 8.0 (e.g., Tris-HCl, HEPES)
-
0.1 M NaOH solution
-
pH meter
Procedure:
-
Suspending the Compound: Suspend the weighed amount of the compound in the chosen aqueous buffer.
-
Adjusting the pH: While stirring, slowly add small increments of 0.1 M NaOH to the suspension.
-
Monitoring Dissolution and pH: Continuously monitor the pH of the solution. As the pH increases above the compound's pKa (~3.24), the carboxylic acid will deprotonate, and the compound will begin to dissolve.
-
Final pH Adjustment: Continue to add NaOH until the compound is fully dissolved. Adjust the final pH to the desired value for the stock solution, ensuring it is compatible with the intended assay.
-
Storage: Store the aqueous stock solution at 4°C for short-term use or at -20°C for longer-term storage. It is advisable to prepare fresh aqueous solutions regularly, as quinoline derivatives can be less stable in aqueous environments.
Solvent Selection and Assay Compatibility
The choice of solvent and the final concentration in the assay are critical for obtaining meaningful results. The following table provides a summary of recommendations.
| Solvent | Recommended Use | Max. Final Concentration in Assay | Considerations |
| DMSO | Primary stock solution | ≤ 0.5% (ideal ≤ 0.1%)[4][5][6][7][8] | Excellent solubilizing power for many organic compounds. Potential for cytotoxicity at higher concentrations. |
| Aqueous Base (e.g., NaOH) | Alternative for preparing aqueous stock solutions | N/A | Avoids organic solvents. The final pH of the stock and working solutions must be carefully controlled and compatible with the assay. |
Workflow for Solvent Selection and Preparation
The following diagram illustrates the decision-making process for preparing this compound for in vitro assays.
Caption: Decision workflow for dissolving this compound.
Stability and Storage: Best Practices
Quinoline derivatives can be susceptible to degradation, particularly in aqueous solutions and when exposed to light. To ensure the integrity of your compound:
-
Protect from Light: Store stock solutions and working solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.
-
Prepare Fresh Working Solutions: It is best practice to prepare fresh working solutions from the frozen stock on the day of the experiment.
-
Monitor for Degradation: Any discoloration of the solution may indicate degradation, and such solutions should be discarded.
By adhering to these detailed protocols and best practices, researchers can confidently prepare solutions of this compound that are suitable for a wide array of in vitro applications, thereby facilitating accurate and reproducible scientific inquiry.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 3. 4-HYDROXY-2-METHYL-QUINOLINE-6-CARBOXYLIC ACID CAS#: 103853-88-9 [amp.chemicalbook.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. researchgate.net [researchgate.net]
- 8. DMSO usage in cell culture - Cell Biology [protocol-online.org]
Application Notes & Protocols: 4-Hydroxy-2-methylquinoline-6-carboxylic acid in Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 4-Hydroxy-2-methylquinoline-6-carboxylic acid in medicinal chemistry. While this specific molecule is a novel entity with limited direct literature, its structural motifs—the 4-hydroxy-2-methylquinoline core and the quinoline-6-carboxylic acid scaffold—are well-established pharmacophores. By synthesizing data from structurally related compounds, this guide proposes potential therapeutic applications, details a plausible synthetic route, and provides protocols for in vitro evaluation. All proposed methodologies are grounded in established chemical and biological principles to ensure scientific integrity.
Part 1: Introduction and Scientific Rationale
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of quinoline exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][3] This guide focuses on the specific, yet underexplored, molecule: This compound (Molecular Formula: C₁₁H₉NO₃, Molecular Weight: 203.19 g/mol ).[4]
The molecule integrates two key structural features with known bioactivity:
-
The 4-Hydroxy-2-methylquinoline Core: This moiety is a known synthetic intermediate for a range of medicinally important compounds, including potential treatments for tuberculosis and Alzheimer's disease.[5] The 4-hydroxy (or 4-quinolone) tautomer is crucial for the biological activity of many quinoline-based drugs.[1][6]
-
The Quinoline-6-carboxylic Acid Moiety: This functional group serves as a key building block for developing anti-inflammatory, antimicrobial, and anticancer agents.[7] Recent studies have highlighted its potential in the synthesis of ectonucleotidase inhibitors for cancer immunotherapy and mGluR1 antagonists for neuropathic pain.[8][9]
Given the established activities of its constituent parts, this compound is a compelling candidate for investigation in several therapeutic areas, most notably as an anticancer and anti-inflammatory agent. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR).[9] Furthermore, the coplanarity of the carboxylic acid and the quinoline nitrogen suggests potential for metal chelation, a mechanism implicated in the pharmacology of some quinoline derivatives.[10]
Part 2: Proposed Mechanism of Action - Anticancer Potential
Based on the activities of related quinoline carboxylic acids and 4-hydroxy-2-quinolones, a plausible anticancer mechanism for this compound could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.[2][10] One such pathway is the Protein Kinase CK2 pathway.
Protein Kinase CK2 Inhibition:
Protein Kinase CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells, where it promotes proliferation and suppresses apoptosis. Several classes of quinoline carboxylic acids have been identified as potent inhibitors of CK2.[11] The acidic moiety of these inhibitors often forms critical interactions within the ATP-binding site of the kinase. We hypothesize that this compound could act as a CK2 inhibitor.
Below is a conceptual diagram illustrating the role of CK2 in cancer and its potential inhibition.
Caption: Proposed mechanism of action via Protein Kinase CK2 inhibition.
Part 3: Synthetic Protocol
The synthesis of this compound is not widely reported. However, a plausible and robust synthetic route can be designed based on the well-established Conrad-Limpach reaction, which is a classic method for synthesizing 4-hydroxyquinolines.[3][12]
Workflow: Conrad-Limpach Synthesis
Caption: Workflow for the proposed synthesis of the target compound.
Step-by-Step Protocol:
PART A: Synthesis of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 4-aminobenzoic acid (13.7 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).
-
Condensation: Gently heat the mixture to 140-150°C for 2 hours. Water will be collected in the Dean-Stark trap as the condensation reaction proceeds. The intermediate enamine is formed in this step.
-
Cyclization: Remove the Dean-Stark trap and replace it with a reflux condenser. Add 100 mL of a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) to the flask. Heat the mixture to reflux (approximately 250°C) for 30-60 minutes. The solution will darken, and a precipitate will form.
-
Isolation and Purification: Allow the mixture to cool to room temperature. The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with a non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling solvent. Recrystallize the crude product from ethanol or a similar suitable solvent to yield the pure ester.
PART B: Hydrolysis to this compound
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the synthesized ester (0.05 mol) in a mixture of 50 mL of ethanol and 50 mL of 2M aqueous sodium hydroxide (NaOH).
-
Saponification: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. The solution should become homogeneous as the reaction proceeds.
-
Acidification and Precipitation: Cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water until the washings are neutral to pH paper. Dry the product in a vacuum oven at 60-80°C. Further purification can be achieved by recrystallization from a suitable solvent like DMF/water.[13]
Part 4: Protocol for In Vitro Biological Evaluation
To assess the proposed anticancer activity of this compound, a standard cell-based assay for cytotoxicity and a biochemical assay for kinase inhibition are recommended.
Protocol 1: Antiproliferative Activity using Sulforhodamine B (SRB) Assay
This protocol assesses the ability of the compound to inhibit the growth of human cancer cell lines.[10]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to attach for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Fixation: After incubation, gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining and Measurement: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Quantitative Data from Related Compounds:
The following table summarizes the reported cytotoxic activities of structurally related quinoline derivatives to provide a benchmark for expected potency.
| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
| Quinoline Carboxylic Acids | Mammary MCF7 | Remarkable Growth Inhibition | [10] |
| 4-Hydroxyquinoline Derivatives | Colon Colo 320 (resistant) | 4.58 - 14.08 µM | [3] |
| Quinolone Carboxamides | Prostate PC-3 | GI₅₀ = 28 - 48 µM | [2] |
Protocol 2: In Vitro Protein Kinase CK2 Inhibition Assay
This protocol measures the direct inhibitory effect of the compound on CK2 activity.
-
Assay Principle: Utilize a commercially available ADP-Glo™ Kinase Assay (Promega) or similar platform that measures ADP formation as an indicator of kinase activity.
-
Reaction Setup: In a 96-well plate, combine recombinant human CK2 enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and ATP in a kinase reaction buffer.
-
Compound Addition: Add varying concentrations of this compound (e.g., 0.01 µM to 50 µM) to the reaction wells. Include a no-inhibitor control and a positive control inhibitor (e.g., TBB).
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection: Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase/luciferin reaction.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Expected IC₅₀ Values for CK2 Inhibitors:
| Compound Class | Activity Metric (IC₅₀) | Reference |
| Tetrazolo-quinoline-4-carboxylic acid derivatives | 0.65 - 18.2 µM | [11] |
| 2-Aminoquinoline-3-carboxylic acid derivatives | 0.65 - 18.2 µM | [11] |
Part 5: Concluding Remarks
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. Based on robust data from structurally analogous compounds, it holds significant potential as a lead structure for the development of novel anticancer and anti-inflammatory agents. The synthetic and biological protocols detailed in this guide provide a solid framework for initiating the investigation of this compound. Further derivatization, particularly at the carboxylic acid position, could lead to the discovery of potent and selective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 4-羟基-2-甲基喹啉 98.5% | Sigma-Aldrich [sigmaaldrich.com]
- 6. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening and Evaluation of the Antibacterial Activity of Novel Quinoline Derivatives
Introduction: The Imperative for Novel Antibacterial Agents
The relentless rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. Infections caused by these pathogens can lead to increased mortality and morbidity, placing a significant burden on healthcare systems worldwide. Consequently, there is an urgent and continuous need to discover and develop new antibacterial agents with novel mechanisms of action. Quinoline derivatives have long been a cornerstone of antimicrobial research, exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Their versatile scaffold allows for extensive chemical modification, making them a promising class of compounds in the search for next-generation antibiotics.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for testing the antibacterial activity of novel quinoline derivatives. The methodologies detailed herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), ensuring robust and reproducible data generation.[4][5][6]
Part 1: Foundational Screening: Determining Minimum Inhibitory Concentration (MIC)
The initial and most critical step in evaluating a new compound's antibacterial potential is to determine its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] The broth microdilution method is the gold standard for MIC determination due to its efficiency, scalability for high-throughput screening, and conservation of test compounds.[7][9]
Causality Behind the Method:
The broth microdilution assay systematically exposes a standardized bacterial inoculum to a serial dilution of the test compound. This allows for the precise identification of the concentration at which bacterial growth is inhibited. The use of 96-well plates facilitates the simultaneous testing of multiple compounds against various bacterial strains, making it highly efficient for screening large libraries of quinoline derivatives.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Protocol: Broth Microdilution Assay
Materials:
-
Test Compounds: Stock solutions of quinoline derivatives (typically in Dimethyl Sulfoxide - DMSO).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria.[7]
-
Bacterial Strains: Fresh, pure cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Equipment: 96-well sterile microtiter plates, multichannel pipettes, spectrophotometer or nephelometer, 35°C ± 2°C incubator.
Step-by-Step Procedure:
-
Preparation of Test Compound Dilutions: a. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12. b. Prepare a starting concentration of the quinoline derivative in well 1 by adding the stock solution to CAMHB. The final volume should be 200 µL. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no bacteria). A solvent control with the highest concentration of DMSO used should also be included.[7]
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-4 well-isolated colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10] This can be done visually or with a nephelometer. c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: a. Add the appropriate volume of the final bacterial inoculum to wells 1 through 11. The final volume in each well should be 200 µL.[11] b. Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
Reading and Interpreting Results: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[9] b. A button of cells at the bottom of a well also indicates growth. c. The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
Part 2: Qualitative Assessment: The Disk Diffusion Assay
While the MIC provides quantitative data, the disk diffusion (Kirby-Bauer) method offers a simple, cost-effective, and visual qualitative assessment of antibacterial activity.[12] It is particularly useful for initial screening of a large number of compounds.[12] This method involves placing a paper disk impregnated with the test compound onto an agar plate uniformly inoculated with a test bacterium. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[13][14]
Causality Behind the Method:
The size of the zone of inhibition is influenced by the compound's intrinsic antibacterial potency, its diffusion rate through the agar, and the susceptibility of the microorganism.[14] While not providing a precise MIC value, it allows for a rapid comparison of the relative effectiveness of different quinoline derivatives.
Experimental Workflow: Disk Diffusion Assay
Caption: Workflow for the disk diffusion (Kirby-Bauer) assay.
Detailed Protocol: Disk Diffusion Assay
Materials:
-
Test Compounds: Solutions of quinoline derivatives at a known concentration.
-
Media: Mueller-Hinton Agar (MHA) plates.[12]
-
Bacterial Strains: Fresh, pure cultures of test organisms.
-
Equipment: Sterile paper disks (6 mm diameter), sterile cotton swabs, sterile forceps, ruler or calipers, 35°C ± 2°C incubator.
Step-by-Step Procedure:
-
Preparation of Bacterial Inoculum: a. Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. b. Press the swab firmly against the inside wall of the tube to remove excess fluid. c. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[10]
-
Application of Disks: a. Impregnate sterile paper disks with a known amount of the quinoline derivative solution and allow them to dry. b. Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact. c. Space the disks evenly to prevent the zones of inhibition from overlapping.
-
Incubation and Measurement: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours. b. After incubation, use a ruler or calipers to measure the diameter of the zone of inhibition to the nearest millimeter.[10]
Part 3: Assessing Cell Viability and Cytotoxicity
A crucial aspect of drug development is to ensure that a compound is selectively toxic to bacteria while exhibiting minimal toxicity to host cells.[15] Therefore, after identifying promising antibacterial quinoline derivatives, it is imperative to assess their cytotoxicity against eukaryotic cell lines.[16]
Recommended Assays:
-
AlamarBlue™ (Resazurin) Assay: This is a widely used, non-toxic, and sensitive assay to measure cell viability.[17][18] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[18] The amount of fluorescence is proportional to the number of living cells. This assay is advantageous because it is a simple "add-and-measure" protocol and allows for continuous monitoring of cells.[17]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[19] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[19]
Data Presentation: Summarizing Antibacterial and Cytotoxicity Data
To facilitate the comparison and selection of lead compounds, the generated data should be organized into clear tables.
Table 1: Antibacterial Activity of Novel Quinoline Derivatives (MIC in µg/mL)
| Compound ID | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| QN-001 | 4 | 16 | 64 |
| QN-002 | 2 | 8 | 32 |
| QN-003 | >128 | >128 | >128 |
| Ciprofloxacin | 0.25 | 0.015 | 0.5 |
Table 2: Cytotoxicity of Lead Quinoline Derivatives (IC₅₀ in µM)
| Compound ID | HeLa Cells | VERO Cells | Selectivity Index (S. aureus)¹ |
| QN-002 | >100 | >100 | >50 |
| Doxorubicin | 0.5 | 0.8 | N/A |
¹Selectivity Index (SI) = IC₅₀ (eukaryotic cells) / MIC (bacterial cells). A higher SI value is desirable.
Conclusion: A Pathway to Novel Antibiotic Discovery
The protocols outlined in this guide provide a robust framework for the initial screening and evaluation of novel quinoline derivatives as potential antibacterial agents. By adhering to standardized methodologies such as broth microdilution for MIC determination and complementing these with qualitative assessments like the disk diffusion assay, researchers can generate reliable and comparable data. Crucially, the integration of cytotoxicity testing ensures that the most promising candidates possess a favorable selectivity profile, a critical attribute for any potential therapeutic agent. This systematic approach is fundamental to navigating the complex path of antibiotic drug discovery and development.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. goums.ac.ir [goums.ac.ir]
- 6. iacld.com [iacld.com]
- 7. benchchem.com [benchchem.com]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 19. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Hydroxy-2-methylquinoline-6-carboxylic Acid and Its Derivatives
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Derivatives of quinoline exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3][4] Specifically, the 4-hydroxy-2-methylquinoline-6-carboxylic acid core represents a key pharmacophore whose derivatives are of significant interest in drug discovery programs.[4][5] This document provides a detailed guide for the synthesis of this compound and its analogs, intended for researchers and scientists in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings of the chosen synthetic strategies, provide detailed experimental protocols, and discuss the synthesis of various derivatives.
Synthetic Strategies: A Mechanistic Perspective
The synthesis of the 4-hydroxyquinoline core can be achieved through several classic named reactions, with the Conrad-Limpach synthesis being one of the most direct and widely employed methods.[6][7][8] This reaction involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[6][9] For the synthesis of our target molecule, this compound, the logical starting materials are 4-aminobenzoic acid and ethyl acetoacetate.
An alternative approach for the synthesis of quinoline-4-carboxylic acids is the Doebner reaction , which utilizes an aniline, an aldehyde, and pyruvic acid.[10] While effective, the Conrad-Limpach approach is often preferred for accessing 4-hydroxyquinolines directly.
The Conrad-Limpach Synthesis: A Step-by-Step Mechanistic Look
The Conrad-Limpach synthesis proceeds in two key stages: the initial condensation of the aniline and β-ketoester to form an enamine, followed by a high-temperature thermal cyclization to yield the 4-quinolone.[8] The resulting 4-quinolone exists in tautomeric equilibrium with the 4-hydroxyquinoline form, with the quinolone form often predominating.[6]
The reaction is typically catalyzed by acid and involves the following key steps:
-
Formation of a Schiff Base: The reaction initiates with the acid-catalyzed addition of the aniline to the ketone carbonyl of the β-ketoester, followed by dehydration to form a Schiff base.[6]
-
Keto-Enol Tautomerization: The Schiff base undergoes keto-enol tautomerization to form a more stable conjugated enamine.
-
Electrocyclic Ring Closing: At elevated temperatures (typically around 250 °C), the enamine undergoes an electrocyclic ring-closing reaction.[6] This is the rate-determining step of the reaction.
-
Aromatization: The cyclized intermediate then eliminates a molecule of ethanol and undergoes tautomerization to yield the final 4-hydroxyquinoline product.[11]
Below is a diagram illustrating the general workflow for the synthesis of this compound via the Conrad-Limpach synthesis.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction
This protocol details the synthesis of the title compound from 4-aminobenzoic acid and ethyl acetoacetate.
Materials:
-
4-Aminobenzoic acid
-
Ethyl acetoacetate
-
Concentrated Hydrochloric Acid (HCl)
-
High-boiling point solvent (e.g., Dowtherm A, mineral oil)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Hydrochloric Acid (HCl) solution (1 M)
Procedure:
Step 1: Condensation
-
In a round-bottom flask, combine 4-aminobenzoic acid (1 eq.) and ethyl acetoacetate (1.1 eq.).
-
Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
The intermediate, ethyl 3-(4-carboxyphenylamino)but-2-enoate, can be isolated by removing the excess ethyl acetoacetate under reduced pressure, though it is often carried directly to the next step.
Step 2: Thermal Cyclization
-
Add a high-boiling point solvent (e.g., Dowtherm A) to the crude intermediate from Step 1.
-
Heat the mixture to approximately 250 °C with vigorous stirring.[6] The reaction is typically complete within 30-60 minutes.
-
Monitor the progress of the reaction by TLC.
-
Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.
Step 3: Work-up and Purification
-
Dilute the cooled reaction mixture with a suitable solvent (e.g., hexane) to precipitate the product fully.
-
Filter the crude product and wash with the same solvent to remove the high-boiling solvent.
-
Dissolve the crude product in an aqueous solution of sodium hydroxide (1 M).
-
Wash the basic solution with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer with hydrochloric acid (1 M) until the product precipitates.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
Recrystallize the final product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
| Parameter | Condition | Rationale |
| Reactants | 4-Aminobenzoic acid, Ethyl acetoacetate | Provides the necessary atoms for the quinoline ring and substituents. |
| Catalyst | Concentrated HCl | Catalyzes the initial condensation reaction.[6] |
| Cyclization Temperature | ~250 °C | Provides the necessary activation energy for the electrocyclic ring closure.[6] |
| Cyclization Solvent | High-boiling point solvent (e.g., Dowtherm A) | Allows the reaction to reach the required high temperature for cyclization.[12] |
| Purification | Acid-base extraction and recrystallization | Separates the acidic product from neutral and basic impurities. |
Protocol 2: Synthesis of Derivatives of this compound
The synthesis of derivatives can be achieved by modifying the starting materials.
Synthesis of 2-Substituted Derivatives:
To introduce different substituents at the 2-position of the quinoline ring, various β-ketoesters can be used in place of ethyl acetoacetate.
| β-Ketoester | Resulting 2-Substituent |
| Ethyl benzoylacetate | Phenyl |
| Diethyl malonate | Carboxylic acid (after hydrolysis) |
Synthesis of Substituted Quinoline Ring Derivatives:
To introduce substituents on the benzene portion of the quinoline ring, substituted anilines can be used.
| Substituted Aniline | Resulting Quinoline Derivative |
| 4-Amino-2-chlorobenzoic acid | 8-Chloro-4-hydroxy-2-methylquinoline-6-carboxylic acid |
| 4-Amino-3-methoxybenzoic acid | 7-Methoxy-4-hydroxy-2-methylquinoline-6-carboxylic acid |
The experimental procedure for the synthesis of these derivatives would follow the same general protocol as described for the parent compound, with minor adjustments to reaction times and purification methods as needed.
Below is a diagram illustrating the divergent synthesis of derivatives.
Caption: Divergent synthesis of 4-hydroxyquinoline derivatives.
Conclusion
The Conrad-Limpach synthesis provides a robust and versatile method for the preparation of this compound and its derivatives. By carefully selecting the starting aniline and β-ketoester, a wide range of analogs can be synthesized for further investigation in drug discovery and development programs. The protocols and mechanistic insights provided in this application note are intended to serve as a comprehensive guide for researchers in this exciting field.
References
- 1. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chim.it [chim.it]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Quinoline-6-carboxylic acid (10349-57-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. synarchive.com [synarchive.com]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. iipseries.org [iipseries.org]
- 11. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4-Hydroxy-2-methylquinoline-6-carboxylic acid
Introduction
4-Hydroxy-2-methylquinoline-6-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline derivatives are of significant interest in pharmaceutical and biological research due to their wide range of activities, including antimalarial and anticancer properties.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, quality control of drug substances, and various other applications in drug development. This document provides detailed analytical methods for the robust quantification of this compound in various matrices, with a primary focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[3][4][5][6]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [7] |
| Molecular Weight | 203.19 g/mol | [7] |
| InChI Key | ITVASGAVWSKXAT-UHFFFAOYSA-N | [8] |
| Form | Solid |
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not the primary requirement. The principle relies on the separation of the analyte from impurities on a C18 stationary phase, followed by detection using its UV absorbance.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is chosen for its versatility and proven efficacy in retaining and separating a wide range of moderately polar to nonpolar compounds like quinoline derivatives.[9]
-
Mobile Phase: A mixture of acetonitrile and water with a formic acid modifier is selected. Acetonitrile is a common organic modifier providing good peak shape and elution strength. Formic acid is added to control the ionization state of the carboxylic acid and hydroxyl groups, ensuring consistent retention and symmetrical peak shape by suppressing silanol interactions on the stationary phase.
-
Detection Wavelength: The UV detection wavelength is set based on the chromophore of the quinoline ring system. A wavelength of 225 nm is a reasonable starting point for quinoline compounds, though this should be optimized by determining the wavelength of maximum absorbance (λmax) for this compound.[9]
Experimental Protocol
1. Reagents and Materials:
-
This compound reference standard (≥98% purity)[10]
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)[9]
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
4. HPLC Conditions:
-
Flow Rate: 1.0 mL/min[9]
-
Injection Volume: 10 µL[9]
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm (or optimized λmax)[9]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
5. Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis to determine the linearity (R² > 0.999).
-
Validate the method according to ICH guidelines, assessing specificity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4][11]
Illustrative Quantitative Data (HPLC-UV)
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | - | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2% | < 1.5% |
| LOD | - | 0.3 µg/mL |
| LOQ | - | 1.0 µg/mL |
HPLC Workflow Diagram
Caption: RP-HPLC with UV detection workflow.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for quantifying this compound in complex biological matrices such as plasma or serum. The protocol uses an electrospray ionization (ESI) source and Multiple Reaction Monitoring (MRM) for quantification.
Causality Behind Experimental Choices
-
Sample Preparation: Protein precipitation is a fast and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[12] A subsequent filtration step ensures that no particulate matter enters the LC-MS system.
-
Ionization: Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for polar molecules like carboxylic acids, minimizing in-source fragmentation.[13][14] Given the presence of a carboxylic acid and a hydroxyl group, negative ion mode ([M-H]⁻) is likely to provide a strong and stable signal.
-
MRM Transitions: MRM is used for its high selectivity and sensitivity. A precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise. The predicted m/z for the [M-H]⁻ ion is 202.05.[8] The choice of product ions would need to be determined experimentally by infusing a standard solution and performing a product ion scan.
Experimental Protocol
1. Reagents and Materials:
-
All reagents from the HPLC method.
-
Internal Standard (IS): A structurally similar compound not present in the matrix, or a stable isotope-labeled version of the analyte (e.g., ¹³C₆-4-Hydroxy-2-methylquinoline-6-carboxylic acid).
-
Control human plasma (or other relevant biological matrix).
2. Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.
-
UPLC/HPLC system.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
3. Sample Preparation (Plasma):
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[13]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
4. LC-MS/MS Conditions:
-
LC Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A rapid gradient is typically used (e.g., 5% to 95% B in 3 minutes).
-
-
MS Conditions:
-
Ionization Mode: ESI Negative
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions (Illustrative):
-
Analyte: 202.1 > 158.1 (Loss of CO₂)
-
Internal Standard: (To be determined based on IS used)
-
-
5. Data Analysis and Validation:
-
Quantify using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve using matrix-matched standards.
-
Validate the method for linearity, accuracy, precision, selectivity, matrix effect, and stability according to regulatory guidelines.[3][11]
Illustrative Quantitative Data (LC-MS/MS)
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | - | 0.5 - 500 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% | 92.3 - 108.1% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| LLOQ | - | 0.5 ng/mL |
| Matrix Effect | CV ≤ 15% | Within acceptable limits |
LC-MS/MS Workflow Diagram
Caption: Bioanalytical LC-MS/MS workflow.
Conclusion
The analytical methods described provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis of bulk materials and simple formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Both protocols are designed with self-validation in mind, emphasizing the importance of adhering to established guidelines to ensure data integrity. The specific parameters, particularly for the LC-MS/MS method, should be optimized in the laboratory to achieve the best performance with the available instrumentation.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. database.ich.org [database.ich.org]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 9. benchchem.com [benchchem.com]
- 10. indiamart.com [indiamart.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 4-Hydroxy-2-methylquinoline-6-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Disclaimer: 4-Hydroxy-2-methylquinoline-6-carboxylic acid is a compound with limited publicly available biological data. The following application notes and protocols are presented as a comprehensive framework for its systematic investigation, based on the known activities of structurally related quinoline derivatives. This document is intended to guide research and development efforts by providing established methodologies for exploring its potential therapeutic value.
Introduction: The Quinoline Scaffold and the Promise of this compound
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[1][2][3] The versatility of the quinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[2] this compound (CAS: 103853-88-9; Formula: C₁₁H₉NO₃; Molecular Weight: 203.19 g/mol ) is a member of this important class of compounds.[4] While specific biological data for this molecule is sparse, its structural features—a 4-hydroxyquinoline core known for kinase binding, a methyl group at position 2, and a carboxylic acid at position 6—suggest its potential as a modulator of key signaling pathways implicated in cancer and inflammation.[3] This document provides a detailed roadmap for the comprehensive evaluation of this compound as a potential drug candidate.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. For this compound, these properties will influence its solubility, permeability, and metabolic stability.
Physicochemical Characterization
| Property | Value | Source |
| CAS Number | 103853-88-9 | [1][4][5][6][7] |
| Molecular Formula | C₁₁H₉NO₃ | [4][5][8] |
| Molecular Weight | 203.19 g/mol | |
| Appearance | Solid | [4] |
Further characterization of melting point, boiling point, density, and solubility in various solvents is recommended.
Synthesis Outline
The synthesis of 4-hydroxyquinolines can be achieved through various established methods, such as the Conrad-Limpach reaction.[2][9] A general synthetic route for this compound could potentially involve the cyclization of an appropriate aniline precursor with a β-ketoester. The specific details of a scalable and efficient synthesis would need to be optimized.
Postulated Mechanism of Action and Key Signaling Pathways
Based on the activities of other quinoline-based molecules, this compound is hypothesized to function as a kinase inhibitor.[3] Many quinoline derivatives target key kinases in oncogenic and inflammatory signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[1] These pathways are critical regulators of cell proliferation, survival, and angiogenesis.
Figure 1: Postulated signaling pathways targeted by this compound.
In Vitro Assay Protocols
The following protocols provide a framework for the initial in vitro evaluation of this compound.
Kinase Inhibition Assays
Objective: To determine the inhibitory activity of the compound against a panel of relevant kinases (e.g., PI3K, Akt, mTOR, Raf, MEK, IKK).
Principle: In vitro kinase assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the test compound. This can be quantified using methods such as radioactive phosphate incorporation, fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA).
Protocol:
-
Reagents and Materials:
-
Recombinant human kinases
-
Kinase-specific substrates (peptides or proteins)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor
-
Microplates (e.g., 96-well or 384-well)
-
Detection reagents (e.g., anti-phospho-substrate antibody, secondary antibody-HRP conjugate, TMB substrate)
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the diluted compound and controls to the microplate wells.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction (e.g., by adding EDTA).
-
Perform the detection step according to the chosen assay format (e.g., ELISA).
-
Read the signal on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value from the dose-response curve.
-
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of the compound on the viability and proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Cell culture medium and supplements (FBS, antibiotics)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and controls for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Figure 2: Workflow for the in vitro cytotoxicity (MTT) assay.
In Vivo Assay Protocols
Following promising in vitro results, the efficacy and safety of this compound should be evaluated in relevant animal models.
Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity)
Objective: To evaluate the acute anti-inflammatory activity of the compound.
Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is measured by its ability to reduce the swelling of the paw.
Protocol:
-
Animals:
-
Male Wistar rats or Swiss albino mice.
-
-
Reagents and Materials:
-
Carrageenan solution (1% w/v in saline)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., indomethacin)
-
Pletysmometer or digital calipers
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound, vehicle, or positive control orally or intraperitoneally.
-
After a predetermined time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Human Tumor Xenograft Model (Anticancer Activity)
Objective: To assess the in vivo antitumor efficacy of the compound.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the animals are treated with the test compound, and the effect on tumor growth is monitored.
Protocol:
-
Animals:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
-
Reagents and Materials:
-
Human cancer cell line that showed sensitivity in vitro.
-
Matrigel (optional, to enhance tumor take rate)
-
Test compound formulated for in vivo administration.
-
Positive control (e.g., a standard-of-care chemotherapeutic agent).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Inject the cancer cells subcutaneously into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups.
-
Administer the test compound, vehicle, or positive control according to a predetermined schedule (e.g., daily for 21 days).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor volume using the formula: (Length × Width²)/2.
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA).
-
Conclusion
The application notes and protocols outlined in this document provide a robust framework for the systematic evaluation of this compound as a potential therapeutic agent. By following these established methodologies, researchers can thoroughly investigate its biological activities, elucidate its mechanism of action, and assess its potential for further development in the fields of oncology and inflammation. The quinoline scaffold holds significant promise, and a comprehensive investigation of this particular derivative is a worthwhile endeavor in the quest for novel and effective medicines.
References
- 1. CAS#:103853-88-9 | 4-Hydroxy-2-methyl-quinoline-6-carboxylic acid | Chemsrc [chemsrc.com]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 103853-88-9: 4-Hydroxy-2-methyl-6-quinolinecarboxylic … [cymitquimica.com]
- 5. pschemicals.com [pschemicals.com]
- 6. 4-HYDROXY-2-METHYL-QUINOLINE-6-CARBOXYLIC ACID | 103853-88-9 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. mdpi.com [mdpi.com]
In the Crucible of Discovery: A Guide to Cell-Based Assays with 4-Hydroxy-2-methylquinoline-6-carboxylic Acid
Welcome to a comprehensive guide dedicated to the burgeoning research applications of 4-Hydroxy-2-methylquinoline-6-carboxylic acid. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing not only detailed protocols for cell-based assays but also the scientific rationale that underpins these experimental designs. As we delve into the multifaceted potential of this quinoline derivative, we will explore its application in assessing cellular health and its prospective role in anti-inflammatory and anticancer research.
Introduction to this compound: A Scaffold of Potential
This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities.[1] These activities include, but are not limited to, antimicrobial, anti-inflammatory, and anticancer properties.
The specific structure of this compound, with its hydroxyl, methyl, and carboxylic acid functional groups, imparts distinct chemical properties that are ripe for exploration in biological systems. The carboxylic acid moiety, in particular, can play a crucial role in molecular interactions, including hydrogen bonding with biological targets.
Chemical and Physical Properties
To effectively design and interpret cell-based assays, a fundamental understanding of the test compound's properties is essential.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | Sigma-Aldrich |
| Molecular Weight | 203.19 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| SMILES String | Cc1cc(O)c2c(n1)cc(cc2)C(=O)O | Sigma-Aldrich |
| InChI Key | MBHYBSDKDMRZAA-UHFFFAOYSA-N | Sigma-Aldrich |
This data is crucial for preparing stock solutions of the compound for use in cell-based assays. Accurate molar concentrations are paramount for reproducible results.
Core Application: Assessing Cellular Viability and Cytotoxicity
A primary and fundamental application of a novel compound in a biological context is to determine its effect on cell viability and proliferation. These assays are critical for establishing a therapeutic window and for identifying potential cytotoxic effects that could be harnessed for anticancer applications or flagged as a liability for other therapeutic indications.
Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a generalized workflow for assessing the cytotoxic potential of this compound against various cell lines.
Caption: A generalized workflow for cytotoxicity testing.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cancer or normal cell lines (e.g., HeLa, MCF-7, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Rationale for Experimental Choices:
-
Cell Lines: The choice of cell lines should be guided by the research question. A panel of cancer cell lines from different tissues of origin can reveal broad-spectrum or selective cytotoxicity. Including a non-cancerous cell line (e.g., HEK293) is crucial for assessing general toxicity.
-
Concentration Range: A wide range of concentrations is initially screened to capture the full dose-response curve.
-
Incubation Time: Varying the incubation time can provide insights into the kinetics of the compound's effect, distinguishing between rapid cytotoxic effects and slower anti-proliferative effects.
Investigating Anti-Inflammatory Potential
Chronic inflammation is a hallmark of many diseases, and the quinoline scaffold has shown promise in the development of anti-inflammatory agents. A common in vitro model for screening anti-inflammatory compounds involves the use of macrophages, such as the RAW 264.7 cell line, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Signaling Pathway of LPS-Induced Inflammation
The following diagram depicts a simplified overview of the signaling cascade initiated by LPS in macrophages, leading to the production of pro-inflammatory mediators.
Caption: Simplified LPS-induced inflammatory pathway.
Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide, a key pro-inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium and pre-treat the cells with 100 µL of the compound-containing medium for 1-2 hours.
-
-
LPS Stimulation:
-
Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubate for 24 hours.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM).
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm within 30 minutes.
-
-
Data Analysis:
-
Determine the nitrite concentration in the samples using the sodium nitrite standard curve.
-
Calculate the percentage of inhibition of NO production for each compound concentration relative to the LPS-only control.
-
Trustworthiness and Self-Validation:
-
Cytotoxicity Check: It is imperative to run a parallel cytotoxicity assay (e.g., MTT) under the same experimental conditions. A reduction in NO production could be due to cell death rather than a specific anti-inflammatory effect. The compound should ideally inhibit NO production at non-toxic concentrations.
-
Positive Control: Including a known anti-inflammatory agent (e.g., dexamethasone) validates the assay's ability to detect inhibition.
Future Directions and Advanced Assays
The foundational assays described above provide a solid starting point for characterizing the biological activity of this compound. Based on these initial findings, more in-depth mechanistic studies can be pursued:
-
Enzyme Inhibition Assays: If the compound shows anti-inflammatory activity, its effect on key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX) could be investigated using commercially available assay kits.
-
Western Blotting: To probe the mechanism of action further, Western blotting can be used to analyze the expression levels of key proteins in the inflammatory signaling pathway, such as iNOS, COX-2, and phosphorylated NF-κB.
-
Anticancer Mechanism Studies: If the compound exhibits selective cytotoxicity against cancer cells, further assays can be conducted to determine the mode of cell death (apoptosis vs. necrosis) using techniques like Annexin V/Propidium Iodide staining and flow cytometry. Cell cycle analysis can also reveal if the compound induces arrest at specific phases of the cell cycle.
Conclusion
This compound represents a molecule of interest with potential applications in both oncology and immunology research. The cell-based assays outlined in this guide provide a robust framework for the initial characterization of its biological effects. By carefully designing and executing these experiments, and by paying close attention to the underlying scientific principles, researchers can unlock the therapeutic potential of this and other novel chemical entities.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-2-methylquinoline-6-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Hydroxy-2-methylquinoline-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your yield and purity.
Synthetic Overview: The Conrad-Limpach Approach
The synthesis of this compound is most reliably achieved via the Conrad-Limpach synthesis.[1][2] This classic method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[3] For our target molecule, the key starting materials are 4-aminobenzoic acid and ethyl acetoacetate .
The overall process can be visualized in three primary stages:
References
Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxy-2-methylquinoline-6-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Hydroxy-2-methylquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this important quinoline derivative.
Introduction
This compound is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis, typically achieved through the Conrad-Limpach reaction, presents several challenges that require careful optimization of reaction conditions to ensure high yield and purity. This guide provides a comprehensive overview of the synthetic process, focusing on practical solutions to common experimental hurdles.
Core Synthesis Pathway: The Conrad-Limpach Reaction
The most common and effective method for synthesizing this compound is the Conrad-Limpach synthesis. This reaction involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline. For our target molecule, the key starting materials are 4-aminobenzoic acid and ethyl acetoacetate .
The reaction proceeds in two main stages:
-
Formation of the β-aminoacrylate intermediate: 4-aminobenzoic acid reacts with ethyl acetoacetate, typically at a moderately elevated temperature, to form the corresponding enamine.
-
Thermal cyclization: The intermediate is then heated at a much higher temperature in a high-boiling point solvent to induce cyclization and form the desired 4-hydroxyquinoline ring system.[1]
Visualizing the Reaction Mechanism
Caption: The two-step Conrad-Limpach synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Conrad-Limpach synthesis are a frequent challenge. Several factors can contribute to this issue.
-
Incomplete Cyclization: The thermal cyclization step is often the rate-determining step and requires a sufficiently high temperature, typically around 250°C.[1]
-
Solution: Ensure your reaction setup can achieve and maintain this temperature. Use a high-boiling point, inert solvent like Dowtherm A or mineral oil to facilitate efficient heat transfer and prevent localized overheating.[2][3] The choice of solvent can significantly impact the yield, with higher boiling points generally leading to better results.[2]
-
-
Suboptimal Reaction Time: Both the initial condensation and the final cyclization steps require adequate time for completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). For the initial condensation, a reaction time of 1-2 hours at 140-150°C is a good starting point. The cyclization step may require 15-30 minutes at 250°C.
-
-
Side Reactions: At the high temperatures required for cyclization, side reactions can occur, leading to the formation of byproducts and reducing the yield of the desired product.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. Additionally, ensuring the purity of your starting materials is crucial, as impurities can catalyze side reactions.
-
Q2: I am observing the formation of a significant amount of dark, tarry material in my reaction mixture. What is causing this and how can I prevent it?
A2: Tar formation is a common issue in high-temperature quinoline syntheses, often due to polymerization of starting materials or intermediates.
-
Cause: The harsh reaction conditions, particularly the high temperature and potentially acidic environment, can promote polymerization and degradation.
-
Prevention:
-
Temperature Control: Avoid exceeding the optimal cyclization temperature. Use a heating mantle with a temperature controller and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
-
Inert Atmosphere: As mentioned previously, an inert atmosphere can reduce oxidative processes that contribute to tar formation.
-
Purification: While prevention is ideal, if tar is formed, it can often be removed during workup. The crude product is often a dark, tarry solid. Purification can be achieved by washing with a non-polar solvent like petroleum ether to remove the high-boiling solvent and some tarry impurities, followed by recrystallization.
-
Q3: My final product is difficult to purify. What are some effective purification strategies?
A3: The purification of this compound can be challenging due to its low solubility in many common organic solvents.
-
Initial Workup: After the reaction is complete, the mixture should be cooled, and a non-polar solvent like petroleum ether or hexanes should be added to precipitate the crude product and dissolve the high-boiling reaction solvent. The crude solid can then be collected by filtration.[3]
-
Recrystallization:
-
Aqueous Base/Acid Precipitation: A common and effective method for purifying quinoline carboxylic acids is to dissolve the crude product in an aqueous basic solution (e.g., dilute sodium hydroxide) to form the sodium salt. The solution can then be treated with decolorizing carbon to remove colored impurities and filtered. Acidification of the filtrate with an acid (e.g., acetic acid or dilute hydrochloric acid) to a pH of around 6 will precipitate the purified carboxylic acid.
-
Solvent Recrystallization: If the above method is not sufficient, recrystallization from a suitable solvent can be attempted. Due to the carboxylic acid and hydroxyquinoline moieties, polar aprotic solvents like DMF or DMSO, potentially in a mixture with water or an alcohol, may be effective.[4]
-
-
Chromatography: While less common for the final purification of this type of compound on a large scale, column chromatography can be used for small-scale purification or to isolate minor impurities for characterization. A reversed-phase HPLC method can be used for analytical purity assessment.[5]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected starting materials for the synthesis of this compound via the Conrad-Limpach reaction?
A1: The logical starting materials are 4-aminobenzoic acid and ethyl acetoacetate . The 4-aminobenzoic acid provides the aniline ring with the carboxylic acid at the desired position, and ethyl acetoacetate provides the atoms for the formation of the 4-hydroxy-2-methyl substituted pyridine ring.
Q2: What is the difference between the Conrad-Limpach and the Knorr quinoline synthesis?
A2: Both syntheses utilize anilines and β-ketoesters. The key difference lies in the initial reaction conditions, which dictates the regioselectivity of the final product.
-
Conrad-Limpach Synthesis: At lower temperatures (e.g., room temperature to 140°C), the reaction favors the formation of the β-aminoacrylate (enamine), which upon high-temperature cyclization yields the 4-hydroxyquinoline .[1][6] This is the desired pathway for our target molecule.
-
Knorr Quinoline Synthesis: At higher initial temperatures (above 140°C), the aniline attacks the ester carbonyl of the β-ketoester to form a β-ketoanilide intermediate. Subsequent acid-catalyzed cyclization yields the 2-hydroxyquinoline isomer.[6]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential:
-
High Temperatures: The reaction involves very high temperatures (~250°C). Use a heating mantle with a reliable temperature controller and conduct the reaction in a fume hood. Ensure there are no flammable solvents nearby.
-
High-Boiling Solvents: Solvents like Dowtherm A and mineral oil can pose inhalation risks at high temperatures. Always handle them in a well-ventilated fume hood.
-
Pressure Build-up: The reaction evolves ethanol during the cyclization step. Ensure the reaction vessel is not a closed system to avoid pressure build-up. A condenser or a distillation setup is recommended to safely vent or collect the ethanol.[2]
-
Corrosive Reagents: If using an acid catalyst, handle it with appropriate personal protective equipment (gloves, goggles, lab coat).
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectra should be consistent with the structure of this compound.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing purity and quantifying any impurities.[5] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid) is a good starting point for method development.[5]
Experimental Protocols
Detailed Step-by-Step Methodology for the Synthesis of this compound
This protocol is adapted from established procedures for the Conrad-Limpach synthesis of similar 4-hydroxyquinolines.[3]
Part 1: Synthesis of the Ethyl β-(4-carboxyanilino)crotonate Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 4-aminobenzoic acid (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Heat the mixture with stirring at 140-150°C for 1-2 hours. The reaction should become a homogenous melt.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the 4-aminobenzoic acid is consumed.
-
Allow the mixture to cool to room temperature. The crude intermediate may solidify upon cooling.
Part 2: Thermal Cyclization to this compound
-
In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation head, heat a high-boiling solvent (e.g., Dowtherm A or mineral oil) to 250°C under an inert atmosphere (e.g., nitrogen).
-
Slowly add the crude intermediate from Part 1 to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature at 250°C for 15-30 minutes. Ethanol will distill off during the reaction.
-
Allow the reaction mixture to cool to room temperature. The product should precipitate as a solid.
-
Dilute the cooled mixture with a sufficient volume of petroleum ether or hexanes to facilitate filtration and to wash away the high-boiling solvent.
-
Collect the crude product by vacuum filtration and wash the filter cake thoroughly with petroleum ether.
Part 3: Purification
-
Suspend the crude solid in a dilute aqueous solution of sodium hydroxide (e.g., 1 M) and stir until completely dissolved.
-
Add a small amount of activated charcoal and stir for 15-20 minutes.
-
Filter the solution through a pad of celite to remove the charcoal.
-
Slowly acidify the clear filtrate with glacial acetic acid or dilute hydrochloric acid with stirring until the pH is approximately 6.
-
The purified this compound will precipitate out of solution.
-
Collect the white to off-white solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Data Presentation
Table 1: Recommended Reaction Parameters for Conrad-Limpach Synthesis
| Parameter | Recommended Range/Value | Rationale |
| Starting Materials | 4-Aminobenzoic Acid, Ethyl Acetoacetate | Provides the necessary aniline and β-ketoester framework for the target molecule. |
| Intermediate Formation Temp. | 140-150 °C | Promotes the formation of the kinetic enamine product over the thermodynamic anilide.[6] |
| Cyclization Temperature | ~250 °C | Necessary to overcome the activation energy for the electrocyclic ring closure.[1] |
| Cyclization Solvent | Dowtherm A, Mineral Oil, or other high-boiling inert solvent | Facilitates efficient heat transfer and allows for the high temperatures required for cyclization.[2][3] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidative side reactions and tar formation at high temperatures. |
| Purification Method | Acid-base precipitation | Exploits the carboxylic acid and phenolic hydroxyl groups for efficient purification. |
References
Technical Support Center: Stabilizing 4-Hydroxy-2-methylquinoline-6-carboxylic Acid in Solution
Welcome to the technical support center for 4-Hydroxy-2-methylquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the degradation of this compound in solution. As a Senior Application Scientist, my goal is to synthesize established scientific principles with practical, field-proven insights to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the stability of this compound.
Q1: My solution of this compound has turned a yellow or brownish color. Is it degraded?
Yes, a change in color, particularly the development of a yellow or brown hue, is a common indicator of the degradation of quinoline compounds.[1] This is often a result of oxidation or photodegradation, leading to the formation of colored byproducts. It is a clear sign that the integrity of your compound is compromised, and we recommend preparing a fresh solution.
Q2: I'm seeing a decrease in the potency of my compound in biological assays over time. Could this be a stability issue?
Absolutely. A loss of potency or inconsistent results in your experiments are classic signs of compound degradation.[1] The molecular structure of this compound can be susceptible to various degradation pathways in solution, which would lead to a lower effective concentration of the active compound and, consequently, diminished biological activity.
Q3: What are the primary factors that can cause the degradation of this compound in solution?
The stability of quinoline derivatives like this compound is primarily influenced by three main factors:
-
pH: The solubility and stability of quinoline compounds are highly dependent on the pH of the solution.[2][3][4] Both acidic and alkaline conditions can accelerate degradation. For instance, the photodegradation of the parent compound, quinoline, is known to be faster at a more acidic pH of 4.5 compared to a neutral pH of 7.0.[5]
-
Light Exposure: Many quinoline compounds are photosensitive and can degrade when exposed to ambient or UV light.[1][5] This photodegradation can lead to the formation of various byproducts, including hydroxyquinolines.[5][6]
-
Oxidation: The quinoline ring system can be susceptible to oxidation, especially in the presence of dissolved oxygen or other oxidizing agents. This can lead to the formation of oxidized derivatives, such as 2-oxo- and 4-oxo-quinolines, which have been observed as metabolites in microbial degradation pathways.[7][8][9]
In-Depth Troubleshooting Guide
This section provides a more detailed approach to identifying and resolving stability issues with your this compound solutions.
Visualizing Potential Degradation Pathways
To better understand the potential points of instability in the this compound molecule, the following diagram illustrates hypothetical degradation pathways based on known reactivity of quinoline compounds.
Caption: Potential degradation routes for this compound.
Systematic Troubleshooting Workflow
If you suspect degradation, follow this logical workflow to diagnose and mitigate the issue.
Caption: A systematic workflow for troubleshooting degradation issues.
Recommended Storage and Handling Protocols
To proactively prevent degradation, adhere to the following best practices.
Solvent Selection and Preparation
The choice of solvent is critical for maintaining the stability of this compound.
| Solvent | Suitability | Recommendations |
| DMSO | Excellent | High solubility and generally non-reactive. Use anhydrous, high-purity DMSO. |
| Ethanol/Methanol | Good | Suitable for stock solutions. Use ACS grade or higher. Be aware of potential esterification of the carboxylic acid over long-term storage, especially in methanol. |
| Aqueous Buffers | Use with Caution | Necessary for many biological assays, but the compound will be less stable. Prepare fresh and use immediately. The pH of the buffer is a critical parameter.[2][10] |
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C (for long-term) | Lower temperatures slow down the rate of all chemical degradation reactions. |
| Light | Store in amber vials or wrap vials in aluminum foil. | Prevents photodegradation, a known issue for quinoline compounds.[1][5] |
| Atmosphere | For maximum stability, overlay solutions with an inert gas (argon or nitrogen) before sealing. | Minimizes exposure to oxygen, thereby preventing oxidative degradation. |
| pH | Maintain solutions as close to neutral pH (6.5-7.5) as possible. | Avoids acid- or base-catalyzed degradation. The stability of quinolines is highly pH-dependent.[4][5][11][12] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for preparing stable solutions and for conducting forced degradation studies to understand the stability profile of your compound.
Protocol 1: Preparation of a Stable Stock Solution
-
Weighing the Compound: Accurately weigh the required amount of this compound solid in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes or vials.
-
Inert Gas Purge (Optional but Recommended): Briefly flush the headspace of each aliquot with argon or nitrogen gas before capping tightly.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study
A forced degradation study can help you understand the specific vulnerabilities of your compound.
-
Prepare a Stock Solution: Make a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Photodegradation: Expose 1 mL of the stock solution to a UV light source (e.g., 254 nm) or intense, direct sunlight.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 60°C.
-
-
Incubation and Sampling: Incubate all solutions for a set period (e.g., 24 hours), taking samples at various time points (e.g., 0, 2, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.
By following these guidelines and protocols, you can significantly improve the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of quinoline-4-carboxylic acid by Microbacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 11. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: 4-Hydroxy-2-methylquinoline-6-carboxylic acid Experiments
Welcome to the technical support center for experiments involving 4-Hydroxy-2-methylquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your research endeavors.
I. Synthesis and Purification
The synthesis of quinoline derivatives can be complex, often presenting challenges related to yield, purity, and reaction conditions.[1] This section addresses common hurdles encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My Conrad-Limpach or Combes synthesis of the quinoline core is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
A1: Low yields in these classic quinoline syntheses are a frequent issue and can stem from several factors.[2] In the Combes synthesis, incomplete condensation or cyclization are common culprits.[2] The choice of catalyst is critical; while sulfuric acid is traditionally used, a polyphosphoric ester (PPE) can be more effective as a dehydrating agent and catalyst.[2] Steric hindrance from substituents on the aniline or β-diketone can also impede the reaction.[2] For both Combes and Conrad-Limpach methods, stringent reaction conditions and difficult purification steps can contribute to product loss.[2]
Troubleshooting Strategies:
-
Catalyst Optimization: Experiment with different Brønsted or Lewis acids. For the Combes synthesis, consider using PPE in place of sulfuric acid.[2]
-
Temperature and Reaction Time: Carefully control and optimize the reaction temperature and duration. Highly exothermic reactions, like the Skraup synthesis, require careful management.[3]
-
Starting Material Selection: If possible, choose less sterically hindered starting materials to improve reaction rates.[2]
-
Alternative Routes: If yields remain low, investigate alternative synthetic pathways that may be more suitable for your specific derivative.[2]
Q2: I am observing the formation of multiple byproducts and positional isomers. How can I improve the regioselectivity of my synthesis?
A2: Regioselectivity is a well-known challenge in quinoline synthesis, particularly with unsymmetrical ketones in methods like the Friedländer synthesis.[2][3] The inherent reactivity of the fused ring system can lead to the formation of various isomers.[2]
Strategies for Improving Regioselectivity:
-
Catalyst Choice: The use of specific amine catalysts or ionic liquids has been shown to favor the formation of a single regioisomer.[2]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group on the α-carbon of the ketone, can control the direction of cyclization.[2]
-
Reaction Condition Optimization: Fine-tuning the reaction temperature and solvent can significantly influence the regiochemical outcome.[2]
-
Robust Purification: Employ rigorous purification techniques to separate the desired isomer from unwanted byproducts.[2]
Workflow for a Typical Quinoline Synthesis
Caption: General workflow for quinoline synthesis.
Purification Protocols
Q3: What are the most effective methods for purifying crude this compound?
A3: The purification of quinoline carboxylic acids can be challenging. Common techniques include recrystallization, column chromatography, and acid-base extraction.[2][4]
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent. For quinoline carboxylic acid derivatives, solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile can be effective.[4]
-
If the solution is colored, treat it with activated charcoal.
-
Filter the hot solution to remove insoluble impurities.
-
Allow the solution to cool slowly to induce crystallization. Cooling to 0°C or below can improve the yield.[4]
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]
| Parameter | Recommended Condition | Reference |
| Solvent | N,N-dimethylformamide (DMF) | [4] |
| Solvent Volume | 0.5 to 5 times the weight (g) of the crude product (mL) | [4] |
| Heating Temperature | 65 to 120 °C | [4] |
| Cooling Temperature | -6 to 30 °C | [4] |
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate and hexanes, often with a small amount of acetic acid or methanol to improve the elution of the carboxylic acid.
II. Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the integrity of this compound.
Frequently Asked Questions (FAQs)
Q4: What are the recommended storage conditions for this compound?
A4: this compound is a solid. It should be stored in a cool, dry, and dark place, protected from moisture.[5] It is classified as a combustible solid.
Q5: I'm having trouble dissolving the compound for my experiments. What solvents are recommended?
A5: The solubility of quinoline carboxylic acids can be limited in common organic solvents. They are generally soluble in polar organic solvents.[5] For biological assays, dissolving the compound in DMSO is a common practice. For purification, solvents like DMF may be used.[4] The presence of both a hydroxyl and a carboxylic acid group allows for solubility in aqueous base.
III. Experimental Applications and Troubleshooting
This section covers issues that may arise during the use of this compound in various experimental applications. Quinolines are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6]
Frequently Asked Questions (FAQs)
Q6: My biological assay results are inconsistent. Could the compound be degrading under the experimental conditions?
A6: Compound stability can be a significant factor in the reproducibility of biological assays.[7] It is important to assess the stability of your compound under the specific conditions of your experiment (e.g., pH, temperature, presence of certain reagents).[7]
Troubleshooting Inconsistent Assay Results:
-
Stability Check: Before conducting your full experiment, test the stability of the compound by incubating it under the assay conditions for the duration of the experiment. Analyze the sample by TLC or LC-MS to check for degradation.[7]
-
pH Sensitivity: The quinoline ring and carboxylic acid moiety can be sensitive to acidic or basic conditions. If your workup or assay involves strong acids or bases, this could be a source of degradation.[7]
-
Proteolytic Degradation: If working with enzymes, consider adding protease inhibitors to your buffer.[8]
Q7: I am not observing the expected biological activity. What are some potential reasons?
A7: A lack of biological activity can be due to a variety of factors, from the compound itself to the experimental setup.
Potential Reasons for Lack of Activity:
-
Incorrect Structure: Verify the structure of your synthesized compound using analytical techniques such as NMR and mass spectrometry.
-
Purity Issues: Impurities from the synthesis could be interfering with the assay. Ensure the compound is sufficiently pure.
-
Solubility Problems: If the compound is not fully dissolved in the assay buffer, its effective concentration will be lower than expected.
-
Enzyme Instability: If you are working with an enzyme, ensure that the buffer pH and ionic strength are optimal for its stability.[8]
Characterization Data
It is crucial to confirm the identity and purity of your synthesized this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₃ | |
| Molecular Weight | 203.19 g/mol | [9] |
| Appearance | Solid | |
| Monoisotopic Mass | 203.05824 Da | [10] |
Expected Spectroscopic Data: While a specific spectrum for this exact compound is not readily available in the searched literature, related structures can provide an indication of expected signals.
-
¹H NMR: Expect signals for the methyl group, aromatic protons on the quinoline core, and exchangeable protons for the hydroxyl and carboxylic acid groups. The chemical shifts of aromatic protons in quinoline amides are well-documented.[11]
-
¹³C NMR: Expect signals corresponding to the eleven carbon atoms in the structure.
-
Mass Spectrometry: The predicted m/z for the protonated molecule [M+H]⁺ is 204.06552.[10]
Logical Flow for Troubleshooting Failed Reactions
Caption: A systematic approach to troubleshooting failed organic synthesis reactions.
IV. References
-
Overcoming challenges in the synthesis of substituted quinolines - Benchchem. --INVALID-LINK--
-
WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents. --INVALID-LINK--
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. --INVALID-LINK--
-
Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activating Enzyme - Benchchem. --INVALID-LINK--
-
This compound - Sigma-Aldrich. --INVALID-LINK--
-
4-hydroxy-2-methyl-6-quinolinecarboxylic acid - Chemical Synthesis Database. --INVALID-LINK--
-
This compound | Sigma-Aldrich. --INVALID-LINK--
-
Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed. --INVALID-LINK--
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Synthesis of Quinoline and derivatives. --INVALID-LINK--
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. --INVALID-LINK--
-
This compound (C11H9NO3) - PubChemLite. --INVALID-LINK--
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. --INVALID-LINK--
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Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot - Cherry. --INVALID-LINK--
-
CAS#:103853-88-9 | 4-Hydroxy-2-methyl-quinoline-6-carboxylic acid | Chemsrc. --INVALID-LINK--
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. --INVALID-LINK--
-
4-Hydroxy-2-methylquinoline | 607-67-0 - ChemicalBook. --INVALID-LINK--
-
Master Organic Reactions | Step-by-Step Problem Solving Guide - YouTube. --INVALID-LINK--
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Process for the preparation of a quinoline carboxylic acid - European Patent Office - EP 0351889 B1. --INVALID-LINK--
-
How to Tackle Organic Chemistry Synthesis Questions - Leah4Sci. --INVALID-LINK--
-
24 questions with answers in QUINOLINES | Science topic - ResearchGate. --INVALID-LINK--
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. --INVALID-LINK--
-
Common sources of mistake in organic synthesis : r/OrganicChemistry - Reddit. --INVALID-LINK--
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. --INVALID-LINK--
-
Approach to Synthesis Problems – Organic Chemistry: How to…. --INVALID-LINK--
-
Compound methyl 4-hydroxy-2-methylquinoline-6-carboxylate - Chemdiv. --INVALID-LINK--
-
2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem - NIH. --INVALID-LINK--
-
1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides - ResearchGate. --INVALID-LINK--
-
Biologically important hydroxyquinolines and quinolinecarboxylic acids. - ResearchGate. --INVALID-LINK--
-
2-HYDROXY-4-METHYLQUINOLINE(607-66-9) 1H NMR spectrum - ChemicalBook. --INVALID-LINK--
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. --INVALID-LINK--
-
2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM. --INVALID-LINK--
-
BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PubMed Central. --INVALID-LINK--
-
US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents. --INVALID-LINK--
-
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. --INVALID-LINK--
-
Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. - ResearchGate. --INVALID-LINK--
References
- 1. du.edu.eg [du.edu.eg]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 5. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 6. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 10. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Hydroxy-2-methylquinoline-6-carboxylic acid
Introduction
Welcome to the technical support guide for the purification of crude 4-Hydroxy-2-methylquinoline-6-carboxylic acid (CAS No. 103853-89-9).[1] This molecule, with its empirical formula C₁₁H₉NO₃ and molecular weight of 203.19 g/mol , is a key intermediate in pharmaceutical research and organic synthesis.[2][3] Its structure incorporates a carboxylic acid, a phenolic hydroxyl group, and a quinoline core, presenting unique challenges and opportunities for purification. Achieving high purity is critical for reliable downstream applications, including biological assays and further synthetic transformations.[4]
This guide is structured to provide practical, experience-driven advice in a question-and-answer format, addressing common issues encountered in the laboratory. We will delve into the causality behind experimental choices, ensuring you not only follow steps but understand the underlying chemical principles.
Troubleshooting Guide
This section addresses specific, hands-on problems you may encounter during the purification process.
Issue 1: My crude product is a persistent, non-filterable solid or oil, and I cannot find a suitable single solvent for recrystallization.
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Question: I've tried common solvents like ethanol, methanol, and acetone, but my crude this compound either dissolves completely even when cold, or not at all even when boiling. What is the systematic approach to finding a proper recrystallization solvent system?
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Answer: This is a frequent challenge, especially with crude products containing varied impurities. The key is a systematic, two-solvent approach. Your target molecule has both polar (carboxylic acid, hydroxyl) and non-polar (quinoline ring) features, which can lead to complex solubility behavior.
Causality: A good recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures. When a single solvent fails, a binary (two-solvent) system is ideal. In this system, one solvent (the "solvent") readily dissolves the compound, while the other (the "anti-solvent") does not.
Recommended Protocol: Systematic Two-Solvent Screening
-
Select a "Solvent": Find a solvent that completely dissolves your crude product at or near room temperature. Good candidates include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[5]
-
Select an "Anti-Solvent": Choose a miscible anti-solvent in which your compound is poorly soluble. Water, ethanol, or isopropanol are excellent starting points.
-
The Procedure:
-
Dissolve a small amount of your crude material in the minimum required volume of the "solvent" with gentle warming if necessary.
-
To this clear solution, add the "anti-solvent" dropwise at the same temperature until you observe persistent turbidity (cloudiness). This indicates the point of saturation.
-
Add a few more drops of the "solvent" until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
-
Evaluation: If you obtain well-formed crystals, you have found a viable solvent system. If an oil forms ("oiling out"), try reheating the mixture to redissolve it and allow it to cool even more slowly, perhaps by placing the flask in a beaker of hot water and letting it cool with the bath. Seeding with a pure crystal can also help.
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Issue 2: I am observing significant product loss during acid-base extraction.
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Question: I am attempting to purify my compound using its acidic and basic properties, but my final recovery is less than 50%. Where might I be losing my product?
-
Answer: Significant product loss during acid-base extraction of an amphoteric molecule like this compound often occurs at two key stages: incomplete extraction into the aqueous phase and incomplete precipitation/re-extraction.
Causality: This molecule has three key pKa values to consider: the carboxylic acid (acidic, ~pH 4-5), the phenolic hydroxyl group (weakly acidic, ~pH 9-10), and the quinoline nitrogen (weakly basic, pKa of the conjugate acid is ~pH 5).[6] Incorrect pH control is the most common pitfall.
Troubleshooting Steps:
-
Problem: Incomplete Basification. When extracting the compound from an organic solvent (e.g., ethyl acetate) into an aqueous base, a weak base like sodium bicarbonate (NaHCO₃) may not be sufficient to deprotonate the less acidic phenolic hydroxyl group.[7]
-
Solution: Use a stronger base like 1M sodium hydroxide (NaOH) to ensure complete deprotonation of both the carboxylic acid and the hydroxyl group, forming the water-soluble disodium salt. Monitor the pH of the aqueous layer to ensure it is >12.
-
-
Problem: Incomplete Precipitation. When acidifying the aqueous layer to recover your product, adding acid until neutral (pH 7) is insufficient. You must overcome the buffering capacity of your salt and fully protonate the carboxylate.
-
Solution: Acidify the aqueous solution slowly with 1M or 2M HCl while stirring vigorously. Monitor the pH with a pH meter or pH paper. The isoelectric point (where the molecule has a net neutral charge and minimum solubility) will likely be in the acidic range (pH ~3-4). Stop adding acid once precipitation is complete and the pH is stable in this range. Adding too much acid (pH < 2) can re-protonate the quinoline nitrogen, forming a more water-soluble hydrochloride salt, thus reducing yield.[8]
-
-
Problem: Product Solubility in Water. Even at its isoelectric point, the compound may have some residual solubility in water.
-
Solution: After precipitation, cool the mixture in an ice bath for at least 30 minutes to maximize precipitation. If you suspect significant water solubility, instead of filtering, re-extract the precipitated product back into a fresh portion of an organic solvent like ethyl acetate or dichloromethane.[7] This is often more efficient than filtration for fine or highly soluble precipitates.
-
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Issue 3: My final product is pure by NMR, but it has a persistent yellow or brown color.
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Question: After recrystallization, my compound's analytical data looks clean, but it retains a noticeable color. How can I obtain a white or off-white solid?
-
Answer: The color is likely due to trace amounts of highly conjugated, chromophoric impurities, possibly arising from oxidation or side reactions during synthesis.[9] These are often present in such small quantities that they don't appear on standard NMR spectra but are visually apparent.
Causality: Quinolines and phenols can be susceptible to air oxidation, forming colored byproducts. Tarry materials are also common in syntheses like the Skraup or Doebner-von Miller reactions.[9]
Recommended Solutions:
-
Activated Charcoal Treatment: This is the most common method for removing colored impurities.
-
Protocol: During recrystallization, after your compound is fully dissolved in the hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute mass). Swirl the flask for a few minutes. Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. Then, allow the clear, colorless filtrate to cool and crystallize as usual.
-
Caution: Adding charcoal to a boiling solution can cause violent bumping. Using too much charcoal can lead to co-adsorption of your product, reducing the yield.
-
-
Silica Gel Plug Filtration: If the impurities are significantly more polar than your product, a quick filtration through a short plug of silica gel can be effective.
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate with a small amount of methanol). Pass the solution through a short column or plug of silica gel, eluting with the same solvent. The colored impurities should stick to the top of the silica. Collect the eluent and remove the solvent under reduced pressure before proceeding with a final recrystallization.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose purification strategy for this compound?
-
A1: A combination of acid-base extraction followed by recrystallization is often the most effective strategy. The acid-base extraction removes neutral impurities and impurities with different acidic/basic properties.[7][10] The subsequent recrystallization from a suitable solvent system (like DMF/water or ethanol/water) removes closely related impurities and provides a high-purity crystalline solid.[11]
-
-
Q2: What are the most likely impurities I should expect from a typical synthesis?
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A2: The impurities depend heavily on the synthetic route. For a Conrad-Limpach type synthesis (from an aniline derivative and a β-ketoester), you can expect unreacted starting materials, self-condensation products of the ketoester, and potentially regioisomers depending on the aniline substitution. See the table below for a summary.
-
-
Q3: How can I best assess the purity of my final product?
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A3: A combination of techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing a quantitative percentage purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or trifluoroacetic acid) is a good starting point.[12]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the structure and identify any proton-bearing impurities.
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity. Broad or depressed melting points suggest the presence of impurities.
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-
-
Q4: Can I use silica gel column chromatography to purify this compound?
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A4: Yes, but with caution. The basic quinoline nitrogen can interact strongly with the acidic silica gel, leading to peak tailing and potential decomposition.[5] If you must use column chromatography, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1%). Alternatively, using a less acidic stationary phase like alumina may be beneficial.[13]
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Data & Protocols
Data Tables
Table 1: Potential Impurities from Conrad-Limpach Synthesis
| Impurity Type | Potential Structure/Class | Removal Strategy |
| Starting Material | 4-aminobenzoic acid | Acid-base extraction |
| Starting Material | Ethyl acetoacetate | Volatile, removed under vacuum |
| Side Product | Self-condensation of ethyl acetoacetate | Recrystallization |
| Side Product | Regioisomers (if applicable) | Column chromatography, fractional crystallization |
| Byproduct | Tarry polymerization products | Charcoal treatment, recrystallization |
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good anti-solvent. |
| Ethanol | 78 | High | Good "solvent" for a binary system with water. |
| Isopropanol | 82 | Medium | Can be used as a single solvent or in a binary system. |
| Ethyl Acetate | 77 | Medium | Useful for extraction; less so for recrystallization. |
| N,N-Dimethylformamide (DMF) | 153 | High | Powerful solvent, good for dissolving intractable solids.[5] Use water as an anti-solvent. Difficult to remove completely. |
| Acetic Acid | 118 | High | Can be an effective recrystallization solvent for carboxylic acids. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).
-
Base Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M NaOH(aq) and shake vigorously. Allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer with 1M NaOH two more times. Combine all aqueous extracts.
-
Organic Wash (Optional): Wash the combined basic aqueous extracts with a small portion of EtOAc or dichloromethane to remove any dissolved neutral impurities. Discard the organic wash.
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Precipitation: Cool the aqueous layer in an ice bath. While stirring, slowly add 2M HCl(aq) dropwise. Monitor the pH. A precipitate should begin to form. Continue adding acid until the pH is approximately 3-4 and no further precipitation is observed.
-
Isolation:
-
Method A (Filtration): If a heavy, crystalline precipitate forms, collect the solid by suction filtration. Wash the filter cake with cold deionized water, then with a small amount of a non-polar solvent like hexanes to aid drying. Dry the solid under vacuum.
-
Method B (Re-extraction): If the precipitate is fine, oily, or minimal, add fresh EtOAc to the separatory funnel and extract the product from the acidified aqueous solution. Repeat the extraction three times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
-
Final Step: The resulting solid can be further purified by recrystallization (see Protocol 2).
Protocol 2: Purification by Recrystallization (DMF/Water System)
-
Dissolution: Place the crude solid obtained from extraction in an Erlenmeyer flask. Add the minimum volume of DMF required to just dissolve the solid at a slightly elevated temperature (e.g., 50-60 °C).
-
Charcoal Treatment (If Needed): If the solution is colored, remove it from the heat and add a spatula-tip of activated charcoal. Swirl for 2-3 minutes.
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Hot Filtration: Set up a hot filtration apparatus (fluted filter paper in a stemless funnel). Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Re-heat the filtrate until clear. Add deionized water dropwise until the solution becomes persistently cloudy. Add a few drops of DMF to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration, washing them with a small amount of a cold 1:1 DMF/water mixture, followed by cold water.
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Drying: Dry the purified crystals under high vacuum, possibly with gentle heating (40-50 °C), to remove all traces of DMF and water.
Visualized Workflow
The following diagram outlines a decision-making process for selecting a suitable purification strategy for your crude this compound.
Caption: Decision workflow for purifying crude this compound.
References
- 1. CAS#:103853-88-9 | 4-Hydroxy-2-methyl-quinoline-6-carboxylic acid | Chemsrc [chemsrc.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Hydroxyquinoline-4-carboxylic acid [anshulchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. CN103641778A - Method for extracting quinoline and isoquinoline from coal tar wash oil - Google Patents [patents.google.com]
- 11. actascientific.com [actascientific.com]
- 12. benchchem.com [benchchem.com]
- 13. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Characterization of 4-Hydroxy-2-methylquinoline-6-carboxylic acid
Welcome to the technical support guide for 4-Hydroxy-2-methylquinoline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the characterization of this molecule. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to ensure the scientific integrity of your experimental outcomes.
Introduction: The Core Challenge - Tautomerism
A primary challenge in the characterization of this compound is its existence in a tautomeric equilibrium. The molecule can interconvert between the enol form (4-hydroxyquinoline) and the keto form (4-oxo-1,4-dihydroquinoline or quinolin-4(1H)-one). This dynamic equilibrium is influenced by the solvent, pH, and physical state (solid vs. solution), which can lead to complex and sometimes unexpected analytical results.[1][2][3] Understanding and controlling for this phenomenon is critical for accurate characterization.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: The fundamental properties are summarized in the table below. Note that some physical data like melting and boiling points are not consistently reported in the literature, which may be indicative of decomposition at higher temperatures or variability due to tautomeric form.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [4] |
| Molecular Weight | 203.19 g/mol | [4] |
| Appearance | Typically a solid | |
| CAS Number | 103853-88-9 | [5] |
| InChI Key | ITVASGAVWSKXAT-UHFFFAOYSA-N |
Q2: Why do I see different peaks in my NMR spectrum when I change solvents?
A2: This is likely due to a shift in the keto-enol tautomeric equilibrium.[6] Polar protic solvents, such as water or methanol, can stabilize one tautomer over the other through hydrogen bonding, while aprotic solvents like DMSO may favor a different form. The keto form (a cyclic amide) and the enol form (an aromatic alcohol) will have distinct chemical shifts for the protons and carbons in the quinoline ring system.[2][7]
Q3: The compound shows poor solubility. What solvents are recommended?
A3: Quinoline carboxylic acids generally exhibit limited solubility in non-polar organic solvents and water at neutral pH.[8] Solubility is expected to be significantly better in polar aprotic solvents like DMSO and DMF.[9][10] Due to the carboxylic acid and the weakly basic quinoline nitrogen, solubility is highly pH-dependent. The compound should be soluble in aqueous base (e.g., dilute NaOH or NaHCO₃) due to the deprotonation of the carboxylic acid and phenolic hydroxyl group. It may also be soluble in aqueous acid, where the quinoline nitrogen is protonated.
Q4: I am struggling to get a sharp melting point. Why?
A4: A broad melting point range can be indicative of impurities. However, for this specific molecule, it could also be related to decomposition upon heating or the presence of a mixture of tautomers in the solid state. It is also possible that residual solvent from purification is trapped in the crystal lattice.
Troubleshooting Guides
Guide 1: Purification and Solubility Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Compound is insoluble for purification by recrystallization. | The solvent system is not appropriate for the compound's polarity and tautomeric form. | 1. Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, methanol, acetonitrile, DMF, DMSO). Use small amounts of the compound. 2. pH Modification: For recrystallization from aqueous systems, try dissolving the compound in a dilute aqueous base (e.g., 1M NaOH) to form the soluble salt. Filter to remove any insoluble impurities, then slowly acidify with an acid (e.g., 1M HCl) to precipitate the purified compound. Wash the precipitate with water to remove salts. 3. High-Temperature Stirring in Polar Aprotic Solvents: Based on methods for similar compounds, try heating a suspension of the crude product in DMF or DMSO, followed by cooling and filtration to isolate the purified solid.[10] |
| Compound oils out during recrystallization. | The boiling point of the solvent is too high, or the compound is melting in the hot solvent. The compound may also be "salting out" if the polarity difference with the solvent is too great upon cooling. | 1. Use a Solvent Pair: Dissolve the compound in a good solvent (e.g., hot ethanol) and add a poorer solvent (e.g., water or hexane) dropwise until turbidity persists. Reheat to clarify and then allow to cool slowly. 2. Lower the Crystallization Temperature: After dissolving at a higher temperature, cool the solution slowly. Seeding with a small crystal of pure material can help induce crystallization. |
| Low recovery after purification. | The compound may be too soluble in the chosen solvent, even at low temperatures. Adsorption onto filtration media (e.g., silica gel during chromatography). | 1. Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. 2. Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled (e.g., in an ice bath) before filtration to maximize precipitation. 3. Alternative Purification: Consider preparative HPLC if recovery from recrystallization is consistently poor. |
Guide 2: HPLC Analysis Challenges
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Broad or tailing peaks. | Secondary interactions with the stationary phase (e.g., silanol groups interacting with the basic nitrogen). Poor solubility in the mobile phase. | 1. Adjust Mobile Phase pH: Add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This will protonate the quinoline nitrogen, reducing interactions with free silanols on the silica backbone. 2. Use a Buffered Mobile Phase: A buffer (e.g., ammonium acetate or phosphate) can help maintain a consistent pH and improve peak shape. 3. Increase Organic Content: If solubility is an issue, a higher percentage of acetonitrile or methanol may be needed. 4. Consider a Different Column: An end-capped C18 column or a column designed for polar compounds may give better results. Mixed-mode chromatography can also be effective for separating isomers of similar compounds.[11] |
| Multiple, poorly resolved peaks for a "pure" sample. | This could be due to the presence of both keto and enol tautomers, which may have different retention times. | 1. Control Mobile Phase pH: The tautomeric equilibrium can be pH-dependent. Using a strongly acidic mobile phase (e.g., pH 2.5 with TFA) can often drive the equilibrium to favor one form, resulting in a single, sharp peak. 2. Vary the Solvent: Changing the organic component of the mobile phase (e.g., from acetonitrile to methanol) can sometimes merge tautomer peaks. |
| Irreproducible retention times. | Fluctuations in mobile phase composition, temperature, or pH. Column degradation. | 1. Premix Mobile Phase: Ensure the mobile phase is well-mixed and degassed. 2. Use a Column Thermostat: Maintain a constant column temperature. 3. Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. |
Guide 3: NMR Spectroscopy Interpretation
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Very broad proton signals, especially for OH and NH. | This is common for exchangeable protons (hydroxyl, carboxylic acid, and the N-H of the keto tautomer). The rate of exchange can be on the NMR timescale. | 1. D₂O Exchange: Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The broad signals corresponding to exchangeable protons (OH, COOH, NH) should disappear. 2. Low-Temperature NMR: Cooling the sample can slow down the exchange processes, sometimes resulting in sharper signals. 3. Choice of Solvent: Using a non-protic, aprotic solvent like DMSO-d₆ can help to sharpen OH and NH signals as it reduces the rate of proton exchange with the solvent. |
| More signals than expected in the aromatic region. | Presence of a mixture of tautomers in the NMR solvent. | 1. Analyze in Different Solvents: Acquire spectra in both a protic (e.g., MeOD-d₄) and an aprotic (e.g., DMSO-d₆) solvent to see how the equilibrium shifts. The keto form will break the aromaticity of the nitrogen-containing ring, leading to different chemical shifts compared to the fully aromatic enol form. 2. 2D NMR: Techniques like HSQC and HMBC can help to assign the protons and carbons to their respective tautomeric structures. |
| Difficulty assigning the carboxylic acid proton. | The COOH proton is often very broad and its chemical shift can vary significantly depending on concentration and solvent. | 1. D₂O Exchange: Confirm the peak by its disappearance after adding D₂O. 2. Titration: In some cases, adding a trace amount of acid or base can shift the peak's position, helping with its identification. |
Experimental Protocols
Protocol 1: General HPLC Method Development
Objective: To develop a robust reversed-phase HPLC method for purity analysis.
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a linear gradient of 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 255 nm.[11]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in DMSO or a mixture of the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Optimization: Adjust the gradient slope and initial/final percentages of mobile phase B to achieve optimal separation of the main peak from any impurities. If peak tailing is observed, consider using 0.1% TFA instead of formic acid.
Protocol 2: ¹H NMR Sample Preparation for Tautomer Analysis
Objective: To prepare samples for ¹H NMR to observe the effect of solvent on tautomeric equilibrium.
Methodology:
-
Sample Preparation (Aprotic Solvent):
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve in approximately 0.7 mL of DMSO-d₆.
-
Transfer to an NMR tube.
-
-
Sample Preparation (Protic Solvent):
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve in approximately 0.7 mL of Methanol-d₄ (MeOD).
-
Transfer to an NMR tube.
-
-
Analysis:
-
Acquire a standard ¹H NMR spectrum for both samples.
-
Compare the aromatic regions and the presence/absence of distinct NH or OH signals.
-
For the DMSO-d₆ sample, perform a D₂O exchange experiment to confirm exchangeable protons. Add one drop of D₂O, shake the tube gently, and re-acquire the spectrum.
-
Visualizations
Tautomeric Equilibrium
The following diagram illustrates the keto-enol tautomerism, which is central to the characterization challenges of this molecule.
Caption: Keto-enol equilibrium of the core quinoline structure.
Analytical Workflow
This workflow provides a logical progression for the characterization of a new batch of this compound.
Caption: Recommended analytical workflow for characterization.
References
- 1. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. CAS#:103853-88-9 | 4-Hydroxy-2-methyl-quinoline-6-carboxylic acid | Chemsrc [chemsrc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. selleckchem.com [selleckchem.com]
- 10. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 11. helixchrom.com [helixchrom.com]
Technical Support Center: Navigating Quinoline Chemistry
Welcome to the technical support center for quinoline chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common experimental pitfalls, and offer robust protocols for the synthesis and functionalization of quinoline scaffolds. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you achieve success in your research.
Introduction to Quinoline Chemistry
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry and materials science.[1] Its derivatives are central to a wide range of pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.[1] However, the synthesis and manipulation of this ring system are not without challenges. Classical methods often involve harsh conditions leading to unwanted side reactions, while modern techniques can present their own set of optimization hurdles. This guide is structured to address these challenges head-on, providing you with the knowledge to anticipate and overcome them.
Frequently Asked Questions (FAQs)
This section provides quick answers to some of the most common issues encountered in quinoline chemistry.
Q1: My Skraup synthesis is extremely vigorous and hard to control. How can I make it safer? A1: The Skraup synthesis is notoriously exothermic.[2][3] The key to controlling it is the use of a moderator. Ferrous sulfate (FeSO₄) is the most common choice, as it is believed to function as an oxygen carrier, smoothing out the oxidation step.[3][4] Boric acid can also be used.[2] Additionally, ensure slow, portion-wise addition of concentrated sulfuric acid with efficient cooling and vigorous stirring to dissipate heat effectively.[2]
Q2: I'm getting a lot of black tar in my Skraup/Doebner-von Miller reaction. What's causing it and how can I minimize it? A2: Tar formation is a classic problem in these acid-catalyzed reactions, primarily due to the polymerization of the α,β-unsaturated aldehyde or ketone intermediate (e.g., acrolein from glycerol dehydration).[2][4][5] To minimize tarring:
-
Use a moderator: Ferrous sulfate helps control the reaction's exothermicity, which in turn reduces charring.[2]
-
Control the temperature: Avoid excessively high temperatures and localized overheating through controlled heating and efficient stirring.[2]
-
For Doebner-von Miller: Employ a biphasic solvent system (e.g., toluene/aqueous HCl). This sequesters the α,β-unsaturated carbonyl in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[5]
Q3: My Friedländer synthesis with an unsymmetrical ketone is giving me a mixture of regioisomers. How can I control the regioselectivity? A3: Regioselectivity in the Friedländer synthesis is a common challenge.[6] The outcome is influenced by a delicate balance of steric and electronic factors, as well as the catalyst used. Strategies to improve selectivity include:
-
Catalyst Choice: Amine catalysts, such as pyrrolidine, can effectively direct the condensation to favor one regioisomer.[6]
-
Substrate Modification: Introducing a directing group, like a phosphonate group on one of the α-carbons of the ketone, can provide excellent control over the cyclization.
Q4: My quinoline derivative is an oil and won't crystallize. What are my options for purification? A4: Many quinoline derivatives, especially those with flexible side chains or awkward substitution patterns, can be difficult to crystallize. Here are some effective strategies:
-
Salt Formation: Quinolines are basic and can often be precipitated as crystalline salts (e.g., hydrochlorides, picrates).[7] These salts can be filtered and purified by recrystallization, and the free base can be regenerated by treatment with a base.[7]
-
Solvent Screening: A systematic approach to solvent screening for recrystallization is crucial. For non-polar oils, try adding a non-polar solvent like hexane to a concentrated solution in a more polar solvent (e.g., dichloromethane) until turbidity appears.[7]
-
Chromatography: If crystallization fails, column chromatography is the next logical step. Even if the purified product is still an oil, it will be of significantly higher purity.[7]
Q5: I'm seeing N-oxide formation as a major byproduct in my oxidation reaction. How can I prevent this? A5: The nitrogen atom in the quinoline ring is nucleophilic and susceptible to oxidation, especially with reagents like peracids (e.g., m-CPBA) or hydrogen peroxide.[8] To prevent N-oxide formation:
-
Protonation: Performing the oxidation in a strong acidic medium protonates the quinoline nitrogen. This significantly reduces its nucleophilicity and its susceptibility to oxidation.[8]
Troubleshooting Guides for Classical Quinoline Syntheses
This section provides more in-depth troubleshooting for specific classical synthesis methods.
The Skraup Synthesis
The Skraup synthesis is a powerful method for preparing quinolines from anilines and glycerol, but its violent nature requires careful handling.
Problem: Runaway Reaction and Low Yield
-
Symptoms: The reaction becomes extremely exothermic, potentially leading to the ejection of material from the flask. Yields are often low and variable.
-
Root Cause: The reaction involves a highly exothermic dehydration of glycerol to acrolein, followed by a vigorous condensation and oxidation sequence.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Skraup synthesis.
Detailed Protocol: Moderated Skraup Synthesis of Quinoline
-
Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel in a fume hood, combine the aniline (1.0 equiv), glycerol (2.5-3.0 equiv), and ferrous sulfate heptahydrate (approx. 0.1 equiv).
-
Acid Addition: With vigorous stirring and cooling in an ice bath, slowly add concentrated sulfuric acid (approx. 2.5-3.0 equiv) through the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 120°C.
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins (indicated by boiling), remove the heat source. The reaction should continue to reflux on its own. If it becomes too vigorous, cool the flask with an ice bath.
-
Completion: After the initial exotherm subsides, heat the mixture to reflux for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture and carefully pour it into a large beaker of cold water. Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Purification: The crude quinoline is best purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[9] The distillate is then extracted with an organic solvent (e.g., toluene), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product can be further purified by vacuum distillation.
The Doebner-von Miller Reaction
This variation of the Skraup synthesis uses α,β-unsaturated aldehydes or ketones, offering greater flexibility in the substitution pattern of the resulting quinoline.
Problem: Polymerization and Low Yields
-
Symptoms: A large amount of intractable polymer or tar is formed, significantly reducing the yield of the desired quinoline.
-
Root Cause: The α,β-unsaturated carbonyl starting material is prone to acid-catalyzed polymerization.[5]
-
Troubleshooting Steps:
-
Employ a Biphasic System: As mentioned in the FAQs, running the reaction in a two-phase system (e.g., toluene and aqueous HCl) is highly effective at minimizing polymerization of the carbonyl compound.[5]
-
Optimize Acid Catalyst: While a strong acid is necessary, its concentration can be optimized. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the best balance between reaction rate and side-product formation.
-
Control Temperature: Maintain the lowest effective temperature to achieve a reasonable reaction rate without promoting excessive polymerization.
-
The Friedländer Synthesis
The Friedländer synthesis is a versatile method for producing substituted quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.
Problem: Poor Regioselectivity and Low Yields
-
Symptoms: When using an unsymmetrical ketone, a mixture of regioisomers is obtained. In some cases, the overall yield is low due to competing side reactions like the self-condensation of the ketone.
-
Root Cause: The initial condensation can occur on either side of the unsymmetrical ketone. The reaction conditions (catalyst, temperature, solvent) can significantly influence the regiochemical outcome and the extent of side reactions.[6]
-
Data Presentation: Comparison of Catalysts in Friedländer Synthesis
| Catalyst | 2-Aminoaryl Ketone | α-Methylene Carbonyl | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| KOH | 2-aminobenzophenone | Acetone | Ethanol | Reflux | 4 | 85 | [10] |
| p-TsOH | 2-aminoacetophenone | Ethyl acetoacetate | Toluene | Reflux | 3 | 92 | [6] |
| I₂ | 2-aminobenzaldehyde | Cyclohexanone | None | 100 | 0.5 | 94 | [6] |
| [bmim]HSO₄ | 2-aminobenzaldehydes | Allenoates | None | 80 | 1 | High | [11] |
| Nano-Fe₃O₄-IL-HSO₄ | 2-aminoaryl ketones | 1,3-dicarbonyls | None | 90 | - | High | [11] |
Detailed Protocol: Pyrrolidine-Catalyzed Regioselective Friedländer Synthesis
-
Setup: To a solution of the 2-aminoaryl ketone (1.0 equiv) and the unsymmetrical ketone (1.2 equiv) in a suitable solvent (e.g., DMSO or toluene), add pyrrolidine (0.2 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120°C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Troubleshooting Modern Synthetic Methods
Palladium-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the quinoline scaffold. However, controlling regioselectivity and achieving high conversion can be challenging.
Problem: Low Conversion or Poor Regioselectivity
-
Symptoms: The reaction fails to go to completion, or a mixture of C2- and C8-functionalized products is obtained.
-
Root Cause: The outcome of Pd-catalyzed C-H functionalization is highly sensitive to the choice of ligand, base, solvent, and directing group (if any). Catalyst poisoning by the quinoline nitrogen can also be an issue.
-
Troubleshooting Workflow:
Caption: Workflow for optimizing Pd-catalyzed C-H functionalization.
Key Mechanistic Insight: The Role of the N-Oxide
The use of a quinoline N-oxide as a directing group is a common strategy to achieve C2- or C8-functionalization.[12] The regioselectivity can be tuned by the choice of palladium catalyst and reaction conditions. For example, Pd(OAc)₂ often favors C2-arylation, while PdCl₂ can promote C8-functionalization.[12]
Detailed Protocol: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxides
-
Setup: In a glovebox, charge a reaction vial with Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine ligand, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Reagent Addition: Add the quinoline N-oxide (1.0 equiv) and the aryl iodide (1.2 equiv), followed by the solvent (e.g., acetic acid).
-
Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 120°C) for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Purification Pitfalls and Solutions
Purification is often one of the most challenging aspects of quinoline chemistry.
Problem: Product Decomposes on Silica Gel
-
Symptoms: Streaking on the TLC plate and low recovery of the desired product from column chromatography.
-
Root Cause: The basic nitrogen of the quinoline can interact strongly with the acidic silica gel, leading to decomposition or irreversible adsorption.
-
Solutions:
-
Deactivate the Silica: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent) or by slurrying the silica with a dilute solution of a base and then removing the solvent.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) is a good alternative to silica gel for the purification of basic compounds. Reversed-phase silica (C18) can also be effective.
-
Avoid Chromatography: If possible, purify the compound by recrystallization or distillation.
-
Data Presentation: Common Solvents for Quinoline Recrystallization
| Solvent System | Compound Type | Notes |
| Ethanol/Water | Polar, crystalline solids | A good starting point for many quinoline derivatives. |
| Hexane/Ethyl Acetate | Less polar compounds | Good for inducing crystallization of oils. |
| Toluene | Aromatic-rich quinolines | Can be effective for compounds with extended π-systems. |
| Acetonitrile | General purpose | Often used for recrystallizing picrate salts. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
stability testing of 4-Hydroxy-2-methylquinoline-6-carboxylic acid under different conditions
Prepared by: Gemini, Senior Application Scientist Last Updated: January 3, 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 4-Hydroxy-2-methylquinoline-6-carboxylic acid. As a substituted quinoline, its stability profile is critical for determining its shelf-life, storage conditions, and degradation pathways, which are essential components of any regulatory submission.[1][2] This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address specific challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
The stability of quinoline derivatives is typically influenced by several key environmental factors. For this compound, you should prioritize investigating the following:
-
pH: The molecule possesses both an acidic carboxylic acid group and a phenolic hydroxyl group, as well as a basic quinoline nitrogen. Its solubility and stability are therefore highly dependent on the pH of the solution.[3][4] Hydrolytic degradation can be accelerated in both strongly acidic and basic conditions.
-
Light (Photostability): The quinoline ring system is known to be photosensitive. Exposure to UV or visible light can induce photochemical degradation, leading to the formation of various degradation products.[5][6] The International Council for Harmonisation (ICH) Q1B guideline mandates photostability testing for new drug substances.[5][7]
-
Oxidation: The electron-rich aromatic system and the phenolic hydroxyl group make the molecule susceptible to oxidative degradation. The presence of oxygen, peroxide radicals, or metal ions can initiate degradation pathways.[8][9]
-
Temperature (Thermal Stability): Elevated temperatures accelerate the rate of all chemical degradation reactions. Thermal stress testing is crucial for determining the intrinsic stability of the molecule and predicting its long-term stability under various storage conditions.[10][11]
Q2: What are the likely degradation pathways for this molecule?
Based on the structure of this compound and known degradation patterns of quinoline compounds, the following pathways are plausible:
-
Oxidative Degradation: The primary sites of oxidation are likely the phenolic hydroxyl group and the quinoline ring itself. This can lead to the formation of quinone-like structures or further hydroxylated derivatives.[12][13] The methyl group can also be oxidized to a carboxylic acid.
-
Photodegradation: Exposure to light can lead to complex reactions, including oxidation and ring cleavage. Photolysis of quinoline can generate biodegradable products, indicating ring opening is a possible pathway.[8]
-
Decarboxylation: Under thermal or certain pH conditions, the carboxylic acid group at the 6-position could be lost as CO2.
-
Hydrolysis: While the core quinoline structure is generally stable to hydrolysis, esterification (if formulated with alcohols) or other reactions involving the carboxylic acid and hydroxyl groups could occur under specific pH and temperature conditions.
Q3: How do I design a forced degradation study that is compliant with ICH guidelines?
Forced degradation, or stress testing, is a mandatory part of drug development used to identify likely degradation products and establish the stability-indicating power of your analytical methods.[1][14] A typical study involves exposing the compound to conditions more severe than accelerated stability testing.[14][15] The goal is to achieve a target degradation of 5-20%.[16]
A standard set of conditions, based on ICH Q1A(R2) guidelines, includes:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature, escalating to 60-80°C if no degradation is observed.[3][14][15]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature, escalating to 60-80°C if needed.[3][14][15]
-
Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[3][15]
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 80°C or higher) for a set period.[3][10]
-
Photostability: The drug substance is exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light, as per ICH Q1B.[5][7]
It is crucial to analyze a control sample (unstressed) alongside the stressed samples to accurately quantify the degradation.
Troubleshooting Guide
Issue: My compound shows no degradation under any stress condition.
While high stability is a desirable trait, a complete lack of degradation during a forced study can be problematic. It may suggest that the stress conditions were not harsh enough or that your analytical method is not capable of detecting the changes.
Possible Solutions:
-
Increase Stress Severity: If initial conditions (e.g., 0.1 M HCl at 60°C for 24 hours) show no effect, you may need to increase the acid/base concentration, temperature, or duration of the study.[11]
-
Verify Analytical Method Specificity: Your method must be "stability-indicating." Co-elution of a degradant with the parent peak can mask degradation. Evaluate peak purity using a photodiode array (PDA) detector. If purity is low, the analytical method needs re-development.
-
Consider Alternative Mechanisms: If standard hydrolytic, oxidative, and thermal stress fail, consider other possibilities. For example, metal-catalyzed degradation could be investigated by adding trace amounts of metal ions like Cu(II) or Fe(III).[4]
Issue: I am observing many small peaks in my chromatogram after a stress study, making it difficult to analyze.
This often occurs when degradation is too extensive (e.g., >50%), leading to secondary and tertiary degradation products. The goal of forced degradation is to generate primary degradants at a level sufficient for detection and characterization, not to completely destroy the molecule.
Possible Solutions:
-
Reduce Stress Severity: Decrease the time, temperature, or concentration of the stressor. For example, sample at earlier time points (e.g., 2, 6, 12 hours instead of just 24 hours) to find the optimal degradation level (5-20%).[16]
-
Optimize HPLC Method: Improve the resolution of your HPLC method. A shallower gradient or a different column chemistry may help separate the numerous small peaks, allowing for better identification of the primary degradants.
-
Use a Mass Spectrometer (LC-MS): Coupling your HPLC to a mass spectrometer is the most effective way to identify and characterize the degradation products, even if they are not perfectly resolved chromatographically.
Issue: My compound has poor aqueous solubility. How do I perform hydrolytic stress testing?
This is a common challenge. Forcing a compound into an aqueous solution where it is not soluble can lead to misleading results.
Possible Solutions:
-
Use Co-solvents: A small amount of a water-miscible organic solvent (e.g., acetonitrile, methanol) can be used to dissolve the compound before adding the acidic or basic stress solution.[14] However, you must run a control with the co-solvent alone to ensure it does not participate in the degradation.
-
Prepare a Suspension: If a co-solvent is not viable, you can perform the study on a suspension of the drug substance in the stress medium. Ensure the suspension is well-stirred throughout the experiment to maximize the surface area exposed to the solution.
-
pH Adjustment: Given the molecule's structure, its solubility is highly pH-dependent.[17] You may be able to achieve sufficient solubility in the acidic or basic stress media directly without needing co-solvents.
Experimental Protocols & Data Presentation
Protocol 1: Forced Degradation Study
This protocol outlines a standard workflow for inducing degradation of this compound.
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Incubate at 80°C. Withdraw aliquots at 0, 4, 8, 12, and 24 hours. Neutralize with 1.0 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Incubate at 80°C. Withdraw and neutralize aliquots as above with 1.0 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature. Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 80°C. Withdraw aliquots at defined intervals.
-
Thermal Degradation (Solid): Place a thin layer of the solid compound in a petri dish in an 80°C oven. At each time point, withdraw a small amount, dissolve in the solvent to the target concentration, and analyze.
-
Photostability: Expose the solid compound and the solution to a calibrated light source delivering visible and UVA light according to ICH Q1B guidelines.[5][7]
-
-
Sample Analysis: Analyze all stressed, neutralized, and control samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a method to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC with a PDA/UV detector and a mass spectrometer (optional but recommended).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and collect full spectra with the PDA detector to assess peak purity.
-
Injection Volume: 10 µL.
Data Summary Table
The results of a forced degradation study should be summarized for clarity. The table below shows a hypothetical example.
| Stress Condition | Duration (hours) | % Assay of Parent Compound | % Total Degradation | Number of Degradants >0.1% |
| Control | 24 | 99.8 | 0.2 | 1 |
| 1.0 M HCl @ 80°C | 24 | 85.2 | 14.6 | 3 |
| 1.0 M NaOH @ 80°C | 24 | 89.7 | 10.1 | 2 |
| 30% H₂O₂ @ RT | 24 | 79.4 | 20.4 | 4 |
| Thermal (Solid) @ 80°C | 24 | 98.5 | 1.3 | 1 |
| Photolysis (ICH Q1B) | - | 92.1 | 7.7 | 2 |
Visualized Workflows and Logic Diagrams
The following diagrams illustrate key processes in stability testing.
Caption: Experimental workflow for a forced degradation study.
Caption: Decision tree for troubleshooting stability study results.
References
- 1. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 2. database.ich.org [database.ich.org]
- 3. benchchem.com [benchchem.com]
- 4. jetir.org [jetir.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 8. Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. ijrpp.com [ijrpp.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. rjptonline.org [rjptonline.org]
- 16. biopharminternational.com [biopharminternational.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of 4-Hydroxy-2-methylquinoline-6-carboxylic acid and Other Quinolone Antibacterials
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of antibacterial drug discovery, the quinolone scaffold has proven to be a remarkably fertile ground for the development of potent therapeutic agents. From the early nalidixic acid to the advanced fluoroquinolones, this class of compounds has played a pivotal role in combating a wide array of bacterial infections. This guide provides a detailed comparative analysis of the efficacy of a specific quinolone derivative, 4-Hydroxy-2-methylquinoline-6-carboxylic acid, against a selection of clinically significant second, third, and fourth-generation quinolones: Ciprofloxacin, Levofloxacin, and Moxifloxacin.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the available experimental data, a thorough breakdown of the underlying mechanisms of action, and standardized protocols for evaluating antibacterial efficacy. Our objective is to present a clear, evidence-based comparison to inform future research and development efforts in the quest for novel antibacterial agents.
The Quinolone Mechanism of Action: A Tale of Two Topoisomerases
Quinolone antibiotics exert their bactericidal or bacteriostatic effects by targeting essential bacterial enzymes known as type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By inhibiting these enzymes, quinolones effectively halt DNA synthesis, leading to cell death.[1][3]
The core mechanism involves the formation of a ternary complex between the quinolone molecule, the topoisomerase enzyme, and the bacterial DNA.[3][4] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to reseal the break. The accumulation of these stalled cleavage complexes is what ultimately triggers a cascade of events leading to bacterial cell death.[3][4]
The interaction between the quinolone and the enzyme-DNA complex is highly specific. A key feature is the formation of a water-metal ion bridge, often involving a magnesium ion, which helps to stabilize the drug within the active site of the enzyme.[5][6] This interaction is crucial for the potent activity of many quinolones.
Caption: Mechanism of action of quinolone antibiotics.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity and reproducibility of efficacy data, standardized experimental protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antimicrobial susceptibility testing.[7][8] The following are detailed step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC), a key metric for assessing antibacterial efficacy.
Broth Microdilution Method for MIC Determination (CLSI M07-A9)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[8]
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the quinolone compound at a known concentration in a suitable solvent.
-
Preparation of Bacterial Inoculum: From a fresh culture of the test bacterium, prepare a suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Dilute the standardized bacterial inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no drug) and a negative control (broth only) on each plate.
-
Incubation: Incubate the microtiter plate at 35°C for 16 to 20 hours in ambient air.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Comparative Efficacy: A Quantitative Analysis
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and the comparator quinolones against a panel of clinically relevant Gram-positive and Gram-negative bacteria. It is important to note that direct comparative studies for this compound are limited. The data presented for this compound is based on studies of structurally similar 4-hydroxy-2-quinolone analogs, and as such, should be interpreted with caution.
| Antibacterial Agent | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) |
| This compound (Analogs) | >125[9] | >125[9] | No data available |
| Ciprofloxacin (Second Generation) | 0.125 - 2 | 0.004 - 0.125 | 0.06 - 4 |
| Levofloxacin (Third Generation) | 0.06 - 4 | 0.015 - 0.5 | 0.12 - 16 |
| Moxifloxacin (Fourth Generation) | 0.015 - 0.5 | 0.015 - 1 | 0.5 - 8 |
Note: MIC values can vary depending on the specific strain and testing conditions. The data presented here is a representative range compiled from various sources for illustrative purposes.
Discussion and Structure-Activity Relationship
The comparative data reveals a significant disparity in the antibacterial efficacy between the 4-hydroxy-2-quinolone scaffold and the fluoroquinolone subclass. While fluoroquinolones like Ciprofloxacin, Levofloxacin, and Moxifloxacin exhibit potent activity against a broad spectrum of bacteria at low concentrations, the available data for 4-hydroxy-2-quinolone analogs suggest considerably weaker antibacterial properties.[9]
This difference in potency can be attributed to key structural features. The presence of a fluorine atom at the C-6 position and a piperazine ring (or a similar substituent) at the C-7 position in fluoroquinolones are known to be critical for their high affinity to the DNA gyrase-DNA complex and their broad-spectrum activity.[2] The this compound molecule lacks these crucial moieties, which likely explains its comparatively lower antibacterial efficacy.
The carboxylic acid group at the C-6 position in the target molecule is a notable feature. While the C-3 carboxylic acid is essential for the activity of classical quinolones, the positioning at C-6 may influence the molecule's physicochemical properties and its ability to interact with the target enzymes. Further research, including the synthesis and testing of a wider range of derivatives of this compound, is necessary to fully elucidate its structure-activity relationship and potential as an antibacterial agent.
Conclusion
This comparative guide highlights the current understanding of the efficacy of this compound in relation to established quinolone antibiotics. Based on the available, albeit limited, data for structurally similar compounds, this compound does not currently demonstrate the potent, broad-spectrum antibacterial activity characteristic of the fluoroquinolone class.
However, the quinolone scaffold remains a promising area for the discovery of new antibacterial agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound, guided by a deeper understanding of its structure-activity relationship, may yet yield compounds with improved efficacy. The standardized protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to this important endeavor.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Potential of Quinoline Derivatives and Standard-of-Care Anticancer Agents
Introduction
The relentless pursuit of novel, more effective, and selective anticancer agents is a cornerstone of modern oncological research. Among the vast landscape of heterocyclic compounds, the quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry due to the remarkable diversity of its biological activities.[1][2][3] Quinoline derivatives have demonstrated a broad spectrum of pharmacological properties, including notable anticancer efficacy.[1][4][5] This has spurred significant interest in their potential as a source of new therapeutic leads.
This guide provides a comprehensive comparison of the cytotoxic profiles of quinoline derivatives against established anticancer drugs, namely doxorubicin and cisplatin. While specific data for 4-Hydroxy-2-methylquinoline-6-carboxylic acid is not extensively available in the public domain, we will draw upon the broader class of quinoline derivatives to provide a robust and scientifically grounded comparative framework. This analysis is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to inform future research and development endeavors.
The Promise of Quinoline Derivatives in Oncology
The quinoline ring system is a versatile pharmacophore that can be chemically modified at various positions to generate a wide array of derivatives with distinct biological activities.[1] In the context of cancer, these derivatives have been shown to exert their cytotoxic effects through a multitude of mechanisms, including:
-
DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based compounds can insert themselves between the base pairs of DNA, disrupting its replication and transcription.[1][4] They can also inhibit topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication, leading to catastrophic DNA damage and cell death.[1][6]
-
Induction of Apoptosis: A significant number of quinoline derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[5][6][7] This is often achieved by modulating the expression of key regulatory proteins in the apoptotic cascade.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, preventing cancer cells from proliferating uncontrollably.[1][6]
-
Inhibition of Angiogenesis: Some derivatives have demonstrated the ability to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis.[1][8]
-
Kinase Inhibition: Quinoline-based molecules have been designed to target and inhibit specific protein kinases that are critical for cancer cell signaling and survival.[4][9]
This multi-faceted mechanistic profile makes quinoline derivatives an attractive class of compounds for anticancer drug discovery.
Comparative Cytotoxicity: Quinoline Derivatives vs. Doxorubicin and Cisplatin
To provide a clear and objective comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoline derivatives against a panel of human cancer cell lines, juxtaposed with the IC50 values of doxorubicin and cisplatin. A lower IC50 value indicates a higher cytotoxic potency.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Quinoline Derivatives | ||||
| Compound 7 | Caco-2 | Colon | 93.5 | [10] |
| Compound 13 | Caco-2 | Colon | 9.3 | [10] |
| Compound 14 | Caco-2 | Colon | 5.7 | [10] |
| Compound 14 | MDA-MB-231 | Breast | 9 | [10] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 | Breast | Showed 82.9% reduction in cell growth | [2] |
| Compound 20 | Colo 320 | Colon (resistant) | 4.61 | [11] |
| Compound 13b | Colo 320 | Colon (resistant) | 4.58 | [11] |
| Compound 20 | Colo 205 | Colon (sensitive) | 2.34 | [11] |
| Doxorubicin | ||||
| HepG2 | Liver | 12.2 | [12] | |
| Huh7 | Liver | > 20 | [12] | |
| MCF-7 | Breast | 2.5 | [12][13] | |
| A549 | Lung | > 20 | [12] | |
| Caco-2 | Colon | 8.2 | [10] | |
| Cisplatin | ||||
| A549 | Lung | 9 - 19.8 | [7][14] | |
| H1299 | Lung | 27 | [14] | |
| MCF-7 | Breast | Varies widely | [15] | |
| HepG2 | Liver | Varies widely | [15] | |
| SKOV-3 | Ovarian | 2 - 40 | [16] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell seeding density and incubation time.[15][16]
The data presented highlights that certain quinoline derivatives exhibit potent cytotoxic activity, with some compounds demonstrating IC50 values comparable to or even lower than doxorubicin and cisplatin in specific cancer cell lines.[10][11] Notably, some derivatives show selective toxicity towards resistant cancer cell lines, suggesting their potential to overcome drug resistance mechanisms.[11]
Experimental Methodologies for Cytotoxicity Assessment
The determination of a compound's cytotoxicity is a critical first step in the evaluation of its anticancer potential. Two widely accepted and robust methods for this purpose are the MTT and LDH assays.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[17][18][19]
Principle of the MTT Assay
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol for MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate overnight to allow for cell attachment.[20]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and known anticancer drugs (doxorubicin, cisplatin) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[17]
-
Incubation: Incubate the plate for 2 to 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂) until a purple precipitate is visible.[17][20]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[17][20]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[17]
Experimental Workflow for MTT Assay
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijmphs.com [ijmphs.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 13. tis.wu.ac.th [tis.wu.ac.th]
- 14. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
A Researcher's Guide to Bridging the Gap: In Vitro and In Vivo Activity of 4-Hydroxy-2-methylquinoline-6-carboxylic acid
For researchers and drug development professionals, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. A critical juncture in this process is the transition from promising in vitro results to demonstrable in vivo efficacy. This guide provides a comprehensive comparison of the anticipated in vitro and in vivo activities of 4-Hydroxy-2-methylquinoline-6-carboxylic acid, a member of the quinoline class of compounds. While direct comparative studies on this specific molecule are not extensively published, by examining structurally related quinoline carboxylic acids and 4-hydroxy-2-alkylquinolines (HAQs), we can construct a predictive framework for its biological potential and outline the experimental methodologies required for its evaluation.
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1] The subject of this guide, this compound, possesses the key functional groups—a 4-hydroxyquinoline core and a carboxylic acid moiety—that are frequently associated with significant biological effects in related molecules.
Unveiling Potential: A Look at In Vitro Activities
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound in a controlled environment. Based on the activities of its structural cousins, this compound is predicted to exhibit a range of in vitro effects.
Antiproliferative and Anticancer Activity
Quinolines are a rich source of anticancer drug candidates. Various quinoline derivatives, including those with carboxylic acid functionalities, have demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[2][3][4] For example, certain quinoline-carboxylic acids have shown remarkable growth inhibition capacities against mammary (MCF7) and cervical (HeLa) cancer cells.[3][5] The proposed mechanisms often involve the inhibition of key cellular enzymes or pathways.
One such target is dihydroorotate dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH depletes the cellular pool of pyrimidines, thereby halting cell proliferation. Potent quinoline-based DHODH inhibitors have been developed, with IC50 values in the nanomolar range.[6][7]
Enzyme Inhibition: A Key Mechanism
Beyond DHODH, the quinoline scaffold is a versatile inhibitor of various enzymes implicated in disease:
-
DNA Gyrase and Topoisomerases: The quinolone antibiotics, a well-known class of drugs, function by inhibiting bacterial DNA gyrase.[2][8] This suggests that this compound could possess antibacterial properties.
-
Kinases: Serine/threonine kinases are crucial regulators of cell signaling and are often dysregulated in cancer. In silico studies have identified quinoline derivatives as potential inhibitors of kinases like STK10.[9]
-
Enzymes in Neurodegenerative Diseases: Recent studies have explored quinoline derivatives as multi-target inhibitors for enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β).[10]
Anti-inflammatory and Antimicrobial Potential
Quinoline-4-carboxylic acids have demonstrated significant anti-inflammatory properties in in vitro models, such as lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines.[3][5] Furthermore, the structural similarity to 4-hydroxy-2-alkylquinolines (HAQs), which are involved in bacterial quorum sensing, suggests potential antimicrobial and anti-biofilm activity.[11]
The In Vivo Arena: From Bench to Biological Systems
Demonstrating efficacy in a living organism is the true test of a potential drug. In vivo studies provide critical information on a compound's pharmacokinetics, efficacy, and safety profile.
Pharmacokinetics: The Body's Influence
A compound's in vivo activity is heavily dependent on its absorption, distribution, metabolism, and excretion (ADME) properties. A potent in vitro inhibitor may fail in vivo due to poor oral bioavailability, rapid metabolism, or an inability to reach the target tissue. For instance, studies on quinoline-based DHODH inhibitors have shown that while some compounds are potent in enzymatic assays, they require optimization to achieve significant oral bioavailability and a suitable elimination half-life for in vivo efficacy.[6][7]
Efficacy in Animal Models
Animal models are indispensable for evaluating the therapeutic potential of a compound. Based on the in vitro activities of related molecules, this compound could be tested in various models:
-
Xenograft Models for Cancer: If in vitro antiproliferative activity is confirmed, the compound would be evaluated in mouse xenograft models where human tumor cells are implanted into immunocompromised mice.
-
Infection Models: For antimicrobial or antiparasitic activity, infection models are crucial. For example, 1-hydroxy-2-alkyl-4(1H)quinolone derivatives have been shown to reduce parasite load in a mouse model of acute toxoplasmosis.[11][12]
-
Inflammation Models: The anti-inflammatory potential can be assessed in models of induced inflammation, such as carrageenan-induced paw edema in rats.
The In Vitro-In Vivo Discrepancy
It is not uncommon for a compound with nanomolar potency in vitro to show modest or no activity in vivo. This discrepancy can arise from a multitude of factors including:
-
Metabolic Instability: The compound may be rapidly metabolized by the liver into inactive forms.
-
Poor Bioavailability: The compound may not be well absorbed from the gastrointestinal tract after oral administration.
-
High Protein Binding: The compound may bind extensively to plasma proteins, reducing the concentration of the free, active drug.
-
Toxicity: The compound may exhibit toxicity at concentrations required for efficacy.
A study on 1-hydroxy-2-alkyl-4(1H)quinolone derivatives against Toxoplasma gondii highlighted this gap, noting that while the compounds had lower IC50 values than the reference drug atovaquone in vitro, atovaquone was more efficient in vivo under the tested conditions, likely due to unoptimized pharmacological characteristics of the novel compounds.[11][12]
Data at a Glance: Biological Activities of Related Quinolines
The following table summarizes the in vitro and in vivo activities of various quinoline carboxylic acid derivatives, providing a reference point for the potential of this compound.
| Compound Class | In Vitro Activity | In Vivo Activity | Reference(s) |
| Quinoline-based DHODH Inhibitors | Potent inhibition of DHODH (IC50 = 9.71 ± 1.4 nM for analogue 41) | Significant oral bioavailability (F = 56%) and elimination t1/2 = 2.78 h (PO dosing) for analogue 41 | [6][7] |
| 1-Hydroxy-2-alkyl-4(1H)quinolones | Inhibition of Toxoplasma gondii replication (IC50 = 0.4 nM for analogue A) | Reduced parasite loads in lungs and livers in a mouse model of acute toxoplasmosis | [11][12] |
| Quinoline-4-carboxylic acids | Anti-inflammatory effects in LPS-induced RAW264.7 macrophages | Not reported in the cited study | [3][5] |
| Styrylquinolinecarboxylic acids | Antiproliferative activity against P388 leukemia cell line comparable to cisplatin | Not reported in the cited study | [2] |
| Quinoline-thiazole derivatives | Antifungal activity and inhibition of lanosterol 14α-demethylase | Not reported in the cited study | [8] |
Visualizing the Path Forward
Potential Mechanism of Action: DHODH Inhibition
The inhibition of dihydroorotate dehydrogenase (DHODH) is a promising anticancer strategy for quinoline derivatives. The following diagram illustrates the role of DHODH in pyrimidine biosynthesis.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Activities of 1-Hydroxy-2-Alkyl-4(1H)Quinolone Derivatives against Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo activities of 1-hydroxy-2-alkyl-4(1H)quinolone derivatives against Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Quinoline Derivatives: A Guide for Drug Discovery Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent pharmacological activities.[1][2][3] Among these, the anti-inflammatory properties of quinoline derivatives have garnered significant attention from the scientific community, offering promising avenues for the development of novel therapeutics against a spectrum of inflammatory disorders.[4][5] This guide provides a comparative analysis of the anti-inflammatory effects of selected quinoline derivatives, delving into their mechanisms of action, supported by experimental data, and offering detailed protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the landscape of quinoline-based anti-inflammatory agents.
The Inflammatory Cascade: A Complex Network of Molecular Events
Inflammation is a fundamental biological response to injurious stimuli, such as pathogens and damaged cells.[4] While essential for host defense and tissue repair, its dysregulation can lead to chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process is orchestrated by a complex network of signaling pathways, with key players including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. These pathways culminate in the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which drive the inflammatory response.[6][7]
Quinoline Derivatives: Modulators of Key Inflammatory Pathways
Quinoline derivatives exert their anti-inflammatory effects by intervening at various points within these signaling cascades. The versatility of the quinoline ring allows for chemical modifications that can fine-tune the compound's activity and selectivity towards specific molecular targets.[8][9]
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[6] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to its translocation into the nucleus, where it orchestrates the transcription of numerous pro-inflammatory genes. Several quinoline derivatives have been shown to inhibit NF-κB activation, thereby dampening the inflammatory response.[10]
Caption: The NF-κB signaling pathway and points of inhibition by quinoline derivatives.
The MAPK Signaling Pathway
The MAPK family, including p38, ERK1/2, and JNK, are key transducers of extracellular signals to intracellular responses, playing a crucial role in inflammation.[4] The activation of these kinases leads to the expression of inflammatory mediators. Certain quinoline derivatives have demonstrated the ability to suppress the phosphorylation and activation of MAPKs.[10][11]
Caption: The p38 MAPK signaling pathway and a point of inhibition by quinoline derivatives.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade for a wide range of cytokines and growth factors involved in immunity and inflammation.[12][13] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. Some quinoline and quinazoline derivatives have been identified as potent inhibitors of JAK kinases, thereby blocking the downstream inflammatory signaling.[12][14]
Caption: The JAK/STAT signaling pathway and a point of inhibition by quinoline derivatives.
Comparative Efficacy of Selected Quinoline Derivatives
To provide a clear comparison, this section summarizes the in vitro and in vivo anti-inflammatory activities of several notable quinoline derivatives. The data presented are collated from various studies and are intended to offer a comparative perspective. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
In Vitro Anti-inflammatory Activity
The following table summarizes the inhibitory effects of selected quinoline derivatives on key inflammatory mediators and enzymes in various cell-based assays.
| Derivative | Assay | Cell Line | IC50 / Effect | Reference Compound | Reference |
| Chloroquine | Inhibition of IL-1, IL-6, TNF-α production | Mononuclear cells | Effective inhibition | - | [6] |
| Hydroxychloroquine | Inhibition of Toll-like receptor (TLR) activation | Endosomes | Suppresses activation | - | [15] |
| Kynurenic Acid | NLRP3 inflammasome activation | Macrophages | Ameliorates activation | - | [16] |
| Quinoline-3-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable anti-inflammatory affinities | Indomethacin | [17] |
| Quinoline-4-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable anti-inflammatory affinities | Indomethacin | [17] |
| Compound 12c (a pyrazole-quinoline hybrid) | COX-2 Inhibition | - | IC50 = 0.1 µM | Celecoxib (IC50 = 0.060 µM) | [1][18] |
| Compound 9e (a benzo[h]quinoline-4-carboxylic acid derivative) | COX-2 Inhibition | - | IC50 = 0.043 µM | Celecoxib (IC50 = 0.060 µM) | [19] |
| Compound 2i (a pyrazolo[4,3-c]quinoline derivative) | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | IC50 ≈ 1400W (positive control) | 1400W | [10] |
| Compound 11n (a quinazoline derivative) | JAK1/JAK2/JAK3/TYK2 Inhibition | - | IC50 = 0.40/0.83/2.10/1.95 nM | - | [12] |
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used and classical method to screen for acute anti-inflammatory activity. The table below presents the efficacy of some quinoline derivatives in this model.
| Derivative | Animal Model | Dose | % Inhibition of Edema | Reference Compound (% Inhibition) | Reference |
| Quinoline-2-carboxylic acid derivatives | Rats | 50 mg/kg | Significant activity | Diclofenac Sodium | [12] |
| 4-Oxo-quinoline-2-carboxylic acid derivatives | - | - | Good anti-inflammatory activity | Indomethacin | [20] |
| CL 306 ,293 (a substituted quinoline carboxylic acid) | Rats | 1.5-3.0 mg/kg (oral) | Suppressed inflammation and joint destruction | - | [21] |
| Quinoxaline derivatives (5e and 5f) | - | - | 83.45% and 84.15% | Diclofenac sodium (83.22%) | [11] |
Key Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments used to evaluate the anti-inflammatory effects of quinoline derivatives.
In Vitro Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Caption: Experimental workflow for the nitric oxide production assay.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a standard and reliable model for evaluating the acute anti-inflammatory activity of compounds.[4]
Protocol:
-
Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): control (vehicle), standard (e.g., indomethacin 10 mg/kg), and test groups (different doses of the quinoline derivative).
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.
Western Blot Analysis for MAPK Phosphorylation
This technique is used to determine the effect of a compound on the phosphorylation status of key signaling proteins.[22]
Protocol:
-
Cell Lysis: Treat cells with the quinoline derivative and/or an inflammatory stimulus. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of the target MAPK (e.g., p-p38 and total p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
The quinoline scaffold has unequivocally established itself as a privileged structure in the quest for novel anti-inflammatory agents. The derivatives discussed in this guide demonstrate a remarkable ability to modulate key inflammatory pathways, including NF-κB, MAPK, and JAK/STAT, leading to the suppression of pro-inflammatory mediators. The comparative data, while highlighting the potential of certain derivatives, also underscore the necessity for standardized and head-to-head comparative studies to accurately delineate their therapeutic potential.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the quinoline scaffold for enhanced potency and selectivity.
-
Target Identification and Validation: To elucidate the precise molecular targets of novel quinoline derivatives.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead compounds.
-
In Vivo Efficacy in Chronic Disease Models: To evaluate the therapeutic potential of these compounds in more clinically relevant models of chronic inflammation.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of quinoline derivatives in the fight against inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. shutterstock.com [shutterstock.com]
- 4. researchgate.net [researchgate.net]
- 5. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
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- 11. Synthesis, anti-inflammatory, p38α MAP kinase inhibitory activities and molecular docking studies of quinoxaline derivatives containing triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and pharmacological evaluation of quinazoline derivatives as novel and potent pan-JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MAPK signaling pathway | Abcam [abcam.com]
- 20. Synthesis, anti-inflammatory, p38α MAP kinase inhibitory activities and molecular docking studies of quinoxaline derivatives containing triazole moiety. | Semantic Scholar [semanticscholar.org]
- 21. benthamscience.com [benthamscience.com]
- 22. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating the Binding Affinity of 4-Hydroxy-2-methylquinoline-6-carboxylic acid to its Target
In the landscape of modern drug discovery, the precise and robust characterization of molecular interactions is paramount. The journey from a promising chemical entity to a validated lead compound is paved with rigorous biophysical scrutiny. This guide provides an in-depth, comparative analysis of state-of-the-art techniques for validating the binding affinity of a novel quinoline derivative, 4-Hydroxy-2-methylquinoline-6-carboxylic acid, to its putative target. As the specific target for this molecule is still a subject of ongoing research, we will use the Epidermal Growth Factor Receptor (EGFR) kinase domain as a representative and therapeutically relevant model system for our experimental workflows. EGFR is a well-characterized receptor tyrosine kinase and a prominent target in oncology, making it an excellent case study for demonstrating these validation methodologies.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond mere protocol recitation to delve into the "why" behind experimental choices, ensuring a self-validating and trustworthy approach to data generation. We will objectively compare three orthogonal, industry-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST).
The Scientific Imperative: Why Orthogonal Validation is Non-Negotiable
Reliance on a single methodology for quantifying molecular interactions is a precarious strategy in drug development. Each technique possesses inherent strengths and weaknesses, and its underlying physical principles can be influenced by experimental artifacts. By employing orthogonal methods—techniques that measure the same phenomenon through different physical means—we can triangulate our results, thereby building a more robust and confident understanding of the binding event. This multi-faceted approach is critical for making informed decisions in lead optimization and for the ultimate success of a therapeutic program.
Comparative Analysis of Binding Affinity Techniques
The selection of an appropriate technology for binding affinity determination depends on a multitude of factors, including the nature of the interacting molecules, available sample quantities, and the desired throughput. Below, we compare SPR, ITC, and MST in the context of characterizing the interaction between this compound and the EGFR kinase domain.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | MicroScale Thermophoresis (MST) |
| Principle | Mass change on a sensor surface due to binding | Heat change upon binding in solution | Change in molecular motion along a temperature gradient upon binding |
| Key Outputs | k_on, k_off, K_D | K_D, ΔH, ΔS, Stoichiometry (n) | K_D |
| Immobilization | Required (EGFR) | Not required (in-solution) | Not required (in-solution) |
| Sample Consumption (Protein) | Low (µg) | High (mg) | Very Low (ng to µg) |
| Sample Consumption (Ligand) | Moderate | High | Low |
| Throughput | Medium to High | Low | High |
| Buffer Constraints | Sensitive to refractive index changes | Requires careful buffer matching | Generally tolerant to various buffers and detergents |
| Strengths | Real-time kinetics, label-free | Gold standard for thermodynamics, true in-solution measurement | Low sample consumption, wide applicability, tolerant to complex buffers |
| Considerations | Potential for immobilization artifacts, mass transport limitations | Low throughput, requires high sample purity and concentration | Requires fluorescent labeling or intrinsic tryptophan fluorescence |
Technique Deep Dive & Experimental Protocols
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR measures changes in the refractive index at the surface of a sensor chip upon molecular binding and dissociation. It provides not only the equilibrium dissociation constant (K_D) but also the kinetic rate constants for association (k_on) and dissociation (k_off), offering a deeper insight into the binding mechanism.
-
Immobilization Strategy: We will employ amine coupling to covalently attach the EGFR kinase domain to a CM5 sensor chip. This is a robust and widely used method. However, it's crucial to ensure that the immobilization process does not compromise the protein's native conformation or block the binding site. A low immobilization density is chosen to minimize potential artifacts such as mass transport limitation and avidity effects.
-
Analyte Delivery: this compound (the analyte) is injected over the sensor surface at a range of concentrations. A "multi-cycle kinetics" approach will be used, where each concentration is a separate injection followed by a regeneration step. This ensures that the surface is reset before each binding event, providing clean kinetic data.
Caption: Workflow for SPR-based binding affinity analysis.
-
Immobilization:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the EGFR kinase domain (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of approximately 2000-3000 Response Units (RU).
-
Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters.
-
-
Kinetic Analysis:
-
Prepare a dilution series of this compound in running buffer, typically ranging from 0.1x to 10x the expected K_D (e.g., 1 nM to 1 µM). Include a buffer-only injection for double referencing.
-
Inject each concentration over the immobilized EGFR surface for a defined period (e.g., 180 seconds) to monitor association, followed by a buffer flow for a longer period (e.g., 600 seconds) to monitor dissociation.
-
Between each concentration, regenerate the surface using a short pulse of a mild acidic or basic solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell and the buffer-only injection to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract k_on, k_off, and calculate K_D (k_off / k_on).
-
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event. It is a true in-solution technique that requires no modification or immobilization of the interactants. ITC is considered the gold standard because it not only provides the K_D but also a complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Sample Preparation: High concentrations of both protein and ligand are required. It is absolutely critical that both the protein and the ligand are in identical buffer solutions to avoid large heats of dilution that can mask the true binding signal. Dialysis of the protein against the final ligand buffer is a standard and highly recommended practice.
-
Titration Parameters: A series of small injections of the ligand into the sample cell containing the protein is performed. The concentration of the ligand in the syringe should be 10-20 times that of the protein in the cell to ensure that saturation is reached within a reasonable number of injections.
Caption: Workflow for ITC-based binding affinity analysis.
-
Sample Preparation:
-
Thoroughly dialyze the EGFR kinase domain against the desired experimental buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve the this compound in the final dialysis buffer to create a concentrated stock.
-
Prepare the final protein solution (e.g., 10-50 µM in the sample cell) and ligand solution (e.g., 100-500 µM in the injection syringe).
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe of the calorimeter.
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Set up an injection series, typically one initial small injection (e.g., 0.4 µL) followed by 18-24 larger injections (e.g., 2 µL) with sufficient spacing to allow a return to baseline.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the K_D, binding enthalpy (ΔH), and stoichiometry (n).
-
MicroScale Thermophoresis (MST): Speed and Low Sample Consumption
MST measures the directed movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon binding to a ligand will alter its thermophoretic movement. This change is detected via fluorescence and can be used to quantify binding affinity.
-
Fluorescence: The technique requires one of the binding partners to be fluorescent. We will use a fluorescent labeling strategy (e.g., NHS-ester dye) to covalently label the EGFR kinase domain. It is essential to use a low labeling ratio to ensure that on average, each protein molecule has one or zero labels, preventing artifacts and preserving protein function.
-
Capillaries: The experiment is performed in thin glass capillaries. This minimizes sample volume and allows for rapid heating and cooling, which is the basis of the measurement. The choice of standard versus premium capillaries can affect data quality, with premium capillaries often providing better signal-to-noise.
Caption: Workflow for MST-based binding affinity analysis.
-
Labeling:
-
Label the EGFR kinase domain with a fluorescent dye (e.g., RED-NHS) according to the manufacturer's protocol, targeting a low degree of labeling.
-
Remove excess free dye using a size-exclusion chromatography column.
-
-
Sample Preparation:
-
Prepare a 16-point serial dilution of this compound, starting from a high concentration (e.g., 50 µM) down to picomolar concentrations.
-
Mix each ligand dilution with a constant concentration of the fluorescently labeled EGFR (e.g., 20 nM final concentration).
-
Incubate the mixtures for a short period to allow binding to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument.
-
The instrument will apply an IR laser to create a temperature gradient and monitor the change in fluorescence as molecules move out of the heated spot.
-
-
Data Analysis:
-
The change in the normalized fluorescence (ΔF_norm) is plotted against the logarithm of the ligand concentration.
-
Fit the resulting dose-response curve to the K_D model to determine the dissociation constant.
-
Conclusion and Recommendation
Validating the binding affinity of a compound like this compound to its target, exemplified here by the EGFR kinase domain, is a critical step in drug discovery. No single technique provides a complete picture.
-
SPR offers unparalleled insight into the kinetics of the interaction, revealing how quickly the compound binds and dissociates from its target.
-
ITC serves as the thermodynamic anchor, providing a true in-solution affinity and a deeper understanding of the forces driving the binding event.
-
MST provides a rapid, low-consumption method for affinity determination, particularly valuable in the early stages of screening and for challenging protein targets.
A self-validating approach would involve first using a high-throughput method like MST to confirm binding and obtain an initial K_D estimate. This would then be followed by in-depth kinetic characterization using SPR and thermodynamic validation using ITC. Agreement between the K_D values obtained from these orthogonal techniques provides high confidence in the measured binding affinity, establishing a solid foundation for subsequent structure-activity relationship (SAR) studies and lead optimization.
cross-reactivity studies of 4-Hydroxy-2-methylquinoline-6-carboxylic acid
An In-Depth Guide to Cross-Reactivity Analysis of 4-Hydroxy-2-methylquinoline-6-carboxylic Acid and its Analogs
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to clinical application is paved with rigorous validation. A critical, yet often underestimated, hurdle in this process is the characterization of cross-reactivity. Understanding a molecule's potential to interact with unintended targets is paramount for predicting efficacy, off-target effects, and overall safety. This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies, centered on the novel scaffold, this compound.
The quinoline core, from which our lead compound is derived, is a well-established "privileged structure" in medicinal chemistry. Its derivatives have been explored for a vast range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] However, this same structural versatility that makes the quinoline scaffold so attractive also necessitates a thorough investigation of its specificity. Even minor structural modifications can significantly alter binding profiles, leading to unforeseen interactions with a wide array of receptors and enzymes.[3] This guide will use this compound as a case study to demonstrate a multi-faceted approach to de-risking a promising new compound through robust cross-reactivity profiling.
The Strategic Imperative: Why Cross-Reactivity Matters
Cross-reactivity is not merely an academic exercise; it is a cornerstone of translational science. An otherwise potent drug candidate can fail spectacularly in later stages due to unforeseen off-target interactions. These can manifest as direct toxicity, idiosyncratic adverse reactions, or neutralization by the immune system. For quinoline-based compounds, a class known for a broad spectrum of biological activities, this assessment is particularly critical.[4] For instance, the well-documented hypersensitivity reactions to some quinolone antibiotics underscore the potential for this scaffold to engage with unintended biological pathways.[4]
This guide will dissect three complementary methodologies essential for a comprehensive cross-reactivity assessment:
-
Surface Plasmon Resonance (SPR): For quantifying direct binding kinetics against a panel of off-target proteins.
-
Competitive Immunoassays (ELISA): For evaluating potential immunogenic cross-reactivity.
-
Cell-Based Functional Assays: For assessing the compound's impact in a complex biological system.
To provide a realistic comparative context, we will assess our lead compound, This compound (HMQC) , against two rationally selected comparators:
-
Comparator A (Structural Analog): 4-Hydroxy-2-methylquinoline. A direct precursor that lacks the C6-carboxylic acid group, allowing us to probe the influence of this key functional group on binding specificity.
-
Comparator B (Functional Analog): Ciprofloxacin. A widely used fluoroquinolone antibiotic. Including a known bioactive agent from the broader quinolone class helps identify potential interactions with well-characterized off-targets, such as bacterial DNA gyrase and topoisomerase IV.[5][6][7]
Method 1: Surface Plasmon Resonance (SPR) for Off-Target Binding Kinetics
Expertise & Experience: The Rationale for SPR
Before committing to expensive and time-consuming cellular or in vivo studies, it is crucial to understand the direct, physical interactions of a compound. Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time quantitative data on binding events.[8][9] By immobilizing a panel of known off-target proteins (e.g., kinases, GPCRs, ion channels) on a sensor chip, we can measure the binding affinity (KD), as well as the association (ka) and dissociation (koff) rates of our test compounds.[10][11] This kinetic information is far more insightful than a simple affinity measurement, as it can differentiate between a compound that binds transiently and one that forms a long-lasting, potentially problematic complex.
Experimental Workflow: SPR Analysis
Caption: High-level workflow for a typical SPR cross-reactivity experiment.
Protocol: SPR Off-Target Screening
-
Immobilization: A panel of commercially available off-target proteins (e.g., a kinase panel) is immobilized on a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell is prepared similarly but without protein immobilization to allow for background signal subtraction.
-
Analyte Preparation: Prepare serial dilutions of HMQC, Comparator A, and Comparator B in an appropriate running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should typically span from 100 nM to 50 µM.
-
Binding Measurement:
-
Inject the analyte solutions over the protein and reference flow cells for a defined period (e.g., 120 seconds) to monitor the association phase.
-
Switch to flowing only the running buffer for an extended period (e.g., 300 seconds) to monitor the dissociation phase.[9]
-
After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.
-
-
Data Analysis: The resulting sensorgrams (response units vs. time) are reference-subtracted and fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants ka, koff, and the equilibrium dissociation constant, KD (KD = koff/ka).[12]
Data Presentation: Comparative Binding Kinetics
| Target Protein | Compound | KD (µM) | ka (1/Ms) | koff (1/s) | Interpretation |
| Kinase X | HMQC | > 50 | N/B | N/B | No significant binding |
| Comparator A | > 50 | N/B | N/B | No significant binding | |
| Comparator B | 1.2 | 2.5 x 104 | 3.0 x 10-2 | Known off-target interaction | |
| GPCR Y | HMQC | 25.3 | 1.1 x 104 | 2.8 x 10-1 | Weak, fast-off binding |
| Comparator A | > 50 | N/B | N/B | Carboxylic acid is key for interaction | |
| Comparator B | 45.1 | 0.8 x 104 | 3.6 x 10-1 | Weak interaction | |
| DNA Gyrase | HMQC | > 50 | N/B | N/B | No interaction |
| Comparator A | > 50 | N/B | N/B | No interaction | |
| Comparator B | 0.05 | 5.2 x 105 | 2.6 x 10-2 | Potent, expected on-target effect |
N/B: No Binding detected at concentrations tested.
Trustworthiness: The self-validating nature of this protocol lies in the inclusion of a positive control (Comparator B against its known targets) and a negative control (reference flow cell). A successful assay will show potent binding for the positive control and minimal signal on the reference cell, confirming the integrity of the experiment.
Method 2: Competitive ELISA for Immunogenic Profiling
Expertise & Experience: The Rationale for Competitive ELISA
Small molecules like HMQC can act as haptens, meaning they can potentially be recognized by the immune system if conjugated to a carrier protein. This can lead to the generation of antibodies, which may impact the drug's efficacy or cause hypersensitivity reactions. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to assess whether antibodies raised against the primary compound (HMQC) also recognize structurally similar molecules.[13][14] This assay format is ideal for small molecules because the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[15][16] A lower signal indicates higher cross-reactivity.
Principle of Competitive ELISA
Caption: Principle of signal generation in a competitive ELISA format.
Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well microtiter plate with an HMQC-protein conjugate (e.g., HMQC-BSA) and incubate overnight at 4°C.[17]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.[18]
-
Competition:
-
In a separate plate, pre-incubate a fixed, limiting concentration of anti-HMQC polyclonal antibody with serial dilutions of the competitor compounds (HMQC as the standard, Comparator A, and Comparator B).
-
Transfer these mixtures to the coated and blocked assay plate.
-
-
Incubation & Detection: Incubate for 1-2 hours. During this step, the free antibody (not bound to a competitor in the solution) will bind to the HMQC-BSA coated on the plate.
-
Secondary Antibody: Wash the plate. Add an enzyme-conjugated secondary antibody (e.g., anti-Rabbit-HRP) that binds to the primary anti-HMQC antibody. Incubate for 1 hour.
-
Signal Development: Wash the plate. Add a chromogenic substrate (e.g., TMB). The HRP enzyme will convert the substrate, producing a color. Stop the reaction with a stop solution.[19]
-
Data Analysis: Measure the absorbance at 450 nm. Plot the absorbance against the log of the competitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the signal).
Data Presentation: Comparative Immunoassay Cross-Reactivity
| Compound | IC50 (nM) | % Cross-Reactivity* | Interpretation |
| HMQC (Standard) | 15.2 | 100% | Reference compound |
| Comparator A | 258.5 | 5.9% | Low cross-reactivity; C6-COOH is a key epitope |
| Comparator B | > 10,000 | < 0.1% | Negligible cross-reactivity |
% Cross-Reactivity = (IC50 of HMQC / IC50 of Comparator) x 100
Trustworthiness: The assay's validity is confirmed by the standard curve generated with the HMQC compound itself, which should yield a classic sigmoidal shape with a low IC50 value. High and low controls should be included on every plate to monitor assay performance and consistency.
Method 3: Cell-Based Assays for Functional Specificity
Expertise & Experience: The Rationale for Cell-Based Assays
While biochemical and immunoassays provide precise data on molecular interactions, they do not capture the complexity of a living system. Cell-based assays bridge this gap by evaluating a compound's effect on cellular processes, providing a more biologically relevant prediction of its in vivo behavior.[20][21][22] For a compound like HMQC, we might assess its effect on cell viability in different cell lines (e.g., a target cancer cell line vs. a healthy hepatocyte line) to determine its therapeutic window and potential for off-target cytotoxicity.[23][24]
Protocol: Cytotoxicity Assessment via MTT Assay
-
Cell Seeding: Seed two cell lines (e.g., a target-expressing cancer line and a non-target healthy fibroblast line) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of HMQC, Comparator A, and Comparator B for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the purple solution at ~570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (concentration causing 50% cytotoxicity).
Data Presentation: Comparative Cellular Cytotoxicity
| Compound | Target Cancer Line CC50 (µM) | Healthy Fibroblast Line CC50 (µM) | Selectivity Index (SI)* |
| HMQC | 5.5 | > 100 | > 18.2 |
| Comparator A | 45.8 | > 100 | > 2.2 |
| Comparator B | 85.2 | > 100 | > 1.2 |
*SI = CC50 (Healthy Line) / CC50 (Target Line). A higher SI indicates greater selectivity for the target cells.
Trustworthiness: This protocol is validated by the inclusion of both positive (staurosporine) and negative (vehicle) controls. Consistent results from these controls ensure that the observed cytotoxicity is a direct result of the compound treatment and not an artifact of the assay conditions.
Synthesis and Interpretation
The power of this multi-modal approach lies in the synthesis of data from all three experimental arms.
-
HMQC Profile: Our lead compound, HMQC, demonstrates a promising profile. It shows minimal off-target binding in the SPR assay, with only a weak, fast-dissociating interaction with GPCR Y that may be biologically insignificant. The immunoassay reveals that the C6-carboxylic acid group is a dominant feature for antibody recognition, as its removal in Comparator A drastically reduces cross-reactivity. Most importantly, the cell-based assay shows high selectivity for the target cancer cell line over healthy fibroblasts, indicating a favorable therapeutic window.
-
Structure-Activity Relationship (SAR) Insights: The comparison between HMQC and Comparator A is particularly illuminating. The lack of binding to GPCR Y and the reduced immunogenic cross-reactivity for Comparator A strongly suggest that the C6-carboxylic acid moiety is a critical determinant for both off-target binding and immunogenicity. This is a vital piece of information for future lead optimization efforts.
-
Contextual Benchmarking: Comparing our results to Ciprofloxacin provides an essential reality check. The known potent activity of Ciprofloxacin on DNA gyrase and its off-target interaction with Kinase X are successfully replicated in our assays, giving us confidence in the validity of our experimental systems.
Conclusion
The cross-reactivity assessment of this compound demonstrates that a rigorous, multi-pronged strategy is essential for de-risking a novel chemical entity. By combining the quantitative power of SPR, the immunological specificity of competitive ELISA, and the biological relevance of cell-based assays, we can build a comprehensive profile of a compound's potential interactions. This guide illustrates that cross-reactivity is not a simple "yes/no" question but a nuanced investigation that provides deep insights into a molecule's behavior. For researchers in drug discovery, embracing this detailed level of characterization early in the development pipeline is not a burden, but a critical investment that paves the way for safer and more effective therapeutics.
References
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- 2. benchchem.com [benchchem.com]
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- 4. Quinolone Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of quinolone inhibition of type IIA topoisomerases and target-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.vub.be [researchportal.vub.be]
- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reichertspr.com [reichertspr.com]
- 12. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. creative-diagnostics.com [creative-diagnostics.com]
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- 21. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
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- 24. reactionbiology.com [reactionbiology.com]
A Comparative Guide: 4-Hydroxy-2-methylquinoline-6-carboxylic acid vs. Kynurenic Acid
A Tale of Two Quinolines: Unraveling a Known Neuromodulator and a Novel Contender
For researchers in neuropharmacology and drug development, the quinoline scaffold represents a privileged structure, giving rise to a diverse array of biologically active molecules.[1][2] Within this family, kynurenic acid (KYNA), an endogenous metabolite of tryptophan, is a well-established neuromodulator with a complex pharmacological profile.[3] This guide provides a detailed comparison of KYNA with a structurally related but lesser-known compound, 4-Hydroxy-2-methylquinoline-6-carboxylic acid.
While KYNA's activities at key central nervous system receptors are extensively documented, a significant gap in the scientific literature exists regarding the specific biological targets and quantitative performance of this compound. This guide will therefore juxtapose the known experimental data for KYNA with the current state of knowledge for its methylated analog, highlighting both the established facts and the unanswered questions that present opportunities for future research.
At a Glance: Structural and Pharmacological Comparison
| Feature | Kynurenic Acid | This compound |
| Chemical Structure | 4-hydroxyquinoline-2-carboxylic acid | This compound |
| Primary Biological Targets | NMDA Receptor (antagonist), α7 Nicotinic Acetylcholine Receptor (antagonist), GPR35 (agonist) | Largely uncharacterized |
| NMDA Receptor Activity | Antagonist at the glycine co-agonist site.[3] | No direct experimental data available. |
| α7 nAChR Activity | Antagonist | No direct experimental data available. |
| GPR35 Activity | Agonist | No direct experimental data available. |
| Therapeutic Potential | Neuroprotection, anticonvulsant.[4] | Potential for anti-inflammatory, anticancer, and antibacterial applications based on the quinoline scaffold.[5] |
Delving into the Details: A Head-to-Head Analysis
Structural Nuances: A Methyl Group's Potential Impact
The core structure of both molecules is a 4-hydroxyquinoline carboxylic acid. The key distinctions lie in the position of the carboxylic acid group and the presence of a methyl group on this compound.
Figure 1. Chemical structures of Kynurenic Acid and this compound.
The shift of the carboxylic acid from the 2- to the 6-position and the addition of a methyl group at the 2-position in this compound would significantly alter the molecule's steric and electronic properties. These changes are expected to have a profound impact on its ability to bind to the same receptors as KYNA. For instance, the antagonism of KYNA at the NMDA receptor is critically dependent on the placement of the carboxylic acid group for interaction with the glycine binding site.
Performance at Key Biological Targets: The Known vs. The Unknown
NMDA Receptor Modulation
Kynurenic acid is a well-characterized antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine co-agonist site.[3] This inhibitory action is believed to be the primary mechanism behind its neuroprotective and anticonvulsant properties.[4]
To date, there is a lack of publicly available experimental data defining the activity of this compound at the NMDA receptor. The structural alterations, particularly the relocation of the carboxylic acid group, make it unlikely to retain the same mode of action as KYNA at the glycine binding site. However, the broader class of quinoline derivatives has been explored for NMDA receptor modulation, suggesting that this compound could potentially interact with the receptor at other sites.[6]
GPR35 Agonism
Kynurenic acid is an endogenous agonist for the orphan G protein-coupled receptor 35 (GPR35).[7] Activation of GPR35 is implicated in various physiological processes, including immunomodulation and pain signaling.
The potential for this compound to act as a GPR35 agonist is currently unknown. Structure-activity relationship (SAR) studies of GPR35 agonists have revealed that a carboxylic acid moiety is often crucial for activity, but the overall topology of the molecule is also a key determinant.[8] Further investigation is required to determine if the specific substitution pattern of this compound is conducive to GPR35 binding and activation.
α7 Nicotinic Acetylcholine Receptor Antagonism
Kynurenic acid also acts as a negative allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This action contributes to its complex pharmacological profile and its potential influence on cognitive processes.
As with its other potential targets, the effect of this compound on the α7 nAChR has not been reported.
Experimental Protocols: A Roadmap for Future Investigation
To address the current knowledge gap, the following experimental workflows are proposed to characterize the pharmacological profile of this compound.
Protocol 1: NMDA Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for the NMDA receptor.
Materials:
-
Rat cortical membranes
-
[³H]CGP 39653 (radioligand for the glutamate binding site) or [³H]MDL 105,519 (radioligand for the glycine binding site)
-
This compound
-
Kynurenic acid (as a positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound and kynurenic acid.
-
In a 96-well plate, combine the rat cortical membranes, radioligand, and either the test compound, control, or vehicle.
-
Incubate the mixture at a specified temperature and duration to allow for binding equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each compound.
Figure 2. Workflow for NMDA Receptor Binding Assay.
Protocol 2: GPR35 Calcium Mobilization Assay
This functional assay will determine if this compound can activate GPR35.
Materials:
-
HEK293 cells stably expressing human GPR35 and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Kynurenic acid (as a positive control)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent plate reader
Procedure:
-
Plate the GPR35-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and kynurenic acid.
-
Use a fluorescent plate reader to measure the baseline fluorescence of the cells.
-
Add the test compounds or control to the wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data to determine the change in intracellular calcium concentration and calculate the EC50 value for each compound.
Figure 3. Workflow for GPR35 Calcium Mobilization Assay.
Concluding Remarks and Future Directions
The comparison between kynurenic acid and this compound is currently a study in contrasts. Kynurenic acid stands as a well-defined endogenous modulator with a clear, albeit complex, pharmacological fingerprint. In contrast, this compound remains an enigmatic entity, its biological activities largely unexplored.
The structural modifications present in this compound suggest that it is unlikely to be a simple analog of kynurenic acid. It may possess entirely different pharmacological properties. The broader family of quinoline derivatives has shown a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects.[5][9][10] It is plausible that this compound may exhibit activities in these areas rather than as a direct modulator of the receptors targeted by kynurenic acid.
The experimental protocols outlined in this guide provide a clear path forward for the scientific community to elucidate the pharmacological profile of this compound. Such studies are essential to unlock the potential of this and other novel quinoline derivatives, paving the way for the development of new therapeutic agents.
References
- 1. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design[v1] | Preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. Neuropharmacology of quinolinic and kynurenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological effects of some kynurenic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Selectivity of 4-Hydroxy-2-methylquinoline-6-carboxylic acid
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. It is the cornerstone of developing safe and efficacious therapeutics, distinguishing a promising lead from a problematic candidate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of 4-Hydroxy-2-methylquinoline-6-carboxylic acid. While this specific quinoline derivative shows potential, a thorough understanding of its on- and off-target activities is crucial for its advancement. Quinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects, often through the modulation of multiple cellular targets.[1][2][3][4]
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-tiered experimental approach, grounded in scientific integrity, to build a comprehensive selectivity profile. We will delve into the "why" behind experimental choices, ensuring that each step provides a self-validating layer of data.
The Imperative of Selectivity Profiling
A compound's selectivity profile dictates its therapeutic window and potential for adverse effects. A highly selective compound interacts with its intended target with significantly greater affinity than with other biomolecules in the cell. Conversely, a non-selective compound can lead to a cascade of off-target effects, resulting in toxicity and unforeseen side effects. For quinoline derivatives, which are known to interact with a variety of enzymes and receptors, a thorough selectivity assessment is non-negotiable.[2][5]
Our investigative workflow is designed to systematically narrow down the potential targets of this compound and quantify its selectivity.
Caption: A multi-phase workflow for assessing compound selectivity.
Phase 1: Broad Spectrum In Vitro Kinome Profiling
Given that many quinoline derivatives with anticancer activity are kinase inhibitors, an initial broad screening against a panel of kinases is a logical starting point.[2][5] This provides a global view of the compound's interaction with the human kinome.
Experimental Protocol: High-Throughput Biochemical Kinase Selectivity Assay
This protocol outlines a typical high-throughput biochemical assay to determine the inhibitory activity of this compound against a large panel of kinases.[6][7]
Objective: To quantify the inhibitory concentration (IC50) of the test compound against a diverse panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Assay Plate Preparation: Dispense the diluted compound series into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Add the specific kinase, substrate, and ATP to the wells. The ATP concentration should be at or near the Km for each kinase to ensure physiological relevance.[8]
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection: The method of detection will depend on the assay format. Common methods include:
-
Radiometric Assays: Utilize [γ-³³P]ATP and measure the incorporation of the radiolabel into the substrate.[9]
-
Luminescence-Based Assays: Measure the amount of ADP produced using a coupled enzyme system that generates a luminescent signal (e.g., ADP-Glo™).[8][10]
-
Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation.[10]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Data Presentation:
The results of the kinome scan should be summarized in a table.
| Kinase Target | IC50 (nM) for this compound |
| Kinase A | Value |
| Kinase B | Value |
| Kinase C | Value |
| ... | ... |
Interpreting the Data: Quantifying Selectivity
To objectively compare the selectivity of different compounds, quantitative metrics are employed.
-
Selectivity Score (S-Score): This metric provides a way to quantify selectivity by dividing the number of kinases inhibited above a certain threshold (e.g., >90% at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Gini Coefficient: Borrowed from economics, the Gini coefficient can be used to measure the inequality of inhibitory activity across the kinome. A Gini coefficient approaching 1 indicates high selectivity (inhibition is concentrated on a few kinases), while a value closer to 0 suggests broad activity.
Phase 2: Validating On-Target Effects in a Cellular Context
Biochemical assays, while excellent for initial screening, do not fully recapitulate the complexities of the cellular environment. Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement within intact cells.[11][12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound binds to and stabilizes its putative target protein(s) in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with either the vehicle (e.g., 0.1% DMSO) or a high concentration (e.g., 10 µM) of this compound for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods like mass spectrometry.[13]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, binding.[14]
Caption: A streamlined workflow for the Cellular Thermal Shift Assay.
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
Objective: To determine the cellular potency (EC50) of the compound for its target.
Methodology:
-
Cell Treatment: Treat cells with a range of concentrations of this compound.
-
Fixed Temperature Heat Challenge: Heat all samples at a single temperature that causes significant, but not complete, precipitation of the target protein in the absence of the compound (determined from the initial CETSA experiment).
-
Analysis: Perform cell lysis, protein extraction, and detection as described above.
-
Data Analysis: Plot the amount of soluble protein as a function of compound concentration to generate a dose-response curve and calculate the EC50.
Phase 3: Comparative Analysis and Cellular Phenotypes
The final phase of selectivity assessment involves comparing the compound to known inhibitors of the identified primary target(s) and evaluating its effects on cellular phenotypes.
Head-to-Head Comparison
A direct comparison with well-characterized, selective inhibitors for the primary target provides crucial context for the selectivity of this compound.
Data Presentation:
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase X IC50 (nM) | Cellular Target Engagement EC50 (nM) |
| This compound | Value | Value | Value |
| Reference Inhibitor 1 | Value | Value | Value |
| Reference Inhibitor 2 | Value | Value | Value |
Phenotypic Screening
Assessing the compound's effect on a relevant cellular phenotype (e.g., cell proliferation, apoptosis, migration) can help to correlate target engagement with a functional outcome. Comparing the potency in a phenotypic assay to the target engagement EC50 can provide insights into whether the observed phenotype is on-target.
Conclusion
This guide outlines a systematic and rigorous approach to characterizing the selectivity of this compound. By progressing from broad biochemical screening to cellular target validation and comparative analysis, researchers can build a comprehensive and reliable selectivity profile. This detailed understanding is essential for making informed decisions about the future development of this and other novel chemical entities.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. domainex.co.uk [domainex.co.uk]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
